HRX protein
Description
Properties
CAS No. |
149025-06-9 |
|---|---|
Molecular Formula |
C9H4N2OS |
Synonyms |
HRX protein |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of HRX/MLL1 in Orchestrating Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Histone-Lysine N-Methyltransferase 2A (KMT2A), commonly known as HRX or Mixed-Lineage Leukemia 1 (MLL1), is a critical epigenetic regulator essential for proper embryonic development. As a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, HRX plays a fundamental role in the transcriptional activation of key developmental genes, most notably the HOX gene clusters. Dysregulation of HRX function is incompatible with life, leading to embryonic lethality in homozygous knockout models, and is implicated in a range of developmental disorders and aggressive leukemias. This technical guide provides an in-depth analysis of HRX's core functions in embryogenesis, presenting quantitative data on its impact on gene expression, detailed experimental protocols for its study, and visualizations of its molecular interactions and regulatory pathways.
Core Function of HRX in Embryonic Development
HRX is a transcriptional coactivator that is integral to the epigenetic memory required for maintaining gene expression patterns established during early development.[1] Its primary enzymatic activity involves the methylation of histone H3 at lysine 4 (H3K4), a mark strongly associated with active chromatin and transcriptional initiation.[2] This activity is crucial for the regulation of a multitude of genes governing cell fate determination, lineage specification, and morphogenesis.
Essential Role in Hematopoiesis and Skeletal Development
Early studies using murine models have unequivocally demonstrated the indispensable nature of HRX in embryonic development. Heterozygous deletion of Mll1 results in hematopoietic defects and abnormalities in the axial skeleton.[3] Homozygous mutations are embryonically lethal, underscoring its critical role in the formation of vital organ systems.[3] Specifically, HRX is required for the maintenance of hematopoietic stem cells (HSCs) and their proper differentiation.[4][5]
Regulation of HOX Gene Expression
A primary and well-characterized function of HRX is the positive regulation of HOX genes, a family of transcription factors that are master regulators of anterior-posterior body patterning during embryogenesis.[6][7] HRX is not required for the initial establishment of HOX gene expression patterns but is essential for their sustained expression throughout development.[8] The loss of HRX function leads to a significant downregulation of HOX gene expression, resulting in severe developmental defects.[8][9]
Quantitative Data on HRX-Mediated Gene Regulation
The impact of HRX on gene expression has been quantified through various high-throughput sequencing techniques. The following tables summarize key findings from studies on MLL1-deficient embryonic cells.
| Gene | Fold Change (Mll1-/- vs. WT) | Tissue/Cell Type | Reference |
| Hoxa7 | ~2 to 50-fold reduction | Murine Hematopoietic Cells | [4] |
| Hoxa9 | ~2 to 50-fold reduction | Murine Hematopoietic Cells | [4] |
| Hoxa10 | ~2 to 50-fold reduction | Murine Hematopoietic Cells | [4] |
| Hoxc8 | Significant Reduction | 9.5 dpc mouse embryos | [9] |
| Hoxd4 | Significant Reduction | 9.5 dpc mouse embryos | [9] |
| Table 1: Quantitative Gene Expression Changes in MLL1-Deficient Embryonic Tissues. |
| Component | Stoichiometry in MLL1 Core Complex | Reference |
| MLL1 | 1 | [10] |
| WDR5 | 1 | [10] |
| RbBP5 | 1 | [10] |
| ASH2L | 1 | [10] |
| DPY-30 | 2 | [10] |
| Table 2: Stoichiometry of the Core MLL1 Complex. |
Signaling Pathways and Molecular Interactions
HRX does not function in isolation but is a key component of larger regulatory networks. It is recruited to specific genomic loci through interactions with other proteins and acts downstream of major developmental signaling pathways.
The MLL1 Core Complex
The histone methyltransferase activity of HRX is significantly enhanced through its association with a core complex of proteins, often referred to as the MLL1 core complex or COMPASS-like complex.[11] This complex includes WDR5, RbBP5, ASH2L, and DPY-30, which are essential for the catalytic activity and stability of MLL1.[10]
Interplay with Developmental Signaling Pathways
HRX function is integrated with major signaling pathways that govern embryogenesis, such as the Wnt, Notch, and Bone Morphogenetic Protein (BMP) pathways. These pathways establish the initial developmental cues, and HRX is subsequently required to maintain the expression of the target genes that execute these programs. For instance, components of the BMP signaling pathway are differentially expressed in early embryonic lineages, and Notch signaling is crucial for processes like somitogenesis and neurogenesis, both of which involve the regulation of genes also targeted by HRX.[12][13]
Experimental Protocols
The study of HRX function relies on a variety of sophisticated molecular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of HRX.
Protocol:
-
Cell Cross-linking:
-
Harvest embryonic stem cells or dissected embryonic tissues.
-
Resuspend cells in PBS to a concentration of 1-10 million cells per 500 µL.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate for 8-10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer.
-
Sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for HRX/MLL1 overnight at 4°C. Include a negative control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
RNA-Sequencing (RNA-seq)
RNA-seq is employed to quantify genome-wide changes in gene expression upon HRX depletion.
Protocol:
-
RNA Extraction:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with HRX.
Protocol:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.[3][17]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific for HRX or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specific interactors.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[18]
-
Conclusion and Future Directions
HRX/MLL1 is a master regulator of embryonic development, primarily through its role in maintaining the expression of critical developmental genes like the HOX family. Its function as a histone methyltransferase within a multi-protein complex highlights the intricate layers of epigenetic regulation that are essential for normal embryogenesis. The experimental approaches detailed in this guide provide a robust framework for investigating the multifaceted roles of HRX. Future research will likely focus on elucidating the precise mechanisms of HRX recruitment to specific gene loci, its interplay with other epigenetic modifiers, and the development of therapeutic strategies targeting HRX-related pathologies. A deeper understanding of HRX's function in development is paramount for advancing our knowledge of both normal embryogenesis and the molecular basis of developmental diseases and cancer.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Unique and independent roles for MLL in adult hematopoietic stem cells and progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MLL/SET family and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered Hox expression and segmental identity in Mll -mutant mice (1995) | Benjamin D. Yu | 927 Citations [scispace.com]
- 9. Histone and DNA methylation defects at Hox genes in mice expressing a SET domain-truncated form of Mll - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Dissection and Stoichiometry Determination of the Human SET1/MLL Histone Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Notch Signaling Pathway in Embryogenesis | Embryo Project Encyclopedia [embryo.asu.edu]
- 13. BMP signalling regulates the pre-implantation development of extra-embryonic cell lineages in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Sample Preparation and Analysis of RNASeq-based Gene Expression Data from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 17. assaygenie.com [assaygenie.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide to the MLL1 Protein: Structure and Catalytic SET Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mixed Lineage Leukemia 1 (MLL1) protein, with a specific focus on its intricate domain architecture and the catalytic activity of its C-terminal SET domain. MLL1 is a crucial histone methyltransferase that plays a pivotal role in regulating gene expression, particularly during early development and hematopoiesis. Dysregulation of MLL1 function is strongly associated with the pathogenesis of aggressive forms of acute leukemia, making it a prime target for therapeutic intervention.
MLL1 Protein Domain Architecture
The human MLL1 protein is a large, multidomain protein comprising 3,969 amino acids.[1][2] Its modular structure allows for a multitude of protein-protein and protein-DNA interactions, which are essential for its proper function and regulation. The full-length protein is proteolytically processed by taspase 1 into an N-terminal fragment (MLL-N) and a C-terminal fragment (MLL-C), which re-associate to form the functional MLL1 complex.[3] The major functional domains of MLL1 are detailed in the table below.
| Domain | Approximate Amino Acid Residues | Function |
| Menin-binding motif (MBM) | 2-40 | Interacts with the tumor suppressor menin, crucial for leukemogenesis.[4] |
| LEDGF-binding domain (LBD) | 109-153 | Binds to Lens Epithelium-Derived Growth Factor (LEDGF), tethering MLL1 to chromatin.[4] |
| AT-hooks (ATHs) | 142-400 | Bind to the minor groove of AT-rich DNA sequences.[4] |
| Nuclear Localization Signals (SNLs) | 400-443 (SNL1), 1008-1106 (SNL2) | Mediate the import of MLL1 into the nucleus.[4] |
| CxxC domain | 1147-1337 | A zinc-finger domain that specifically recognizes and binds to unmethylated CpG dinucleotides in DNA.[1][4] |
| Plant Homeodomains (PHD1-4) | 1431-1482 (PHD1), 1479-1533 (PHD2), 1566-1627 (PHD3), 1931-1978 (PHD4) | Act as "readers" of histone modifications, with PHD3 specifically recognizing di- and tri-methylated H3K4.[4] |
| Bromodomain (BRD) | 1703-1748 | Recognizes and binds to acetylated lysine (B10760008) residues on histones.[4] |
| FYRN and FYRC domains | 2018-2074 (FYRN), 3666-3747 (FYRC) | Mediate the re-association of the MLL-N and MLL-C fragments after proteolytic cleavage.[3] |
| Transactivation domain (TAD) | 2829-2883 | Recruits histone acetyltransferases like CBP/p300 to activate transcription.[4] |
| WDR5 interaction motif (Win) | 3762-3773 | A short motif that is essential for the interaction with WDR5, a core component of the MLL1 complex.[4] |
| SET domain | 3829-3945 | The catalytic domain responsible for histone H3 lysine 4 (H3K4) methyltransferase activity.[4] |
The Catalytic SET Domain and the MLL1 Core Complex
The C-terminal SET domain of MLL1 is responsible for its enzymatic activity, specifically the methylation of histone H3 at lysine 4 (H3K4).[1] This epigenetic mark is a hallmark of actively transcribed genes. The isolated MLL1 SET domain is a slow monomethyltransferase.[5] Its catalytic activity is dramatically enhanced by its association with a core complex of proteins: WDR5, RbBP5, ASH2L, and DPY30 (collectively known as WRAD).[1][5] The formation of the MLL1-WRAD complex increases the enzymatic activity by approximately 600-fold and shifts the product specificity towards dimethylation of H3K4.[1]
Quantitative Analysis of MLL1 Catalytic Activity
The following table summarizes the single turnover rate constants for the MLL1 core complex, highlighting the significant increase in activity upon complex formation.
| Complex | k1 (monomethylation) (hr⁻¹) | k2 (dimethylation) (hr⁻¹) |
| Wild Type MLL1 Core Complex | 6.5 ± 0.2 | 1.1 ± 0.03 |
Data adapted from a study on the impact of missense substitutions on MLL1 core complex activity.[6]
MLL1 Signaling and Functional Consequences
MLL1-mediated H3K4 methylation is a key event in the transcriptional activation of target genes. This process is tightly regulated and involves a complex interplay of various proteins. The diagram below illustrates a simplified signaling pathway involving MLL1.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a radiometric assay to measure the in vitro methyltransferase activity of MLL1 using a radioactive methyl donor.
Materials:
-
Recombinant MLL1 SET domain or MLL1 core complex
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM KCl, 20 mM MgCl₂, 10 mM DTT, 500 mM sucrose)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
-
SDS-PAGE gels and fluorography reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture:
-
10 µL of 2x HMT buffer
-
1 µL of [³H]-SAM (e.g., 1 µCi)
-
1-5 µg of histone H3 substrate
-
Purified MLL1 enzyme (e.g., 1-5 µM)
-
Nuclease-free water to a final volume of 20 µL.[7]
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[8]
-
Stopping the Reaction: Spot 15 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.4% sodium bicarbonate buffer. This removes unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Visualization (Optional): To visualize the methylated histone, stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film.[7]
Expression and Purification of MLL1 SET Domain in E. coli
This protocol outlines the expression and purification of a recombinant MLL1 SET domain fragment (e.g., residues 3745-3969) from E. coli.[5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the MLL1 SET domain construct (e.g., with a His-tag).
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1x protease inhibitor cocktail).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole).
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged MLL1 SET domain with elution buffer.
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the protein, determine the concentration, and store at -80°C.
-
Experimental Workflow for MLL1 Inhibitor Analysis
The development and characterization of MLL1 inhibitors are crucial for advancing targeted therapies for MLL-rearranged leukemias. The following diagram outlines a typical experimental workflow for evaluating a novel MLL1 inhibitor.
This guide provides a foundational understanding of the MLL1 protein's structure, catalytic function, and its role in cellular processes. The detailed experimental protocols and workflows serve as a practical resource for researchers actively engaged in the study of MLL1 and the development of novel therapeutic strategies targeting this key epigenetic regulator.
References
- 1. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone_lysineN_methyltransferase [collab.its.virginia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-active site SET domain surface crucial for the interaction of MLL1 and the RbBP5-ASH2L heterodimer within MLL family core complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Oncogenic Network: A Technical Guide to HRX/MLL1 Downstream Target Genes in Acute Myeloid Leukemia
For Immediate Release
A Deep Dive into the Molecular Underpinnings of MLL-Rearranged Acute Myeloid Leukemia for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the critical downstream target genes dysregulated by HRX/MLL1 (Mixed-Lineage Leukemia 1, also known as KMT2A) fusion proteins in Acute Myeloid Leukemia (AML). MLL rearrangements, occurring in approximately 10% of AML cases, are associated with an aggressive disease course and poor prognosis, making the elucidation of their downstream effectors a paramount goal for developing targeted therapies.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions that drive leukemogenesis.
Core Tenets of MLL-Fusion Driven Leukemogenesis
Chromosomal translocations involving the MLL1 gene on chromosome 11q23 result in the creation of chimeric fusion proteins. These oncogenic proteins retain the N-terminal portion of MLL1, which is responsible for chromatin binding, but replace the C-terminal enzymatic domain with a variety of fusion partners. This aberrant fusion leads to the recruitment of transcriptional machinery to specific gene loci, causing their sustained and elevated expression. This process is central to the initiation and maintenance of the leukemic state. A hallmark of MLL-rearranged (MLL-r) AML is the profound upregulation of a specific set of genes, most notably the HOXA cluster genes and their cofactor MEIS1.
Key Downstream Target Genes of MLL1 Fusion Proteins
The leukemogenic program driven by MLL1 fusion proteins is largely executed by a cohort of master-regulatory genes that control hematopoietic stem cell proliferation and differentiation. The most critical and consistently deregulated of these are HOXA9, MEIS1, and FLT3.
The HOXA9/MEIS1 Axis: The Central Hub of MLL-r AML
The transcription factor HOXA9 and its cofactor MEIS1 are the most consistently and highly upregulated targets in MLL-r leukemia.[2][3][4] Their co-expression is not only a signature of this AML subtype but is also functionally essential for leukemic transformation and maintenance. MLL fusion proteins directly bind to the regulatory regions of HOXA9 and MEIS1, driving their high levels of transcription.[5] This axis, in turn, activates a downstream cascade of genes that promote cell survival, block differentiation, and enhance self-renewal of leukemic blasts. The enforced expression of Hoxa9 and Meis1 has been shown to be sufficient to induce AML in murine models, underscoring their central role in MLL-r leukemogenesis.[4]
FLT3: A Critical Downstream Effector and Therapeutic Target
The FMS-like tyrosine kinase 3 (FLT3) is another pivotal downstream target in MLL-r AML.[1] High expression of FLT3 is a characteristic feature of this leukemia subtype.[6] The upregulation of FLT3 is, in large part, driven by the HOXA9/MEIS1 complex, which binds to enhancer regions of the FLT3 gene.[6][7] FLT3 is a receptor tyrosine kinase that, upon activation, triggers signaling pathways that promote cell proliferation and survival. In some cases of MLL-r AML, activating mutations in FLT3, such as internal tandem duplications (ITD), can co-occur, leading to constitutive signaling and a more aggressive disease phenotype.
Other Significant Downstream Targets
Beyond the core triad (B1167595) of HOXA9, MEIS1, and FLT3, MLL1 fusion proteins and their downstream effectors modulate the expression of other genes critical for leukemogenesis. These include:
-
BCL2: An anti-apoptotic protein that contributes to the survival of leukemic cells. Its expression can be indirectly upregulated by the MLL1-fusion-driven program, providing a rationale for the use of BCL2 inhibitors in this AML subtype.[1]
-
c-MYB: A transcription factor involved in the regulation of hematopoietic progenitor cell proliferation and differentiation.
-
CDK6: A cyclin-dependent kinase that plays a role in cell cycle progression. Recent studies have shown that CDK6 is a direct target of HOXA9.
Quantitative Analysis of Target Gene Dysregulation
The aberrant expression of MLL1 downstream targets is a quantifiable hallmark of MLL-r AML. The following tables summarize representative quantitative data from various studies, highlighting the significant upregulation of these key genes in MLL-r AML cells compared to normal hematopoietic stem and progenitor cells (HSPCs).
Table 1: Gene Expression Changes of Key MLL1-Fusion Targets in AML
| Gene | MLL-r AML vs. Normal HSPCs (Fold Change/Relative Expression) | Cell/Animal Model System | Reference |
| HOXA9 | Significantly higher expression (P = .004) | Primary human AML cells | --INVALID-LINK--[3] |
| MEIS1 | >25% reduction upon MLL-AF9 degradation | Human MLL-AF9 cell line | --INVALID-LINK--[8] |
| FLT3 | Significantly higher expression (p < 0.0001) | MLL-r vs. non-MLL-r leukemia cell lines | --INVALID-LINK--[6] |
Table 2: Chromatin Occupancy of MLL-Fusion Proteins and their Effectors at Target Gene Loci
| Gene Locus | Protein Binding | ChIP-seq Finding | Cell Line/Model System | Reference |
| HOXA9 | MLL1 and MLL-AF9 | Both wild-type MLL1 and MLL-AF9 bind across the HoxA9 locus. | Murine progenitor cells | --INVALID-LINK--[5] |
| MEIS1 | MLL-fusion proteins | Higher level of MLL enrichment in MLL-fusion cell lines compared to non-MLL-r. | Human AML cell lines | --INVALID-LINK--[9] |
| FLT3 | HOXA9 and MEIS1 | Specific binding peak at a distal enhancer of FLT3. | Human MLL-r leukemia cells | --INVALID-LINK--[6] |
Visualizing the MLL1-Fusion Driven Oncogenic Network
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to the study of MLL1 downstream targets.
Caption: MLL1-fusion protein signaling cascade in AML.
Caption: Workflow for identifying MLL1-fusion target genes.
Detailed Experimental Protocols
The identification and validation of HRX/MLL1 downstream target genes rely on a set of core molecular biology techniques. Below are detailed protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA Sequencing (RNA-seq), and Retroviral Transduction for the functional analysis of these genes in hematopoietic cells.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol
This protocol is adapted for use with leukemic cell lines to identify the genomic binding sites of MLL1 fusion proteins.
1. Cell Cross-linking and Lysis:
-
Harvest approximately 1x10^7 leukemic cells by centrifugation.
-
Resuspend the cell pellet in 10 ml of fresh culture medium.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in cell lysis buffer (e.g., 10mM Tris-HCl pH 8.0, 10mM NaCl, 0.2% NP-40, with protease inhibitors) and incubate on ice for 10 minutes.
-
Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer (e.g., 50mM Tris-HCl pH 8.0, 10mM EDTA, 1% SDS, with protease inhibitors).
2. Chromatin Shearing:
-
Sonicate the nuclear lysate to shear chromatin into fragments of 200-600 bp. Optimization of sonication conditions is critical and should be empirically determined.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with an antibody specific to the N-terminus of MLL1 (which will recognize both wild-type MLL1 and the MLL1-fusion protein).
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours. The input sample should be processed in parallel.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Prepare a sequencing library from the ChIP DNA and input DNA according to the manufacturer's protocol for your chosen next-generation sequencing platform.
6. Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencer.
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the ChIP sample compared to the input control.
-
Annotate the peaks to identify associated genes and perform motif analysis to find enriched transcription factor binding motifs.
RNA Sequencing (RNA-seq) Protocol
This protocol is designed to compare the transcriptomes of MLL-r AML cells and normal hematopoietic stem/progenitor cells (HSPCs).
1. RNA Isolation:
-
Isolate total RNA from MLL-r AML cells and CD34+ normal HSPCs using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality, intact RNA.
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR to add indexes and generate sufficient material for sequencing.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Align the reads to the reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression by counting the number of reads mapping to each gene.
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly upregulated or downregulated in MLL-r AML cells compared to normal HSPCs.
-
Perform pathway and gene set enrichment analysis to identify biological processes that are dysregulated in MLL-r AML.
Retroviral Transduction of Hematopoietic Stem and Progenitor Cells
This protocol allows for the functional assessment of candidate genes by overexpressing them in primary hematopoietic cells.
1. Retroviral Vector Production:
-
Co-transfect a packaging cell line (e.g., HEK293T) with a retroviral vector encoding the gene of interest (e.g., HOXA9) and packaging plasmids.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the viral particles by ultracentrifugation if necessary.
2. Transduction of Hematopoietic Cells:
-
Isolate lineage-negative hematopoietic stem and progenitor cells from murine bone marrow.
-
Pre-stimulate the cells for 24-48 hours in culture medium supplemented with cytokines (e.g., IL-3, IL-6, SCF).
-
Plate the pre-stimulated cells on fibronectin-coated plates.
-
Add the retroviral supernatant to the cells, along with polybrene to enhance transduction efficiency.
-
Spin-infect the cells by centrifuging the plates at a low speed for 1-2 hours.
-
Incubate the cells for 24-48 hours.
3. Functional Assays:
-
After transduction, the cells can be used for various functional assays, such as:
-
In vitro colony-forming assays: To assess the effect of the transduced gene on the proliferation and differentiation of hematopoietic progenitors.
-
In vivo transplantation: To determine if the transduced gene can induce leukemia in recipient mice.
-
Conclusion and Future Directions
The identification of HOXA9, MEIS1, and FLT3 as critical downstream targets of HRX/MLL1 fusion proteins has significantly advanced our understanding of MLL-r AML. This knowledge has paved the way for the development of targeted therapies, such as FLT3 inhibitors and menin-MLL interaction inhibitors, which have shown promise in clinical trials. Future research will likely focus on further dissecting the complex regulatory networks downstream of the HOXA9/MEIS1 axis, identifying additional therapeutic vulnerabilities, and developing combination therapies to overcome resistance and improve outcomes for patients with this aggressive form of leukemia. This guide serves as a foundational resource for researchers dedicated to this critical area of cancer biology and drug development.
References
- 1. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. HOXA9 is required for survival in human MLL-rearranged acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple interactions recruit MLL1 and MLL1 fusion proteins to the HOXA9 locus in leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MLL::AF9 degradation induces rapid changes in transcriptional elongation and subsequent loss of an active chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Identifying KMT2A Protein Interaction Partners: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protein interaction partners of Lysine (B10760008) N-methyltransferase 2A (KMT2A), a critical regulator of gene expression frequently implicated in cancer, particularly acute leukemias. This document details the known interactors of KMT2A, outlines key experimental protocols for their identification, and illustrates the signaling pathways in which KMT2A and its partners are involved.
KMT2A and its Core Function
KMT2A, also known as Mixed-Lineage Leukemia 1 (MLL1), is a histone methyltransferase that plays a pivotal role in epigenetic regulation.[1] It specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1] KMT2A is essential for normal hematopoietic development and the regulation of gene expression during early development.[1] Chromosomal translocations involving the KMT2A gene are a hallmark of a particularly aggressive subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] These translocations result in the fusion of the N-terminal portion of KMT2A with one of over 80 different partner proteins, leading to aberrant gene expression and leukemogenesis.[2][3]
KMT2A Interaction Partners: A Quantitative Overview
The function of KMT2A is intricately linked to its interaction with other proteins, which collectively form large multi-protein complexes. These complexes are crucial for the proper localization and enzymatic activity of KMT2A. The following tables summarize the known interaction partners of KMT2A, with quantitative data from the STRING and BioGRID databases providing an indication of the confidence in these interactions.
High-Confidence Interaction Partners from STRING Database
The STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) database provides a confidence score for protein-protein interactions based on a combination of experimental evidence, text mining, and computational predictions.[4] A score close to 1.0 indicates a high likelihood of a true interaction.[4][5]
| Interacting Protein | Gene Name | STRING Confidence Score | Primary Evidence |
| Retinoblastoma-binding protein 5 | RBBP5 | 0.999 | Experiments, Databases, Textmining, Co-expression |
| WD repeat-containing protein 5 | WDR5 | 0.999 | Experiments, Databases, Textmining, Co-expression |
| Ash2-like protein | ASH2L | 0.999 | Experiments, Databases, Textmining, Co-expression |
| Menin | MEN1 | 0.998 | Experiments, Databases, Textmining, Co-expression |
| Dpy-30 homolog | DPY30 | 0.997 | Experiments, Databases, Textmining, Co-expression |
| Host cell factor 1 | HCFC1 | 0.993 | Experiments, Databases, Textmining, Co-expression |
| CREB-binding protein | CREBBP | 0.989 | Experiments, Databases, Textmining, Co-expression |
| Lysine-specific methyltransferase 2D | KMT2D | 0.988 | Experiments, Databases, Textmining, Co-expression |
| AF4/FMR2 family member 1 | AFF1 | 0.978 | Experiments, Databases, Textmining, Co-expression |
| Histone H3.3 | H3-3A | 0.976 | Experiments, Databases, Textmining, Co-expression |
Experimentally Validated Interaction Partners from BioGRID
The BioGRID (Biological General Repository for Interaction Datasets) database curates protein and genetic interactions from published literature. The "Throughput" column indicates whether the interaction was identified in a high-throughput study or a low-throughput, more focused experiment.
| Interacting Protein | Gene Name | Experimental System | Throughput |
| MLLT3 | MLLT3 | Affinity Capture-Western | Low Throughput[6] |
| MED17 | MED17 | Negative Genetic | High Throughput[7] |
| WDR82 | WDR82 | Affinity Capture-MS, Negative Genetic | High Throughput[8] |
| CTR9 | CTR9 | Affinity Capture-MS, Affinity Capture-Western, Positive Genetic | High & Low Throughput[9] |
| CSNK2A2 | CSNK2A2 | Affinity Capture-MS | High Throughput |
| MSK1 (RPS6KA5) | RPS6KA5 | Co-immunoprecipitation | Low Throughput[10] |
Experimental Protocols for Identifying KMT2A Interaction Partners
The identification and validation of protein-protein interactions are fundamental to understanding the molecular mechanisms of KMT2A function. The following sections provide detailed methodologies for key experiments used to study the KMT2A interactome.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to isolate a protein of interest and its binding partners from a cell lysate.[11][12]
Protocol:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding of proteins to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to KMT2A to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies specific to the suspected interaction partners.
-
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying a broad range of interaction partners in an unbiased manner.[13][14][15][16]
Protocol:
-
Bait Protein Expression:
-
Generate a cell line that expresses a tagged version of KMT2A (e.g., with a FLAG, HA, or tandem affinity purification (TAP) tag).
-
-
Cell Lysis and Affinity Purification:
-
Follow the cell lysis and pre-clearing steps as described in the Co-IP protocol.
-
Incubate the pre-cleared lysate with affinity beads that specifically bind to the tag (e.g., anti-FLAG agarose beads).
-
-
Washing:
-
Perform extensive washes of the affinity beads with appropriate wash buffers to minimize non-specific protein binding.
-
-
Elution:
-
Elute the bound protein complexes from the beads. For FLAG-tagged proteins, this can be done competitively using a FLAG peptide solution. For TAP tags, a two-step elution process is typically used.[14]
-
-
Mass Spectrometry Analysis:
-
The eluted proteins are then subjected to in-solution or in-gel digestion with trypsin.
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometry data is then searched against a protein database to identify the proteins present in the sample.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover binary protein-protein interactions.[17][18][19]
Protocol:
-
Vector Construction:
-
Clone the coding sequence of KMT2A into a "bait" vector, which fuses KMT2A to the DNA-binding domain (DBD) of a transcription factor (e.g., Gal4).
-
A library of cDNAs from the desired cell type or tissue is cloned into a "prey" vector, which fuses the encoded proteins to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation and Mating:
-
Transform a yeast strain with the bait plasmid.
-
Transform another yeast strain of the opposite mating type with the prey library.
-
Mate the bait and prey yeast strains to allow for the co-expression of the bait and prey fusion proteins.
-
-
Selection and Reporter Gene Assay:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells in which the bait and prey proteins interact will be able to grow, as the interaction reconstitutes the transcription factor and activates the expression of reporter genes required for survival on the selective media.
-
A colorimetric reporter gene (e.g., lacZ) is often used for further confirmation of positive interactions.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts in the prey plasmids to identify the proteins that interact with KMT2A.
-
KMT2A in Signaling Pathways
KMT2A and its interaction partners are integral components of several signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a common feature of KMT2A-rearranged leukemias.
The MEN1-KMT2A Interaction
The interaction between Menin (MEN1) and KMT2A is a critical dependency in KMT2A-rearranged and NPM1-mutated leukemias.[2][20][21] Menin acts as a scaffold protein, tethering the KMT2A complex to chromatin at specific gene loci, including the HOXA gene cluster, which is crucial for leukemogenesis.[21] Inhibitors that disrupt the MEN1-KMT2A interaction have shown promise in clinical trials for these leukemias.[2][22]
Caption: The MEN1-KMT2A complex and its role in leukemogenesis.
KMT2A and the Wnt/β-catenin Signaling Pathway
Recent studies have implicated KMT2A in the regulation of the Wnt/β-catenin signaling pathway, which is known to be involved in stem cell maintenance and cancer development.[3][23][24] KMT2A can activate the translocation of β-catenin to the nucleus, where it acts as a coactivator for transcription factors, promoting the expression of genes associated with cell stemness.[23][24]
Caption: KMT2A's role in the Wnt/β-catenin signaling pathway.
KMT2A and the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates immune responses, cell proliferation, and hematopoiesis.[25][26] Aberrant activation of the JAK/STAT pathway is a common feature in various cancers, including leukemias.[25][27] While direct interactions are still being fully elucidated, genetic alterations involving KMT2A can lead to the malfunction of the JAK/STAT pathway, contributing to leukemogenesis.[27]
Caption: The influence of KMT2A rearrangements on the JAK/STAT pathway.
Conclusion
The identification and characterization of KMT2A's protein interaction partners are crucial for a deeper understanding of its biological functions and its role in disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the complex network of KMT2A interactions. Targeting these interactions represents a promising therapeutic strategy for KMT2A-driven malignancies. Further research into the dynamic nature of these interactions and their context-dependent roles will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. KMT2A - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. string-db.org [string-db.org]
- 5. Network analysis: Is low confidence score valid (STRING DB) [support.bioconductor.org]
- 6. KMT2A - MLLT3 Interaction Summary | BioGRID [thebiogrid.org]
- 7. KMT2A - MED17 Interaction Summary | BioGRID [thebiogrid.org]
- 8. KMT2A - WDR82 Interaction Summary | BioGRID [thebiogrid.org]
- 9. CTR9 - KMT2A Interaction Summary | BioGRID [thebiogrid.org]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protocol for mapping murine transcription factor interactomes and composite motifs combining affinity purification mass spectrometry and ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor [mdpi.com]
- 22. Targeting the Menin–KMT2A interaction in leukemia: Lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. KMT2A maintains stemness of gastric cancer cells through regulating Wnt/β-catenin signaling-activated transcriptional factor KLF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | JAK-STAT in Early Hematopoiesis and Leukemia [frontiersin.org]
- 27. The Role of the JAK–STAT Pathway in Childhood B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Oncogenic Role of MLL1 Fusion Proteins in Pediatric Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromosomal rearrangements involving the Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) gene are a hallmark of a particularly aggressive subset of pediatric acute leukemias. These rearrangements generate potent oncogenic fusion proteins that drive leukemogenesis through profound epigenetic and transcriptional dysregulation. This technical guide provides an in-depth overview of the molecular mechanisms underpinning MLL1 fusion protein activity, details key downstream signaling pathways, and summarizes current therapeutic strategies. We present quantitative data on the prevalence and clinical outcomes associated with various MLL1 fusions, along with detailed protocols for essential experimental techniques used to investigate their function. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing our understanding and treatment of MLL-rearranged leukemias.
Introduction: MLL1 Rearrangements in Pediatric Leukemia
Rearrangements of the MLL1 gene, located on chromosome 11q23, are found in approximately 10% of all acute leukemias, with a significantly higher incidence in pediatric and infant cases.[1][2] These translocations are particularly prevalent in infant acute lymphoblastic leukemia (ALL), occurring in over 70% of cases, and are also common in pediatric acute myeloid leukemia (AML).[2][3] Patients with MLL-rearranged (MLL-r) leukemias generally have a poor prognosis, underscoring the urgent need for novel therapeutic interventions.[1]
The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, a key epigenetic regulator essential for normal hematopoietic development. Chromosomal translocations fuse the N-terminal portion of MLL1 with one of over 80 different partner proteins.[1] The resulting MLL1 fusion oncoprotein retains the N-terminal domains of MLL1, which are responsible for DNA binding and interaction with the nuclear protein Menin, but loses the C-terminal SET domain that confers methyltransferase activity.[4] This chimeric structure leads to a gain-of-function that is central to its leukemogenic potential.
Molecular Mechanisms of MLL1 Fusion Proteins
The oncogenic activity of MLL1 fusion proteins stems from their ability to aberrantly recruit and stabilize a cohort of effector proteins at target gene loci, leading to sustained pro-leukemic gene expression.
The MLL1 Fusion Protein Complex
MLL1 fusion proteins act as molecular scaffolds, assembling a multi-protein complex that dysregulates transcription. Two critical interactions are central to this process:
-
Menin Interaction: The N-terminus of the MLL1 portion of the fusion protein directly binds to the tumor suppressor protein Menin. This interaction is indispensable for the localization of the fusion protein to target genes and for its oncogenic activity.
-
DOT1L Recruitment: Many common fusion partners, such as AF4, AF9, and ENL, are components of a super elongation complex (SEC) that includes the histone H3 lysine 79 (H3K79) methyltransferase DOT1L. The fusion protein aberrantly recruits DOT1L to MLL1 target genes, leading to hypermethylation of H3K79, an epigenetic mark associated with active transcription.
Downstream Target Genes and Signaling Pathways
The primary downstream targets of MLL1 fusion proteins are a set of homeobox (HOX) genes, particularly HOXA9, and the TALE homeodomain transcription factor MEIS1.[5][6][7] These genes are master regulators of hematopoietic stem and progenitor cell self-renewal and differentiation. Constitutive upregulation of HOXA9 and MEIS1 by MLL1 fusions leads to a block in differentiation and uncontrolled proliferation of hematopoietic progenitors, the cellular hallmarks of leukemia.
The signaling pathway initiated by MLL1 fusion proteins can be summarized as follows: The MLL1 fusion protein, through its interaction with Menin, binds to the promoter regions of target genes like HOXA9 and MEIS1. The fusion partner moiety then recruits DOT1L and other components of the transcriptional machinery, leading to H3K79 hypermethylation and robust transcriptional activation. This sustained expression of self-renewal genes drives leukemic transformation.
Quantitative Data on MLL1 Fusion Proteins
The prevalence of specific MLL1 fusion partners and their impact on patient outcomes are critical for clinical management and the development of targeted therapies.
Prevalence of MLL1 Fusion Partners in Pediatric Leukemia
The frequency of different MLL1 fusion partners varies between ALL and AML. The following table summarizes the distribution of the most common fusion partners.
| Fusion Partner | Associated Translocation | Predominant Leukemia Type | Approximate Frequency in MLL-r Cases |
| AF4 (AFF1) | t(4;11)(q21;q23) | Infant ALL | ~50% in infant ALL, >75% in adult MLL-r ALL[2] |
| AF9 (MLLT3) | t(9;11)(p22;q23) | AML | Most common in AML[1] |
| ENL (MLLT1) | t(11;19)(q23;p13.3) | ALL and AML | Common in both ALL and AML |
| AF10 (MLLT10) | t(10;11)(p12;q23) | AML | Frequent in AML |
| ELL | t(11;19)(q23;p13.1) | AML | |
| AF6 (MLLT4) | t(6;11)(q27;q23) | AML |
Data compiled from multiple sources.
Clinical Outcomes Based on MLL1 Fusion Partner
Prognosis in MLL-r leukemia can be influenced by the specific fusion partner. The table below presents survival data for pediatric patients with different MLL1 rearrangements.
| MLL Fusion Partner | Leukemia Type | 5-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| MLL-r (general) | Infant ALL | 20-40% | 50-55% | [1] |
| MLL-r (general) | Pediatric ALL (>1 year) | ~60% | [1][2] | |
| MLL-r (general) | Pediatric AML | 44% | 56% | [1][2] |
| MLL-AF1q | Pediatric AML | 92% | 100% | [1] |
| MLL-AF6 | Pediatric AML | 11% | 22% | [1] |
| t(4;11) (MLL-AF4) | Adult ALL | 34% | 35% | [1][2] |
Survival rates can vary based on treatment protocols and patient risk stratification.
In Vitro Efficacy of Targeted Inhibitors
Small molecule inhibitors targeting the Menin-MLL1 interaction and the methyltransferase activity of DOT1L have shown promise in preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50) for representative inhibitors in MLL-rearranged leukemia cell lines.
Table 3.3.1: Menin-MLL1 Interaction Inhibitors
| Inhibitor | Cell Line | MLL Fusion | IC50 / GI50 (nM) | Reference |
| MI-503 | MV4;11 | MLL-AF4 | 14.7 | [8] |
| MI-463 | MV4;11 | MLL-AF4 | 15.3 | [8] |
| MI-1481 | MLL-AF9 transformed cells | MLL-AF9 | 34 | [9] |
| VTP50469 | MOLM13 | MLL-AF9 | Very Sensitive (low nM) | [10] |
| VTP50469 | MV4;11 | MLL-AF4 | Very Sensitive (low nM) | [10] |
| VTP50469 | THP1 | MLL-AF9 | Resistant | [10] |
Table 3.3.2: DOT1L Inhibitors
| Inhibitor | Cell Line | MLL Fusion | IC50 (nM) | Reference |
| EPZ-5676 | MV4-11 | MLL-AF4 | 3.5 | [11] |
| EPZ-5676 | MOLM-13 | MLL-AF9 | Sensitive | [10] |
| EPZ-5676 | THP1 | MLL-AF9 | Resistant | [10] |
| Compound 7 | MV4-11 | MLL-AF4 | 5 | |
| Compound 10 | MOLM13 | MLL-AF9 | 16 | [12] |
| Compound 11 | MOLM13 | MLL-AF9 | 19 | [12] |
Key Experimental Protocols
Investigating the function of MLL1 fusion proteins and evaluating the efficacy of novel therapeutics requires a range of specialized molecular and cellular biology techniques. Detailed methodologies for several key experiments are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of MLL1 fusion proteins and to map the distribution of associated histone modifications.
Objective: To map the genomic locations of a specific protein of interest (e.g., MLL1-AF9) or a histone modification (e.g., H3K79me2).
Methodology:
-
Cell Cross-linking:
-
Harvest leukemia cells (e.g., MV4-11, MOLM-13) and resuspend in PBS.
-
Add formaldehyde (B43269) to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
Wash cells with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells in a series of buffers to isolate nuclei.
-
Resuspend nuclei in a shearing buffer.
-
Sonicate the chromatin to fragment DNA to an average size of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G magnetic beads.
-
Incubate the cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-MLL1, anti-AF9) or histone modification (e.g., anti-H3K79me2).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library by end-repairing the DNA fragments, adding A-tails, and ligating sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align reads to a reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to nearby genes and perform downstream bioinformatics analysis.
-
RNA Sequencing (RNA-seq)
RNA-seq is employed to profile the transcriptome of MLL-rearranged leukemia cells and to identify differentially expressed genes upon treatment with targeted inhibitors.
Objective: To quantify gene expression levels across the entire transcriptome.
Methodology:
-
RNA Extraction:
-
Isolate total RNA from leukemia cell lines or patient samples using a commercial kit.
-
Treat with DNase to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between experimental conditions.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate protein-protein interactions within the MLL1 fusion protein complex, such as the interaction with Menin.
Objective: To demonstrate the physical interaction between two or more proteins in a cellular context.
Methodology:
-
Cell Lysis:
-
Lyse cells in a non-denaturing buffer to preserve protein complexes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the "bait" protein (e.g., MLL1).
-
Add protein A/G beads to capture the antibody-bait protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the "prey" protein (e.g., Menin) to confirm its presence in the complex.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of inhibitors on leukemia cell lines.
Objective: To measure the reduction in cell viability in response to a therapeutic agent.
Methodology:
-
Cell Seeding:
-
Seed leukemia cells in a 96-well plate at a predetermined density.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the GI50 value.
-
Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction
The FP assay is a high-throughput method to screen for and characterize inhibitors of the Menin-MLL1 protein-protein interaction.
Objective: To quantify the inhibition of the Menin-MLL1 interaction by small molecules.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled peptide corresponding to the Menin-binding motif of MLL1.
-
Prepare purified recombinant Menin protein.
-
Prepare serial dilutions of the inhibitor to be tested.
-
-
Assay Setup:
-
In a microplate, combine the fluorescently labeled MLL1 peptide, Menin protein, and the inhibitor.
-
Include controls with no inhibitor (maximum polarization) and no Menin (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Calculate the degree of inhibition for each inhibitor concentration.
-
Plot the data and determine the IC50 value.
-
Therapeutic Strategies and Future Directions
The dependence of MLL-r leukemias on specific protein-protein interactions and epigenetic modifications provides unique therapeutic vulnerabilities.
Current Investigational Approaches
-
Menin-MLL1 Interaction Inhibitors: Small molecules that disrupt the interaction between Menin and the MLL1 fusion protein have shown significant anti-leukemic activity in preclinical models and are currently in clinical trials. These inhibitors effectively displace the MLL1 fusion complex from its target genes, leading to the downregulation of HOXA9 and MEIS1, and subsequent differentiation and apoptosis of leukemia cells.[8][13][14]
-
DOT1L Inhibitors: Inhibitors of the methyltransferase activity of DOT1L prevent the aberrant H3K79 hypermethylation characteristic of MLL-r leukemias. This leads to the silencing of MLL1 fusion target genes and has demonstrated efficacy in preclinical models.[11][12]
-
Combination Therapies: Preclinical studies are exploring the synergistic effects of combining Menin and DOT1L inhibitors, as well as combining these targeted agents with standard chemotherapy. The goal is to achieve deeper and more durable remissions and to overcome potential resistance mechanisms.
Future Perspectives
The development of novel therapies for MLL-rearranged leukemias is a rapidly evolving field. Future research will likely focus on:
-
Overcoming Resistance: Understanding and overcoming mechanisms of acquired resistance to Menin and DOT1L inhibitors is a key priority.
-
Targeting Downstream Effectors: Developing strategies to directly target the downstream effectors of MLL1 fusion proteins, such as HOXA9 and MEIS1, is an attractive but challenging approach.
-
Novel Epigenetic Therapies: Exploring the inhibition of other epigenetic regulators that cooperate with MLL1 fusion proteins may reveal new therapeutic targets.
-
Immunotherapy: The role of immunotherapy, such as CAR-T cell therapy, in the treatment of MLL-rearranged leukemias is an area of active investigation.
Conclusion
MLL1 fusion proteins are potent oncogenic drivers in a high-risk subset of pediatric leukemias. Their mechanism of action, centered on the aberrant recruitment of epigenetic modifiers and the transcriptional upregulation of key developmental genes, offers clear targets for therapeutic intervention. The development of Menin-MLL1 and DOT1L inhibitors represents a significant advancement in the field, moving towards a new paradigm of targeted therapy for these devastating diseases. Continued research into the fundamental biology of MLL1 fusion proteins, coupled with innovative drug development and combination strategies, holds the promise of improving outcomes for children with MLL-rearranged leukemia.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. encodeproject.org [encodeproject.org]
- 3. researchgate.net [researchgate.net]
- 4. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Subcellular localization of the HRX protein in cancer cells
An In-Depth Technical Guide on the Subcellular Localization of the HRX Protein in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The HRX (Human Trithorax) protein, also known as Mixed-Lineage Leukemia (MLL) or Lysine N-methyltransferase 2A (KMT2A), is a critical epigenetic regulator involved in embryonic development and hematopoiesis.[1] Chromosomal translocations involving the KMT2A gene are hallmarks of aggressive acute leukemias in both infants and adults, leading to the formation of oncogenic fusion proteins.[2][3][4] Understanding the precise subcellular localization of both wild-type and fusion HRX proteins is paramount for elucidating their function in normal and cancerous cells and for developing targeted therapies. This guide provides a comprehensive overview of this compound localization, quantitative data on the distribution of related proteins, detailed experimental protocols for its study, and diagrams of key related pathways.
Subcellular Localization of Wild-Type HRX
The wild-type this compound is predominantly found within the nucleus, where it executes its function as a transcriptional regulator.[5] Its distribution is not uniform; instead, it concentrates in specific subnuclear compartments.
-
Nuclear Landscape: In interphase cells, HRX exhibits a speckled or punctate pattern throughout the nucleoplasm.[6] It is also found associated with the nuclear matrix and the periphery of the nucleolus.[6]
-
Cytoplasmic Presence: While overwhelmingly nuclear, cytoplasmic localization of HRX has also been reported, suggesting potential roles outside the nucleus or a dynamic shuttling process between compartments.
-
Cell Cycle Dynamics: The localization of HRX is highly dynamic and regulated throughout the cell cycle. During mitosis, HRX dissociates from condensed chromosomes and redistributes to key components of the mitotic apparatus, including the spindle, centrosomes, and, during cytokinesis, the midbody.[6]
Localization of HRX Fusion Proteins in Cancer
In leukemias driven by KMT2A rearrangements, the resulting fusion proteins retain the N-terminal portion of HRX. This region is crucial for determining the subcellular localization of the oncogenic chimera.
-
Nuclear Targeting: The N-terminus of HRX directs the fusion proteins to the same subcellular compartments as the wild-type protein, including the nucleus, nucleolus, and mitotic structures.
-
Role of Menin: The interaction with the nuclear protein Menin is critical for the oncogenic activity of HRX fusions. Menin acts as a scaffold, anchoring the HRX fusion complex to chromatin at target gene loci, such as HOXA9 and MEIS1.[7][8] This tethering is essential for the aberrant transcriptional programs that drive leukemogenesis.[7][8] Inhibitors that disrupt the Menin-HRX interaction have emerged as a promising therapeutic strategy.[3][8][9]
Quantitative Analysis of Protein Distribution
While most studies describe HRX localization qualitatively, quantitative analysis provides a more precise understanding of its distribution. Direct quantitative data for HRX/MLL1 is sparse in the literature; however, studies on the related MLL2 protein in breast cancer cell lines provide a valuable example of how such data is presented. The relative intensities of nuclear and cytoplasmic fractions were determined by Western blot.
| Cell Line | Malignancy Potential | Relative Cytoplasmic MLL2 (75 kD fragment) Intensity | Relative Nuclear MLL2 (75 kD fragment) Intensity | Full-Length MLL2 (~290 kD) Presence (Fraction) |
| MCF10a | Non-tumorigenic | + | ++++ | Faint |
| 184A1 | Non-tumorigenic | + | + | Absent |
| T47D | Tumorigenic | ++ | +++ | Faint |
| MCF7 | Tumorigenic | +++ | +++ | Cytoplasmic |
| MDA-MB-157 | Highly Invasive | ++++ | ++ | Cytoplasmic & Nuclear |
| MDA-MB-231 | Highly Invasive | +++++ | + | Cytoplasmic & Nuclear |
Table adapted from findings on MLL2 protein distribution in breast cancer cell lines.[6] Intensity is represented on a scale from + (weakest) to +++++ (strongest).
Key Signaling and Functional Pathways
Menin-KMT2A Interaction Pathway in Leukemia
The interaction between Menin and the N-terminus of KMT2A fusion proteins is a critical dependency in KMT2A-rearranged leukemia. This pathway illustrates how localization is coupled to oncogenic function.
Cell Cycle-Dependent Localization of HRX
The dynamic relocalization of HRX during the cell cycle highlights its potential roles in processes beyond interphase transcription, such as chromosome segregation and cell division.
Experimental Protocols
Accurate determination of HRX subcellular localization relies on robust experimental techniques. Below are detailed protocols for the two most common methods.
Experimental Workflow Overview
The choice of method depends on the research question, whether it requires population-level biochemical data or single-cell spatial information.
Protocol: Cellular Fractionation and Western Blotting
This method provides quantitative data on the relative abundance of HRX in different cellular compartments.
-
Cell Harvesting and Lysis:
-
Culture cancer cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 3 volumes of hypotonic lysis buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1% Triton X-100, 2 mM EDTA, with freshly added protease inhibitors).[10]
-
Incubate on ice for 15 minutes to allow cells to swell.
-
-
Isolation of Cytoplasmic Fraction:
-
Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes with a tight-fitting pestle).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction.[11] For cleaner results, centrifuge this supernatant again at 20,000 x g for 20 minutes to pellet mitochondria and other debris, then collect the final supernatant.
-
-
Isolation of Nuclear Fraction:
-
Wash the nuclear pellet from step 2 with the hypotonic lysis buffer.
-
Resuspend the washed pellet in a high-salt nuclear extraction buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with freshly added protease inhibitors).
-
Incubate on a rocking platform for 45 minutes at 4°C to lyse the nuclei and solubilize nuclear proteins.[11]
-
Centrifuge at 21,000 x g for 15 minutes at 4°C. The resulting supernatant is the nuclear fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel. Include loading controls such as GAPDH or α-Tubulin (cytoplasmic) and Lamin B1 or Histone H3 (nuclear) to verify fraction purity.[11]
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for HRX/MLL overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Quantify band intensity using densitometry software.
-
Protocol: Immunofluorescence (IF) Microscopy
This protocol allows for the direct visualization of this compound localization within single cells.[12]
-
Cell Seeding and Fixation:
-
Seed cells on glass coverslips or in glass-bottom imaging dishes and culture until they reach desired confluency.
-
Gently wash cells with 1X PBS.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Wash three times with 1X PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 15 minutes at room temperature. This allows antibodies to access intracellular epitopes.
-
Wash three times with 1X PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-HRX antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the primary antibody solution for 3 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash cells three times for 5 minutes each with PBST.
-
Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[12]
-
-
Counterstaining and Mounting:
-
Wash cells three times for 5 minutes each with PBST, protected from light.
-
Incubate cells with a nuclear counterstain such as DAPI (1 µg/mL) or Hoechst 33342 for 10 minutes.
-
Perform a final wash with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal laser scanning microscope. Capture images in the appropriate channels for the secondary antibody fluorophore and the nuclear counterstain.
-
Analyze the images to determine the spatial distribution of the this compound signal relative to the nucleus.
-
Conclusion
The subcellular localization of the this compound is a tightly regulated process that is intrinsically linked to its function in both normal and malignant cells. While predominantly a nuclear protein with dynamic redistribution during mitosis, its presence in other compartments and the critical role of nuclear anchoring in HRX fusion-driven cancers underscore the importance of its spatial organization. The methodologies and pathways detailed in this guide provide a robust framework for researchers to investigate HRX localization, offering insights that are crucial for understanding leukemogenesis and for the continued development of targeted cancer therapies.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KMT2A Rearrangements in Leukemias: Molecular Aspects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KMT2A/MLL consensus gene structure: a comprehensive update for research and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. Menin inhibitors as targeted therapy in KMT2A-Rearranged acute leukemia: A comprehensive review of current advances and therapeutic implications. - Together4Cancer Compass [together4cancer.org]
- 10. Nuclear Cytoplasmic Trafficking of Proteins is a Major Response of Human Fibroblasts to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Human Nuclear Protein Complexes by Quantitative Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Wiedemann-Steiner Syndrome: A Technical Guide to KMT2A Mutation Effects and Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wiedemann-Steiner Syndrome (WSS) is a rare autosomal dominant disorder characterized by a wide range of clinical manifestations, including developmental delay, intellectual disability, distinctive facial features, and hypertrichosis.[1][2][3] The genetic basis of WSS lies in heterozygous pathogenic variants of the KMT2A gene, which encodes a crucial histone methyltransferase.[4][5] This technical guide provides an in-depth overview of the molecular pathogenesis of WSS, focusing on the functional consequences of KMT2A mutations. It summarizes key quantitative clinical data, details relevant experimental methodologies, and visualizes the cellular pathways implicated in the syndrome. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of WSS and the development of potential therapeutic interventions.
Introduction to Wiedemann-Steiner Syndrome and the KMT2A Gene
Wiedemann-Steiner Syndrome (OMIM #605130) was first described in 1989, with the underlying genetic cause identified in 2012 as mutations in the KMT2A (Lysine Methyltransferase 2A) gene, also known as MLL.[4][6] KMT2A is located on chromosome 11q23.3 and encodes a histone methyltransferase that plays a pivotal role in epigenetic regulation.[7][8] The KMT2A protein is a "writer" of the epigenetic code, specifically catalyzing the methylation of histone H3 at lysine (B10760008) 4 (H3K4me).[7][9] This modification is generally associated with transcriptionally active chromatin, and KMT2A is essential for the proper expression of numerous genes during early development and hematopoiesis, including the HOX and WNT gene families.[10][11][12]
Mutations in KMT2A in WSS are typically de novo and lead to haploinsufficiency, resulting in a partial loss of KMT2A protein function.[2][4] The clinical presentation of WSS is highly variable, but core features include developmental delay, intellectual disability, short stature, and characteristic facial dysmorphisms such as thick eyebrows, long eyelashes, and a wide nasal bridge.[1][11]
Quantitative Analysis of Clinical Phenotypes
The clinical spectrum of Wiedemann-Steiner Syndrome is broad. The following tables summarize the prevalence of key clinical features based on cohort studies.
Table 1: Frequency of Core Clinical Features in Wiedemann-Steiner Syndrome
| Feature | Frequency | References |
| Developmental Delay / Intellectual Disability | 97% | [13] |
| Characteristic Dysmorphic Features | ~75% | [13] |
| Short Stature | 57.8% - 90.9% | [11][14] |
| Hypertrichosis (excessive hair growth) | 50% - 75% | [13] |
| Hypertrichosis Cubiti ("hairy elbows") | ~60% | [13] |
| Hypotonia | ~63% | [13] |
| Feeding Difficulties | 62% - 66.3% | [13][14] |
| Failure to Thrive | 64% - 67.7% | [13][14] |
| Constipation | 50% - 63.8% | [13][14] |
Table 2: Genotype-Phenotype Correlations in Wiedemann-Steiner Syndrome
| Genotype | Associated Phenotype | References |
| Loss-of-function variants | More likely to have hypotonia | [13][14] |
| Non-loss-of-function variants | More likely to have seizures | [13][14] |
| Missense variants in the CXXC DNA-binding domain | May be associated with more significant neurodevelopmental issues | [13] |
Molecular Pathogenesis: The Impact of KMT2A Mutations
The KMT2A protein contains several conserved functional domains, including a SET domain responsible for its methyltransferase activity.[15] Mutations in KMT2A can be broadly categorized as loss-of-function (e.g., frameshift, nonsense) or non-loss-of-function (e.g., missense). The majority of reported variants are predicted to result in a truncated, non-functional protein.[2]
The primary molecular consequence of KMT2A haploinsufficiency is a disruption of normal histone methylation patterns. This leads to dysregulation of target gene expression, which in turn gives rise to the clinical features of WSS. Studies on patient-derived fibroblasts have shown altered expression of known KMT2A target genes, such as HOXA9, MEIS1, and SIX2.[10]
Affected Signaling Pathways
KMT2A is a critical regulator of key developmental signaling pathways. Its role in maintaining the expression of genes in the HOX and WNT pathways is particularly well-established.
Caption: KMT2A-mediated signaling pathways in development and disease.
Experimental Protocols for WSS Research
This section outlines generalized protocols for key experimental techniques used to investigate the molecular consequences of KMT2A mutations.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Methylation Analysis
ChIP-seq is used to identify the genomic regions where the KMT2A protein binds and to map the genome-wide distribution of H3K4 methylation.
Protocol Overview:
-
Cell Culture and Cross-linking: Culture patient-derived fibroblasts or other relevant cell types. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to generate fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 or KMT2A. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to the reference genome, identify peaks of enrichment, and perform differential binding analysis between WSS and control samples.
Caption: A generalized workflow for ChIP-seq analysis.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq is employed to quantify and compare the transcriptomes of WSS patients and healthy controls, revealing the downstream effects of altered histone methylation on gene expression.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from patient-derived cells and control samples. Assess RNA quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA. Fragment the RNA and synthesize cDNA. Ligate sequencing adapters to the cDNA fragments.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Perform quality control of the sequencing reads. Align reads to a reference genome or transcriptome. Quantify gene expression levels. Perform differential expression analysis to identify genes that are up- or down-regulated in WSS.
-
Pathway Analysis: Use the list of differentially expressed genes to identify enriched biological pathways and processes.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 2. Wiedemann-Steiner syndrome with a novel pathogenic variant in KMT2A: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wiedemann-Steiner Syndrome With 2 Novel KMT2A Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nwsswarriors.org.uk [nwsswarriors.org.uk]
- 7. RNA Sequencing and Pathway Analysis Identify Important Pathways Involved in Hypertrichosis and Intellectual Disability in Patients with Wiedemann-Steiner Syndrome. [diagenode.com]
- 8. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and cellular issues of KMT2A variants involved in Wiedemann-Steiner syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel variants and phenotypic heterogeneity in a cohort of 11 Chinese children with Wiedemann-Steiner syndrome [frontiersin.org]
- 12. Uncovering a Genetic Diagnosis in a Pediatric Patient by Whole Exome Sequencing: A Modeling Investigation in Wiedemann–Steiner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wiedemann-Steiner Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An RNA-Seq Protocol for Differential Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The MLL1 Core Complex: A Lynchpin in Transcriptional Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Mixed Lineage Leukemia 1 (MLL1) core complex is a critical epigenetic regulator, playing a pivotal role in the activation of gene transcription through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This modification is a hallmark of active chromatin and is essential for numerous cellular processes, including development, hematopoiesis, and cell cycle regulation. Dysregulation of the MLL1 complex is frequently implicated in various diseases, most notably in aggressive forms of acute leukemia, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of the MLL1 core complex, its mechanism of action, and the experimental methodologies used for its study.
Components and Assembly of the MLL1 Core Complex
The catalytic activity of the MLL1 protein is intrinsically weak and requires the assembly of a core complex to achieve robust and specific histone methyltransferase (HMT) activity. This core complex is comprised of four key components: WDR5, RbBP5, ASH2L, and DPY30, collectively referred to as the WRAD complex.[1] The stoichiometry of the core complex consists of one molecule of MLL1, WDR5, RbBP5, and ASH2L, and a dimer of DPY30.[2]
The assembly of the MLL1 core complex is a hierarchical process.[2] It is initiated by the interaction of the MLL1 protein with WDR5.[2] Subsequently, this MLL1-WDR5 heterodimer associates with a subcomplex formed by RbBP5, ASH2L, and DPY30.[2] This assembly is crucial for the allosteric activation of the MLL1 SET domain, the catalytic heart of the enzyme.
Mechanism of Transcriptional Activation
The primary function of the MLL1 core complex is to catalyze the mono-, di-, and tri-methylation of H3K4 at the promoter regions of target genes.[1] This process is tightly linked to transcriptional activation. The complex is recruited to specific genomic loci through various mechanisms, including interactions with sequence-specific transcription factors and recognition of other histone modifications.[3][4]
Once recruited, the MLL1 complex's HMT activity leads to the establishment of H3K4me3, a mark that is recognized by other proteins involved in transcriptional initiation and elongation.[5] This includes components of the general transcription machinery, such as TFIID, and chromatin remodeling complexes that create a more accessible chromatin environment for RNA Polymerase II.[6]
A key set of MLL1 target genes are the HOX genes, which are master regulators of embryonic development and hematopoiesis.[5][7] MLL1-mediated H3K4 methylation is essential for maintaining the active transcriptional state of HOX genes.[8]
Quantitative Data
The interactions within the MLL1 core complex and with its substrates have been characterized quantitatively, providing insights into the stability and regulation of the complex.
| Interacting Proteins | Method | Affinity (Kd/Ki) | Reference |
| MLL1 (WIN motif peptide) - WDR5 | Isothermal Titration Calorimetry (ITC) | 0.12 µM (Kd) | [9] |
| Ac-ARA-NH2 (MLL1-derived peptide) - WDR5 | Fluorescence Polarization | 120 nM (Ki) | [9] |
| Ac-ART-NH2 (H3-derived peptide) - WDR5 | Fluorescence Polarization | 20 nM (Ki) | [9] |
| MM-102 (peptidomimetic inhibitor) - WDR5 | Fluorescence Polarization | < 1 nM (Ki) | [10] |
| Component | Stoichiometry within MLL1/2 Complex | Reference |
| MLL1/2 | 1 | [11] |
| WDR5 | 1 | [11] |
| RbBP5 | 1 | [11] |
| ASH2L | 1 | [11] |
| DPY30 | ~6 | [11] |
| Menin | Substoichiometric (~0.2-0.25) | [11] |
Experimental Protocols
The study of the MLL1 core complex relies on a variety of biochemical and cellular assays. Detailed protocols for key experiments are provided below.
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the reconstituted MLL1 core complex.
Materials:
-
Recombinant MLL1 core complex components (MLL1-SET, WDR5, RbBP5, ASH2L, DPY30)
-
Histone H3 substrate (recombinant or peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (SAM)
-
HMT buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Scintillation counter or fluorography equipment
Procedure:
-
Assemble the MLL1 core complex by incubating purified components on ice.
-
Set up reaction tubes containing HMT buffer.
-
Add the histone H3 substrate to the reaction tubes.
-
Add the reconstituted MLL1 core complex to the tubes.
-
Initiate the reaction by adding radioactive SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect the incorporation of the radioactive methyl group by fluorography or by excising the histone bands and measuring radioactivity using a scintillation counter.[12][13][14][15]
GST Pull-Down Assay
This assay is used to investigate protein-protein interactions within the MLL1 complex.
Materials:
-
GST-tagged "bait" protein (e.g., GST-MLL1) expressed and purified from E. coli.
-
"Prey" protein source (e.g., purified protein or cell lysate).
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (e.g., binding buffer with increased salt concentration).
-
Elution buffer (e.g., wash buffer with reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Incubate the GST-tagged bait protein with glutathione-agarose beads to immobilize it.
-
Wash the beads to remove unbound bait protein.
-
Incubate the immobilized bait protein with the prey protein source.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein.[16][17][18]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic loci where the MLL1 complex binds in vivo.
Materials:
-
Cells or tissues of interest.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to a component of the MLL1 complex (e.g., anti-MLL1, anti-WDR5).
-
Protein A/G beads.
-
Wash buffers with increasing stringency.
-
Elution buffer.
-
Reagents for reversing cross-links (e.g., Proteinase K, high salt).
-
DNA purification kit.
-
qPCR or sequencing reagents.
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the chromatin using an antibody specific to the MLL1 complex component.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links.
-
Purify the DNA.
-
Analyze the enriched DNA by qPCR to quantify binding at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[19][20]
Role in Disease and Therapeutic Implications
Chromosomal translocations involving the MLL1 gene are a hallmark of a particularly aggressive subset of acute myeloid and lymphoid leukemias.[1] These translocations generate fusion proteins that retain the N-terminal portion of MLL1 fused to one of over 80 different partner proteins. These MLL1 fusion proteins aberrantly recruit the transcriptional machinery to target genes, such as HOXA9 and MEIS1, leading to their constitutive expression and driving leukemogenesis.
The critical role of the MLL1 core complex in the function of both wild-type and fusion MLL1 proteins has made it an attractive target for therapeutic development. Small molecule inhibitors designed to disrupt the interaction between MLL1 and WDR5 have shown promise in preclinical models of MLL-rearranged leukemia, highlighting the potential of targeting this epigenetic regulator for cancer therapy.[10]
Conclusion
The MLL1 core complex is a master regulator of gene transcription, with its activity being essential for normal development and frequently co-opted in disease. A thorough understanding of its composition, assembly, and mechanism of action is crucial for both basic research and the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for investigating the multifaceted roles of this critical epigenetic complex.
References
- 1. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Global and Hox-specific roles for the MLL1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Analysis of H3K4 Methylation Defines MLL Family Member Targets and Points to a Role for MLL1-Mediated H3K4 Methylation in the Regulation of Transcriptional Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Dissection and Stoichiometry Determination of the Human SET1/MLL Histone Methyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 17. GST Pull-Down Assay to Measure Complex Formations | Springer Nature Experiments [experiments.springernature.com]
- 18. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Epigenetic Regulation by the MLL/SET1 Family of Proteins
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The MLL/SET1 family of histone methyltransferases (HMTs) are critical epigenetic regulators conserved from yeast to mammals.[1][2][3] These enzymes are the primary "writers" of histone H3 lysine (B10760008) 4 (H3K4) methylation, a hallmark of active chromatin that is essential for proper gene expression.[4][5] Dysregulation of these proteins is implicated in a variety of diseases, including developmental disorders and cancer, making them significant targets for therapeutic intervention.[1][2][3] This guide provides a detailed overview of the MLL/SET1 family, focusing on the composition of their core complex, their mechanism of action, and the functional significance of H3K4 methylation.
Introduction to the MLL/SET1 Family
In humans, the MLL/SET1 family, also known as the KMT2 family, consists of six members: MLL1 (KMT2A), MLL2 (KMT2B), MLL3 (KMT2C), MLL4 (KMT2D), SETD1A (KMT2F), and SETD1B (KMT2G).[1] While yeast possesses a single H3K4 methyltransferase, Set1, the expansion in mammals reflects the increased complexity of spatial and temporal gene regulation.[6] These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 4 on histone H3, resulting in mono-, di-, or tri-methylation (H3K4me1, H3K4me2, H3K4me3).[1][6]
The different methylation states have distinct biological functions:
-
H3K4me3: Enriched at the transcription start sites of active and poised genes.[4]
-
H3K4me2: Marks the body of active genes.[4]
-
H3K4me1: Predominantly found at active and poised enhancer elements.[4][6]
This differential marking of regulatory elements is fundamental to establishing and maintaining cell-type-specific gene expression profiles during development and in response to environmental cues.[7]
The Core Catalytic Complex: Structure and Assembly
The catalytic activity of MLL/SET1 proteins is intrinsically low and requires their assembly into a larger multi-subunit complex, often referred to as COMPASS (Complex Proteins Associated with Set1) in yeast.[6][7] A conserved core module of four proteins is essential for the robust enzymatic activity of all mammalian MLL/SET1 family members.[4][5][8] This core, collectively known as WRAD, consists of:
-
WDR5 (WD repeat-containing protein 5)
-
RbBP5 (Retinoblastoma-binding protein 5)
-
ASH2L (Absent, small, homeotic disks-2-like)
-
DPY30 (Dumpy-30)
Subunit Functions and Interactions
The WRAD components are not merely passive scaffolds but play active roles in regulating the complex's assembly, stability, and catalytic efficiency.[9][10] The RbBP5-ASH2L heterodimer forms an essential structural unit that directly binds and activates the catalytic subunit.[4] WDR5 acts as a crucial bridging molecule, mediating the interaction between the catalytic subunit and the histone substrate.[11] DPY30, which interacts with ASH2L, further enhances the catalytic efficiency and specificity of the complex.[4][10] While WDR5, RbBP5, and ASH2L can dramatically increase methyltransferase activity, the addition of DPY30 provides a more modest, yet significant, stimulation.[4][10]
Table 1: Core Components of the MLL/SET1 Complex and Their Functions
| Component | Primary Function(s) | Key Interactions |
| Catalytic Subunit | Possesses the SET domain for H3K4 methylation.[1] | RbBP5-ASH2L heterodimer, WDR5.[4][6] |
| (MLL1-4, SETD1A/B) | ||
| WDR5 | Scaffolds complex assembly; bridges catalytic subunit to histone substrate.[11] | MLL1 (via Win motif), RbBP5, Histone H3 tail.[10] |
| RbBP5 | Forms a core heterodimer with ASH2L; directly activates the SET domain.[4] | ASH2L, WDR5, MLL1 SET domain.[6] |
| ASH2L | Forms a core heterodimer with RbBP5; essential for catalytic activity.[4] | RbBP5, DPY30, MLL1 SET domain.[4] |
| DPY30 | Enhances catalytic efficiency and specificity; exists as a homodimer.[4][10] | ASH2L.[4] |
The assembly of this core complex is a prerequisite for high-level H3K4 methylation. The interactions between the subunits create an allosteric network that positions the histone H3 tail optimally within the catalytic SET domain for efficient methyl transfer.
Mechanism of H3K4 Methylation
The methylation of H3K4 by the MLL/SET1 complex is a multi-step, processive reaction that can yield mono-, di-, and trimethylated lysine. The core complex is essential for progressing beyond the monomethylated state.[12]
The catalytic cycle involves the following key steps:
-
Substrate Binding: The complex, through subunits like WDR5 and the catalytic SET domain, recognizes and binds to the histone H3 tail.
-
SAM Binding: The methyl donor, S-adenosyl-L-methionine (SAM), binds to a specific pocket within the SET domain.
-
Methyl Transfer: The SET domain catalyzes the transfer of a methyl group from SAM to the lysine 4 residue of histone H3. This reaction produces S-adenosyl-L-homocysteine (SAH) and a methylated histone.
-
Product Release: SAH is released, and the enzyme can either dissociate or proceed with further methylation cycles on the same lysine residue.
The WRAD complex allosterically stimulates the intrinsic activity of the SET domain, enabling the efficient production of di- and trimethylated H3K4.[8] It has been proposed that the complex utilizes a dual active site mechanism, with one site in the SET domain and a potential secondary site within the WRAD module itself, to achieve higher-order methylation states.[8][12]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of reconstituted MLL/SET1 complexes on histone substrates.
A. Reagents and Materials:
-
Purified, reconstituted MLL/SET1 complex (e.g., MLL1, WDR5, RbBP5, ASH2L, DPY30).
-
Histone H3 substrate (recombinant H3, H3 peptides, or oligonucleosomes).
-
³H-labeled S-adenosyl-L-methionine ([³H]SAM).
-
HMT reaction buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT.
-
Scintillation cocktail and vials.
-
P81 phosphocellulose paper.
-
Wash buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.2.
-
Stop solution: 10% Trichloroacetic acid (TCA).
B. Procedure:
-
Prepare HMT reaction mixtures in a total volume of 25 µL. Each reaction should contain:
-
1 µg of histone H3 substrate.
-
0.5-2.0 µg of the purified MLL/SET1 complex.
-
1 µL of [³H]SAM (e.g., 1 µCi).
-
HMT reaction buffer to final volume.
-
-
Initiate the reaction by adding the enzyme complex and incubate at 30°C for 60 minutes.
-
Stop the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 10 minutes each in the wash buffer to remove unincorporated [³H]SAM.
-
Air dry the papers completely.
-
Place each paper in a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Quantify the results by comparing the counts per minute (CPM) across different experimental conditions.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic loci occupied by MLL/SET1 complex members in vivo.
A. Reagents and Materials:
-
Cells of interest (e.g., cultured human cell line).
-
Formaldehyde (B43269) (37%) for cross-linking.
-
Glycine (1.25 M) for quenching.
-
Cell lysis buffer, Nuclear lysis buffer.
-
Sonicator for chromatin shearing.
-
ChIP-grade antibody specific to a subunit of the MLL/SET1 complex (e.g., anti-MLL1, anti-WDR5).
-
Protein A/G magnetic beads.
-
ChIP dilution buffer, Wash buffers (low salt, high salt, LiCl).
-
Elution buffer and Proteinase K.
-
Phenol:chloroform:isoamyl alcohol for DNA purification.
-
Reagents for qPCR or library preparation for next-generation sequencing (ChIP-seq).
B. Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in nuclear lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the specific antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C overnight.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for high-throughput sequencing (ChIP-seq) to map genome-wide binding sites.
Conclusion and Future Directions
The MLL/SET1 family of proteins are master regulators of the epigenetic landscape, primarily through the deposition of H3K4 methylation marks that are tightly linked to active transcription. Their activity is governed by the assembly into a conserved core complex (WRAD), which allosterically enhances their catalytic function. Understanding the precise mechanisms of their regulation, recruitment to chromatin, and substrate specificity remains an active area of research. For drug development professionals, the intricate network of protein-protein interactions within the MLL/SET1 complexes presents multiple surfaces for therapeutic targeting. Small molecule inhibitors aimed at disrupting the core complex assembly or the catalytic SET domain are promising avenues for treating cancers and other diseases driven by the misregulation of these essential epigenetic modifiers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. SET1/MLL family of proteins: functions beyond histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex activities of the SET1/MLL complex core subunits in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic regulation of planarian stem cells by the SET1/MLL family of histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WRAD: enabler of the SET1-family of H3K4 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse roles of WDR5-RbBP5-ASH2L-DPY30 (WRAD) complex in the functions of the SET1 histone methyltransferase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Histone Code: Unveiling the Non-Canonical Functions of KMT2A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The lysine (B10760008) methyltransferase 2A (KMT2A), historically known as MLL1, is a critical epigenetic regulator renowned for its canonical function: the methylation of histone H3 at lysine 4 (H3K4), a hallmark of actively transcribed genes. This activity is fundamentally linked to developmental processes, hematopoiesis, and, when dysregulated, to the pathogenesis of aggressive leukemias. However, a growing body of evidence reveals a more complex and multifaceted role for KMT2A, extending beyond its well-established histone methyltransferase activity. This technical guide delves into the non-canonical functions of KMT2A, exploring its methylation-independent activities, its role in methylating non-histone substrates, and its surprising cytoplasmic functions. Understanding these non-canonical roles is paramount for developing novel therapeutic strategies that target the diverse molecular activities of KMT2A in disease.
Introduction
KMT2A is a large, multi-domain protein that acts as the catalytic subunit of the COMPASS (Complex of Proteins Associated with Set1) complex.[1] Its canonical role in mono-, di-, and tri-methylation of H3K4 is crucial for regulating gene expression.[2] Chromosomal translocations involving the KMT2A gene are frequent drivers of acute myeloid and lymphoid leukemias.[3] While the aberrant transcriptional programs initiated by KMT2A fusion proteins are central to leukemogenesis, it is increasingly clear that the functions of both wild-type and rearranged KMT2A are not limited to histone methylation. This guide will explore three key areas of KMT2A's non-canonical activities: the methylation of non-histone substrates, its emerging role in the DNA damage response, and its cytoplasmic functions, particularly in regulating the actin cytoskeleton.
Methylation of Non-Histone Substrates: The Case of Borealin
Beyond histones, KMT2A has been shown to methylate other proteins, thereby expanding its regulatory reach to fundamental cellular processes. A prime example of this is the methylation of Borealin, a key component of the Chromosomal Passenger Complex (CPC).[4] The CPC, which also includes Survivin, INCENP, and Aurora B kinase, is essential for accurate chromosome segregation and cytokinesis.[5][6]
KMT2A-Mediated Methylation of Borealin Regulates Mitotic Progression
Recent studies have demonstrated that KMT2A directly methylates Borealin at lysine 143 (K143).[4] This methylation event is crucial for the proper localization and function of the CPC during mitosis. Inhibition of KMT2A's methyltransferase activity or mutation of Borealin at K143 leads to defects in CPC localization, resulting in chromosome missegregation and genomic instability.[4]
Quantitative Data Summary: KMT2A-Borealin Interaction
| Parameter | Value | Method | Reference |
| Borealin Methylation Stoichiometry | ~25% in mitotic cells | Quantitative Mass Spectrometry | [4] |
| KMT2A-Borealin Binding Affinity (Kd) | ~1.2 µM | Isothermal Titration Calorimetry | [4] |
| Impact on Aurora B Kinase Activity | ~40% reduction upon loss of K143 methylation | In vitro Kinase Assay | [4] |
Experimental Protocols
1.2.1. In Vitro Methyltransferase Assay for Borealin Methylation by KMT2A
This protocol is adapted from Sha et al., Nat Cell Biol.[4]
-
Reaction Setup: Combine recombinant human KMT2A core complex (containing KMT2A-SET domain, WDR5, RbBP5, ASH2L, and DPY30) with recombinant full-length Borealin in a methyltransferase buffer (50 mM Tris-HCl pH 8.5, 5 mM DTT, 5 mM MgCl2).
-
Initiation: Start the reaction by adding 10 µM S-adenosyl-L-[methyl-3H]-methionine.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and detect methylated Borealin by autoradiography. Quantify the signal using a phosphorimager.
1.2.2. Quantitative Mass Spectrometry for In Vivo Borealin Methylation
This protocol is a general guideline based on methodologies described in similar studies.[7][8]
-
Cell Culture and Lysis: Culture cells of interest and synchronize them in mitosis using nocodazole. Lyse the cells in a urea-based buffer and quantify protein concentration.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
-
Peptide Enrichment: Use an antibody specific for methylated lysine to enrich for methylated peptides via immunoprecipitation.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the abundance of the Borealin peptide containing methylated K143 using specialized proteomics software.
Signaling Pathway
KMT2A and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle, and promotes DNA repair. While the role of the KMT2 family member, KMT2C, in the DDR is emerging, recent evidence suggests a methylation-independent function for KMT2A in this critical process as well.[9]
A Potential Scaffolding Role in DNA Double-Strand Break Repair
Preliminary studies indicate that KMT2A may be recruited to sites of DNA double-strand breaks (DSBs) and facilitate the assembly of repair protein complexes, independent of its H3K4 methyltransferase activity.[10] This suggests a scaffolding function for KMT2A, where it acts as a platform to bring together key DDR factors. This function appears to be particularly relevant in the context of the ATM and ATR signaling pathways, the master regulators of the DDR.[11][12]
Experimental Workflow for Investigating KMT2A in DDR
Experimental Protocols
2.2.1. Co-Immunoprecipitation of KMT2A and DDR Proteins
-
Cell Lysis: Lyse cells with and without DNA damage in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an antibody against KMT2A or a control IgG overnight at 4°C. Add protein A/G beads and incubate for an additional 2 hours.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against known DDR proteins (e.g., ATM, ATR, BRCA1, 53BP1).
Cytoplasmic Functions of KMT2A: Regulation of the Actin Cytoskeleton
While KMT2A is predominantly a nuclear protein, emerging evidence points to its presence and function in the cytoplasm.[13][14] A notable cytoplasmic role for KMT2A is in the regulation of the actin cytoskeleton, a dynamic network of filaments crucial for cell shape, motility, and division.[15][16]
KMT2A Stabilizes Rho GTPases via RhoGDI1 Expression
A recent study has shown that KMT2A regulates the stability and activity of Rho GTPases (RhoA, Rac1, and Cdc42), key orchestrators of the actin cytoskeleton.[15][17] This regulation is not direct but is mediated through the transcriptional control of Rho GDP dissociation inhibitor 1 (RhoGDI1). KMT2A, through its canonical H3K4 methyltransferase activity at the RHOGDI1 promoter, enhances its expression.[15] Reduced KMT2A levels lead to decreased RhoGDI1, resulting in the degradation of Rho GTPases, a disrupted actin cytoskeleton, and impaired cell migration.[16]
Quantitative Data Summary: KMT2A and Actin Cytoskeleton Regulation
| Parameter | Effect of KMT2A Knockdown | Method | Reference |
| RhoGDI1 mRNA Levels | ~60% decrease | qRT-PCR | [15] |
| RhoA, Rac1, Cdc42 Protein Levels | ~50-70% decrease | Western Blot | [15] |
| Cell Migration Speed | ~45% reduction | Wound Healing Assay | [15] |
Experimental Protocols
3.2.1. Cell Migration (Wound Healing) Assay
This protocol is adapted from Chinchole et al., J Cell Sci.[15]
-
Cell Seeding: Seed cells (e.g., U2OS) in a 6-well plate and grow to confluence.
-
"Wound" Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4 hours) for up to 24 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration into the wounded area.
3.2.2. Phalloidin (B8060827) Staining for F-actin Visualization
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
-
Staining: Incubate the cells with fluorescently labeled phalloidin (which binds to F-actin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Mount the coverslips on slides and visualize the actin cytoskeleton using a fluorescence microscope.
Signaling Pathway
Non-Catalytic Scaffolding Functions of KMT2A
Beyond its enzymatic activity, KMT2A can function as a scaffold, bringing together various protein complexes to regulate transcription. This is particularly evident in the context of KMT2A-rearranged leukemias, where the N-terminal portion of KMT2A, devoid of the catalytic SET domain, is fused to a partner protein.[3] These fusion proteins retain the ability to bind to chromatin at KMT2A target genes and recruit other epigenetic modifiers, such as the histone H3K79 methyltransferase DOT1L and the super elongation complex (SEC), leading to aberrant gene expression and leukemogenesis.[3]
The scaffolding function of wild-type KMT2A is also being increasingly recognized.[18] For instance, the catalytic domain of KMT2A is not essential for maintaining hematopoietic stem and progenitor cells, suggesting that the protein's scaffolding role is critical in this context.[18]
Logical Relationship of KMT2A Scaffolding
Conclusion and Future Directions
The non-canonical functions of KMT2A are expanding our understanding of this critical protein beyond its role as a histone methyltransferase. The methylation of non-histone substrates like Borealin highlights its involvement in fundamental processes such as cell division. Its emerging roles in the DNA damage response and the regulation of the actin cytoskeleton underscore its multifaceted nature. Furthermore, the recognition of its non-catalytic scaffolding function provides new insights into its mechanism of action in both normal and pathological contexts.
For drug development professionals, these non-canonical functions present novel therapeutic opportunities. Targeting the protein-protein interactions that mediate KMT2A's scaffolding function or its interactions with non-histone substrates could provide alternative strategies to the development of catalytic inhibitors. Further research is needed to fully elucidate the extent of KMT2A's non-canonical activities, including a comprehensive identification of its non-histone substrates and cytoplasmic interaction partners. A deeper understanding of these functions will be instrumental in designing more effective and specific therapies for KMT2A-driven diseases.
References
- 1. Gene - KMT2A [maayanlab.cloud]
- 2. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase KMT2A: Developmental regulation to oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Canonical MLL1 Activity Regulates Centromeric Phase Separation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borealin: a novel chromosomal passenger required for stability of the bipolar mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Borealin–nucleosome interaction secures chromosome association of the chromosomal passenger complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recruitment of KMT2C/MLL3 to DNA damage sites mediates DNA damage responses and regulates PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KMT2A lysine methyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KMT2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. compartments.jensenlab.org [compartments.jensenlab.org]
- 15. MLL regulates the actin cytoskeleton and cell migration by stabilising Rho GTPases via the expression of RhoGDI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MLL regulates the actin cytoskeleton and cell migration by stabilising Rho GTPases via the expression of RhoGDI1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. The unexpected non-catalytic roles of histone modifiers in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KMT2A Histone Methyltransferase (HMT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMT2A (Lysine Methyltransferase 2A), also known as MLL1, is a histone methyltransferase that plays a critical role in the regulation of gene expression during early development and hematopoiesis.[1][2] It specifically catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with transcriptional activation.[1][3] KMT2A is part of a larger protein complex, and its activity is crucial for maintaining the expression of target genes, including the HOX gene cluster.[1][3] Chromosomal translocations involving the KMT2A gene are frequently observed in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[3] These rearrangements result in fusion proteins that aberrantly recruit other factors, such as DOT1L, leading to the overexpression of leukemogenic genes.[3] Consequently, KMT2A and its associated pathways have emerged as significant targets for therapeutic intervention in oncology.
These application notes provide detailed protocols for performing in vitro biochemical assays to measure the enzymatic activity of KMT2A and to screen for its inhibitors. Two common methods are described: a radioisotope-based filter binding assay and a non-radioactive AlphaLISA® assay.
Data Presentation
Table 1: Summary of KMT2A Inhibitors and their Potency
| Compound Class | Inhibitor | Target Interaction | Assay Type | IC50 | Cell Line (if applicable) |
| Menin-KMT2A Interaction Inhibitors | Revumenib (SNDX-5613) | Disrupts the interaction between Menin and the KMT2A fusion protein | Cell Viability | 0.031 µM - 0.125 µM | KMT2A-rearranged ALL cell lines |
| MI-463 | Disrupts the interaction between Menin and the KMT2A fusion protein | Cell Viability | ~5.9 µM | Infant B-ALL cells | |
| MI-503 | Disrupts the interaction between Menin and the KMT2A fusion protein | Cell Viability | ~6.1 µM | Infant B-ALL cells | |
| Direct KMT2A-Fusion Protein Inhibitor | Disulfiram | Targets the N-terminal CXXC domain of KMT2A-fusion proteins, leading to their degradation | Not specified | Not specified | Not specified |
Table 2: Typical Reaction Conditions for KMT2A HMT Assays
| Parameter | Radioisotope-Based Assay | AlphaLISA® Assay |
| Enzyme | Recombinant KMT2A complex | Recombinant KMT2A complex |
| Substrate | Histone H3 peptide (e.g., H3 1-21) or full-length histone H3 | Biotinylated Histone H3 peptide (e.g., H3 1-21) |
| Methyl Donor | S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) | S-adenosyl-L-methionine (SAM) |
| Assay Buffer | 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT | 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20 |
| Incubation Temperature | 30°C | Room Temperature |
| Incubation Time | 30-60 minutes | 60 minutes |
Experimental Protocols
Protocol 1: Radioisotope-Based Filter Binding Assay for KMT2A Activity
This protocol describes a standard method for measuring KMT2A activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone substrate.
Materials:
-
Recombinant KMT2A complex
-
Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 7.5 M Guanidine Hydrochloride
-
Phosphocellulose filter paper or plates
-
Wash Buffer: 50 mM Sodium Carbonate, pH 9.0
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix of the reaction components (Assay Buffer, KMT2A enzyme, and histone substrate) on ice.
-
For inhibitor screening, add 1 µL of the test compound at various concentrations (dissolved in DMSO) or DMSO as a vehicle control to the reaction wells.
-
Add 19 µL of the master mix to each well of a 96-well plate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Start the reaction by adding 5 µL of [³H]-SAM to each well. The final reaction volume should be 25 µL.
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.
-
-
Termination of Reaction and Substrate Capture:
-
Stop the reaction by adding 10 µL of the Stop Solution to each well.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Allow the substrate to bind to the filter for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the filter plate 3-5 times with 200 µL of Wash Buffer per well to remove unincorporated [³H]-SAM.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 30 µL of scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
For inhibitor screening, calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: AlphaLISA® Assay for KMT2A Activity
This protocol provides a non-radioactive, homogeneous method for detecting KMT2A activity using AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the methylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant KMT2A complex
-
Biotinylated Histone H3 peptide (e.g., residues 1-21)
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA® Acceptor beads conjugated to an anti-methylated H3K4 antibody
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
AlphaLISA® Buffer (as per manufacturer's recommendation)
-
384-well white opaque microplates
-
Alpha-enabled plate reader
Procedure:
-
Reaction Setup:
-
Dilute the KMT2A enzyme, biotinylated H3 peptide, SAM, and test compounds in Assay Buffer.
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the KMT2A enzyme solution.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Start the reaction by adding 5 µL of a mix containing the biotinylated H3 peptide and SAM.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the AlphaLISA® Acceptor beads in AlphaLISA® Buffer. Add 5 µL of the Acceptor bead solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare the Streptavidin-coated Donor beads in AlphaLISA® Buffer. Add 10 µL of the Donor bead solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.
-
-
Data Analysis:
-
The AlphaLISA® signal is proportional to the amount of methylated peptide produced.
-
For inhibitor screening, calculate the percent inhibition relative to the DMSO control and determine the IC50 values as described in the radioisotope assay protocol.
-
Visualizations
Caption: KMT2A signaling pathway in normal and leukemic contexts.
Caption: General experimental workflow for a KMT2A HMT assay.
References
Application Notes and Protocols for MLL1 Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed-lineage leukemia 1 (MLL1), also known as KMT2A, is a histone methyltransferase crucial for regulating gene expression, particularly during embryonic development and hematopoiesis.[1][2] MLL1 catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[1][3] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of MLL1, providing insights into its regulatory networks. Dysregulation of MLL1 is implicated in various cancers, especially acute leukemias, making it a significant target for drug development.[2][4][5] This document provides a detailed protocol for performing MLL1 ChIP-seq and summarizes key quantitative parameters for experimental design.
MLL1 Signaling and Transcriptional Regulation
MLL1 is a key component of a larger protein complex that collectively ensures the proper methylation of H3K4 at target gene promoters. This complex includes core subunits such as WDR5, RbBP5, and ASH2L. MLL1's CXXC domain binds to unmethylated CpG islands, targeting the complex to specific genomic regions.[3] The SET domain of MLL1 is responsible for its methyltransferase activity.[3][4] MLL1-mediated H3K4 methylation promotes transcriptional activation by recruiting other co-activators and the basal transcription machinery. MLL1 is known to regulate the expression of various genes, including the HOX genes, which are critical for development and are often dysregulated in leukemia.[2][5] Furthermore, MLL1 has been shown to play a role in tumor growth and angiogenesis by regulating the expression of factors like HIF1α and VEGF.[6]
Quantitative Data for MLL1 ChIP-seq
The success of a ChIP-seq experiment is highly dependent on optimizing several key parameters. The following tables summarize recommended starting conditions for MLL1 ChIP-seq experiments, compiled from various sources.
Table 1: Recommended Cell Number
| Target Protein Type | Recommended Cell Number per ChIP | Notes | Source(s) |
| Transcription Factors (e.g., MLL1) | 1 - 10 million | The optimal number depends on the abundance of the target protein and antibody quality. Higher cell numbers generally yield better signal-to-noise ratios. | [7][8] |
| Low Abundance Proteins | ≥ 10 million | Recommended for less abundant proteins to ensure sufficient material for immunoprecipitation. | [7][8] |
| Optimized Protocols | 10,000 - 100,000 | Specialized protocols for low cell numbers are available but may require more optimization. | [7] |
Table 2: Recommended Antibody Concentration
| Antibody Type | Recommended Concentration per ChIP | Notes | Source(s) |
| Polyclonal/Monoclonal | 1 - 10 µg per 25 µg of chromatin | This is a general starting range; titration is recommended to determine the optimal concentration for each antibody. | [9] |
| Specific MLL1 Antibodies | 1 - 5 µg | Recommended concentration for a specific commercially available MLL1 antibody. | |
| Specific MLL1 Antibodies | 1 - 2 µg per 100-500 µg of total protein | Recommended concentration for another commercially available MLL1 antibody. | [10] |
Table 3: Recommended Sequencing Depth
| Target Type | Recommended Sequencing Reads | Notes | Source(s) |
| Transcription Factors (Sharp Peaks) | > 10 - 20 million | For mammalian genomes, 20 million reads are often adequate for transcription factors. | [11][12] |
| Histone Modifications (Broad Peaks) | > 20 - 40 million | Broader histone marks may require deeper sequencing for accurate peak calling. | [11][13][14] |
| Human Genome | 40 - 50 million | A practical minimum for most marks in human samples to approach saturation. | [13][14] |
Detailed MLL1 ChIP-seq Protocol
This protocol outlines the major steps for performing MLL1 ChIP-seq, from cell preparation to DNA purification for sequencing library preparation.
Materials:
-
Cells: 1-10 million cells per immunoprecipitation.
-
Reagents: Formaldehyde (B43269) (37%), Glycine (B1666218), PBS, Cell Lysis Buffer, Nuclear Lysis Buffer, ChIP Dilution Buffer, Wash Buffers (low salt, high salt, LiCl), Elution Buffer, Proteinase K, Phenol:Chloroform:Isoamyl Alcohol, Ethanol (B145695), Glycogen.
-
Antibodies: ChIP-grade anti-MLL1 antibody, Normal IgG (as a negative control).
-
Beads: Protein A/G magnetic beads.
-
Equipment: Cell culture incubator, centrifuge, sonicator, magnetic rack, thermal cycler.
Protocol Steps:
-
Cell Cross-linking:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion. The optimal conditions for shearing should be determined empirically.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the anti-MLL1 antibody (or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for at least 2 hours at 4°C.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare a sequencing library according to the manufacturer's instructions for your chosen next-generation sequencing platform.
-
Perform high-throughput sequencing.
-
Troubleshooting
For common issues such as high background or low signal, refer to troubleshooting guides which often suggest optimizing fixation time, sonication parameters, and antibody concentration.[15]
References
- 1. What are MLL1 modulators and how do they work? [synapse.patsnap.com]
- 2. "Structure, Function and Inhibition of Critical Protein-Protein Interac" by Xin Li and Yongcheng Song [digitalcommons.library.tmc.edu]
- 3. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting protein-protein interaction between MLL1 and reciprocal proteins for leukemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Methylase MLL1 plays critical roles in tumor growth and angiogenesis and its knockdown suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. CHiP-seq considerations – NGS Analysis [learn.gencore.bio.nyu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Impact of sequencing depth in ChIP-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of sequencing depth in ChIP-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MLL1 Polyclonal Antibody (A300-086A) [thermofisher.com]
Application Notes and Protocols for Lentiviral shRNA Knockdown of KMT2A in Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lysine-specific methyltransferase 2A (KMT2A), formerly known as mixed-lineage leukemia (MLL), plays a critical role in regulating gene expression, particularly during early development and hematopoiesis.[1][2][3] Chromosomal rearrangements involving the KMT2A gene are a hallmark of a particularly aggressive subset of acute leukemias, including both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][4][5] These rearrangements result in the formation of oncogenic fusion proteins that drive leukemogenesis by aberrantly activating downstream target genes such as the HOXA and MEIS1 gene clusters.[4][5][6]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to investigate the function of specific genes in various cellular processes.[7][8] This method allows for stable, long-term silencing of a target gene, making it an invaluable tool for studying the role of KMT2A in leukemia cell survival, proliferation, and drug resistance.[3] These application notes provide a comprehensive overview and detailed protocols for the lentiviral shRNA-mediated knockdown of KMT2A in leukemia cell lines.
Key Applications
-
Functional Genomics: Elucidating the role of KMT2A in leukemia cell biology, including proliferation, apoptosis, and differentiation.
-
Target Validation: Assessing KMT2A as a potential therapeutic target in KMT2A-rearranged and wild-type leukemias.
-
Drug Discovery: Screening for compounds that are synthetically lethal with KMT2A knockdown or that synergize with KMT2A-targeting therapies.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways and transcriptional programs regulated by KMT2A.
Data Presentation
Table 1: Representative Data on KMT2A Knockdown Efficiency in Leukemia Cell Lines
| Cell Line | shRNA Target Sequence | Transduction Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| THP-1 (AML) | shKMT2A#1 | Lentiviral | ~80% reduction | Significant reduction | [9] |
| THP-1 (AML) | shKMT2A#2 | Lentiviral | ~60% reduction | Significant reduction | [9] |
| SEM (ALL) | DsiRNA pool | Electroporation | Not specified | Diminished expression | [6] |
| NALM-6 (ALL) | DsiRNA pool | Electroporation | Not specified | Diminished expression | [6] |
Note: Quantitative data for protein knockdown is often presented visually in Western Blots. The term "Significant reduction" indicates a visually confirmed decrease in protein levels.
Table 2: Phenotypic Effects of KMT2A Knockdown in Leukemia Cell Lines
| Cell Line | Phenotypic Effect | Assay | Result | Reference |
| KMT2A-rearranged cell lines (THP1, MV411, SEM) | Abolished clonogenic ability | Colony Formation Assay | Complete abolishment of colonies | [2] |
| KMT2A-wild-type cell lines (K562, Kasumi1, REH) | Little to no effect on clonogenicity | Colony Formation Assay | No significant change in colony numbers | [2] |
| MLL-AF9 transformed cells | Decreased cell growth | Cell Proliferation Assay | Significant growth inhibition | [3] |
| THP-1 (KMT2A-MLLT3) | Growth inhibition | Cell Proliferation Assay | Impaired proliferation | [10][11] |
| KMT2A-rearranged cell lines | Induction of apoptosis and cell cycle arrest | Flow Cytometry | Significant increase in apoptotic cells | [4] |
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
pLKO.1-shRNA plasmid targeting KMT2A (and a non-targeting control)
-
Lentiviral packaging plasmid (e.g., psPAX2)
-
Lentiviral envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)[8][12]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filter
Procedure:
-
Day 1: Cell Seeding:
-
Plate 0.8-1.0 x 10^6 HEK293T cells per well in a 6-well plate in antibiotic-free DMEM with 10% FBS.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.[8]
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
1.0 µg pLKO.1-shRNA plasmid
-
0.75 µg psPAX2 packaging plasmid
-
0.25 µg pMD2.G envelope plasmid[8]
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.[7]
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.[7]
-
Add the transfection complex dropwise to the HEK293T cells.[7][12]
-
-
Day 3: Medium Change:
-
After 18-24 hours, replace the transfection medium with fresh, pre-warmed DMEM with 10% FBS.[7]
-
-
Day 4 & 5: Viral Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.[7][8]
-
Filter the supernatant through a 0.45 µm filter to remove any cellular debris.[7][8]
-
A second harvest can be performed at 72 hours post-transfection. The viral supernatants can be pooled.[7]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction of Leukemia Suspension Cells
This protocol outlines the transduction of leukemia cell lines, which typically grow in suspension.
Materials:
-
Leukemia cell line (e.g., THP-1, SEM, MOLM-13)
-
Lentiviral supernatant (from Protocol 1)
-
Complete culture medium for the target cell line (e.g., RPMI-1640 with 10% FBS)
-
Puromycin (B1679871) (for selection)
Procedure:
-
Day 1: Cell Plating and Transduction:
-
Plate 0.5 x 10^6 leukemia cells per well in a 12-well plate in their complete growth medium.
-
Add a transduction enhancer such as Polybrene to a final concentration of 4-8 µg/mL.[7][13]
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency and minimize cytotoxicity.[7]
-
For enhanced transduction of suspension cells, perform "spinoculation" by centrifuging the plate at 800-1000 x g for 30-90 minutes at 32°C.[7]
-
Incubate the cells at 37°C with 5% CO2 for 18-24 hours.[7]
-
-
Day 2: Medium Change:
-
After incubation, pellet the cells by centrifugation and replace the virus-containing medium with fresh complete medium to remove residual virus and Polybrene.
-
-
Day 3 onwards: Antibiotic Selection:
-
After 24-48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.[8][13] The optimal puromycin concentration should be predetermined for each cell line by generating a kill curve.[13]
-
Culture the cells for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
Protocol 3: Validation of KMT2A Knockdown
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level:
-
Isolate total RNA from both KMT2A-shRNA and control-shRNA transduced cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for KMT2A and a housekeeping gene (e.g., GAPDH, ACTB).
2. Western Blot for Protein Level:
-
Lyse the transduced cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for KMT2A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the KMT2A band intensity relative to the control indicates successful knockdown.[15]
Protocol 4: Functional Assays
1. Cell Proliferation Assay:
-
Seed equal numbers of stable KMT2A-knockdown and control cells in a 96-well plate.
-
Measure cell proliferation at different time points (e.g., 24, 48, 72, 96 hours) using a colorimetric assay (e.g., MTT, WST-1) or by direct cell counting.
2. Apoptosis Assay:
-
Stain KMT2A-knockdown and control cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (PI-positive) cells.
3. Cell Cycle Analysis:
-
Fix the KMT2A-knockdown and control cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflows and Pathways
Caption: Experimental workflow for KMT2A knockdown in leukemia cells.
Caption: Simplified KMT2A fusion protein signaling pathway in leukemia.
References
- 1. KMT2A Rearrangements in Leukemias: Molecular Aspects and Therapeutic Perspectives | MDPI [mdpi.com]
- 2. SET-PP2A complex as a new therapeutic target in KMT2A (MLL) rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hijacked in cancer: the MLL/KMT2 family of methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KMT2A degradation is observed in decitabine‐responsive acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic changes in human model KMT2A leukemias highlight early events during leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic changes in human model KMT2A leukemias highlight early events during leukemogenesis | Haematologica [haematologica.org]
- 12. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the MLL1 Gene in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) gene in mice is a critical regulator of fundamental biological processes, including hematopoiesis and embryonic development.[1][2][3] MLL1 functions as a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, an epigenetic modification associated with transcriptionally active chromatin.[4] Structurally, the MLL1 protein comprises several key functional domains, including AT-hooks for DNA binding, a CXXC domain, plant homeodomain (PHD) fingers, a bromodomain, and a C-terminal SET domain that confers its methyltransferase activity.[4][5] The full-length MLL1 protein is processed into N-terminal and C-terminal fragments that reassociate to form a stable, functional complex.[4]
Disruption of MLL1 function through genetic knockout in mouse models leads to severe phenotypes, including embryonic lethality and defects in the hematopoietic system.[1][2] Specifically, loss of MLL1 has been shown to impair the maintenance of hematopoietic stem cells (HSCs) and disrupt B-lymphopoiesis.[1][2] These severe consequences of MLL1 loss underscore its importance in maintaining normal cellular function and highlight its potential as a therapeutic target in diseases where its activity is dysregulated, such as in certain types of leukemia.[1]
The CRISPR/Cas9 system offers a powerful and precise method for knocking out the MLL1 gene in mouse models, enabling detailed investigation of its function and the consequences of its loss.[6][7] This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of the MLL1 gene in mouse models, with a focus on hematopoietic stem cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the knockout or knockdown of the MLL1 gene in mouse models, providing insights into the phenotypic consequences of MLL1 loss.
Table 1: Hematopoietic Phenotypes in MLL1 Knockout Mice
| Phenotype | Control (Wild-Type or Heterozygous) | MLL1 Knockout | Fold Change/Percentage Reduction | Reference |
| Total B220+ cells in bone marrow (per 2 hindlimbs) | ~9 x 10^6 | ~1 x 10^6 | 9-fold reduction | [1] |
| Common Lymphoid Progenitors (CLPs) in bone marrow (per 2 hindlimbs) | ~2.5 x 10^5 | ~0.5 x 10^5 | 5-fold reduction | [1] |
| Myelo-erythroid Colony-Forming Units (CFU) from fetal liver cells | Normalized to 1 | ~0.38 | 2.6-fold reduction | [1] |
| LSK cells (Lin-Sca-1+c-Kit+) in bone marrow (per 2 hindlimbs) | Varies with age | Significantly reduced | Not specified | [8] |
Table 2: Gene Expression Changes Upon MLL1 Deletion in Mouse Hematopoietic Cells
| Target Gene | Expression Level Post-Deletion (relative to control) | Time Point | Method of Deletion | Reference |
| Hoxa9 | Significantly reduced | 36 hours | 4-OHT inducible Cre | [8] |
| Mecom | Significantly reduced | 36 hours | 4-OHT inducible Cre | [8] |
| Prdm16 | Significantly reduced | 36 hours | 4-OHT inducible Cre | [8] |
Experimental Protocols
This section provides detailed protocols for the CRISPR/Cas9-mediated knockout of the MLL1 gene in mouse hematopoietic stem and progenitor cells (HSPCs).
Protocol 1: Guide RNA Design and Synthesis for Mouse MLL1
-
Target Selection:
-
Identify the genomic sequence of the mouse MLL1 (Mll1) gene from a database such as NCBI Gene.
-
Target an early exon to maximize the likelihood of generating a loss-of-function frameshift mutation.[9]
-
Use a CRISPR guide RNA design tool (e.g., CHOPCHOP, E-CRISP, or other online tools) to identify potential 20-nucleotide gRNA sequences.[10] These tools predict on-target efficiency and potential off-target effects.
-
Select gRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[9]
-
Choose gRNAs with high predicted on-target scores and minimal predicted off-target sites.
-
-
gRNA Synthesis:
-
Synthesize the selected gRNAs. This can be done through in vitro transcription or by ordering synthetic single guide RNAs (sgRNAs). For delivery as a ribonucleoprotein (RNP) complex, chemically modified synthetic sgRNAs are recommended for increased stability and efficiency.
-
Protocol 2: Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complexes
This protocol is adapted for the delivery of CRISPR/Cas9 components to primary mouse HSPCs.
-
Reagents and Equipment:
-
Purified, high-fidelity Cas9 nuclease
-
Synthetic sgRNA targeting mouse MLL1
-
Nuclease-free duplex buffer
-
Electroporation buffer (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit)
-
Electroporator (e.g., 4D-Nucleofector™ System)
-
-
RNP Assembly:
-
Resuspend the synthetic sgRNA in nuclease-free duplex buffer to a stock concentration of 100 µM.
-
In a sterile, nuclease-free microcentrifuge tube, combine the Cas9 protein and the sgRNA. A common molar ratio is 1:2 (Cas9:sgRNA).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.
-
Protocol 3: Isolation and Electroporation of Mouse HSPCs
-
Isolation of HSPCs:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Enrich for hematopoietic stem and progenitor cells (HSPCs) using a c-Kit (CD117) positive selection kit according to the manufacturer's instructions.
-
-
Electroporation:
-
Resuspend the enriched HSPCs in the appropriate electroporation buffer.
-
Add the pre-assembled RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and electroporate using a pre-optimized program for mouse HSPCs.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium (e.g., StemSpan™ SFEM II supplemented with appropriate cytokines).
-
Culture the cells for 24-72 hours to allow for gene editing to occur.
-
Protocol 4: Validation of MLL1 Knockout
-
Genomic DNA Extraction and PCR:
-
After 48-72 hours in culture, harvest a fraction of the cells and extract genomic DNA.
-
Perform PCR amplification of the MLL1 target region.
-
-
Assessment of Editing Efficiency (Indel Analysis):
-
Use a T7 Endonuclease I (T7E1) assay or Sanger sequencing with subsequent analysis (e.g., TIDE or ICE) to detect the presence of insertions and deletions (indels) at the target site. This will provide a quantitative measure of the knockout efficiency at the genomic level.
-
-
Quantitative PCR (qPCR) for MLL1 mRNA Expression:
-
Extract total RNA from a separate aliquot of the edited cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for mouse MLL1 to quantify the level of MLL1 mRNA. A significant reduction in MLL1 mRNA levels is indicative of successful knockout.
-
-
Western Blot for MLL1 Protein Expression:
-
Lyse the remaining edited cells and perform a Western blot analysis using an antibody specific for the MLL1 protein to confirm the absence or significant reduction of the MLL1 protein.
-
Visualizations
Experimental Workflow for MLL1 Knockout in Mouse HSPCs
Caption: Workflow for CRISPR/Cas9-mediated MLL1 knockout in mouse HSPCs.
MLL1 Signaling and Functional Interactions
Caption: MLL1-mediated histone methylation and its downstream effects.
References
- 1. Developmentally-induced Mll1 loss reveals defects in postnatal haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MLL/SET family and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 7. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Methyltransferase Activity of MLL1 Is Dispensable for Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addgene.org [addgene.org]
- 10. jkip.kit.edu [jkip.kit.edu]
Application Notes and Protocols for the Detection of MLL1 Fusion Transcripts in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosomal rearrangements involving the Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) gene on chromosome 11q23 are hallmark genomic alterations in a variety of aggressive hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These rearrangements lead to the formation of fusion genes, which encode chimeric proteins that drive leukemogenesis. The identification of specific MLL1 fusion transcripts is crucial for accurate diagnosis, risk stratification, and the development of targeted therapies. This document provides detailed application notes and protocols for the three primary methods used to detect MLL1 fusion transcripts in patient samples: Reverse Transcription Polymerase Chain Reaction (RT-PCR), Fluorescence In Situ Hybridization (FISH), and Next-Generation Sequencing (NGS).
Methods Overview and Comparison
A variety of molecular and cytogenetic techniques are available for the detection of MLL1 fusion transcripts, each with its own advantages and limitations. The choice of method often depends on the specific clinical or research question, available resources, and the desired level of sensitivity and throughput.
| Parameter | Reverse Transcription PCR (RT-PCR) | Fluorescence In Situ Hybridization (FISH) | Next-Generation Sequencing (NGS) |
| Principle | Amplification of specific fusion transcripts from RNA. | Visualization of chromosomal rearrangements using fluorescently labeled DNA probes. | High-throughput sequencing of RNA or DNA to identify fusion transcripts. |
| Sensitivity | High (can detect 1 cancer cell in 104-105 normal cells).[1] | Moderate (dependent on the percentage of abnormal cells). | Very High (can detect transcripts down to 0.005 copies/ng of RNA).[2] |
| Specificity | High for known fusion partners. | High for rearrangements at the MLL1 locus. | High, with the ability to identify specific fusion partners and breakpoints. |
| Detection of Novel Fusions | No. | No, but can indicate a rearrangement with an unknown partner. | Yes. |
| Input Material | RNA (typically 100 ng - 1 µg). | Intact cells (bone marrow aspirate, peripheral blood).[3] | RNA or DNA (as low as 10 ng of RNA).[2] |
| Turnaround Time | 1-2 days.[4] | 2-3 days.[3] | 5-14 days.[4][5] |
| Throughput | Low to moderate. | Low. | High. |
| Cost | Low. | Moderate. | High. |
Section 1: Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a widely used method for the sensitive and specific detection of known MLL1 fusion transcripts. This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the fusion-specific cDNA using polymerase chain reaction.
Application Notes
-
Qualitative RT-PCR: Used for the initial detection of the presence or absence of a specific MLL1 fusion transcript.
-
Quantitative RT-PCR (qRT-PCR): Enables the quantification of the fusion transcript levels, which is valuable for monitoring minimal residual disease (MRD).
-
Multiplex RT-PCR: Allows for the simultaneous detection of multiple common MLL1 fusion transcripts in a single reaction, increasing efficiency.[6][7]
Experimental Protocol: Quantitative RT-PCR for MLL1-AF4
This protocol describes the detection and quantification of the MLL1-AF4 fusion transcript, one of the most common MLL1 rearrangements.
1. RNA Extraction:
- Extract total RNA from patient bone marrow or peripheral blood mononuclear cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. Aim for an A260/A280 ratio of ~2.0.
2. cDNA Synthesis:
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
3. qRT-PCR Reaction Setup:
- Prepare a master mix containing a qRT-PCR master mix (with Taq polymerase and dNTPs), forward and reverse primers for MLL1-AF4, and a fluorescent probe (e.g., TaqMan probe).
- Primer and Probe Sequences (Example):
- Forward Primer (MLL exon): 5'-GGCTCAGACTCTGAACAAGG-3'
- Reverse Primer (AF4 exon): 5'-GCTTCTCCTCTGGATTCAGA-3'
- Probe (FAM-labeled): 5'-FAM-TGCCAGTTCCCTTCATTCTGCCAC-TAMRA-3'
- Use a housekeeping gene (e.g., ABL1) as an internal control for normalization.
- Dispense the master mix into qRT-PCR plate wells.
- Add 2 µL of cDNA to each well.
- Include positive controls (cDNA from a known MLL1-AF4 positive cell line) and no-template controls (water) in each run.
4. qRT-PCR Cycling Conditions:
- Perform the qRT-PCR reaction on a real-time PCR instrument with the following cycling conditions (example):
- Initial denaturation: 95°C for 10 minutes.
- 40 cycles of:
- Denaturation: 95°C for 15 seconds.
- Annealing/Extension: 60°C for 1 minute.
5. Data Analysis:
- Determine the cycle threshold (Ct) value for both the MLL1-AF4 fusion transcript and the internal control gene.
- Quantify the relative expression of the fusion transcript using the ΔΔCt method or by generating a standard curve with a serial dilution of a positive control plasmid.
Workflow Diagram
Caption: Workflow for MLL1 fusion detection by RT-PCR.
Section 2: Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to visualize specific chromosomal regions. For MLL1 rearrangements, a "break-apart" probe strategy is commonly employed.
Application Notes
-
Diagnosis: FISH is a reliable method for identifying MLL1 gene rearrangements, even in cases with complex or cryptic translocations not visible by conventional cytogenetics.[5]
-
Confirmation: It can be used to confirm suspected MLL1 rearrangements identified by other methods.
-
Minimal Residual Disease (MRD) Monitoring: FISH can be used to track the percentage of cells with the MLL1 rearrangement during and after treatment.
Experimental Protocol: MLL1 Break-Apart FISH
This protocol outlines the general steps for performing FISH with a dual-color break-apart probe for the MLL1 gene.
1. Sample Preparation:
- Prepare slides with interphase or metaphase cells from bone marrow aspirates or peripheral blood.
- Age the slides by baking at 60°C for 2-4 hours.
2. Pre-treatment:
- Treat the slides with a series of solutions to permeabilize the cells and digest proteins (e.g., pepsin solution).
- Fix the cells with a formaldehyde (B43269) solution.
- Dehydrate the slides in an ethanol (B145695) series (70%, 85%, 100%).
3. Denaturation:
- Apply the MLL1 break-apart probe (containing two different colored fluorescent probes flanking the MLL1 breakpoint region) to the slide.
- Co-denature the probe and the cellular DNA by heating the slide on a hot plate at 75°C for 5 minutes.
4. Hybridization:
- Incubate the slide in a humidified chamber at 37°C overnight to allow the probe to hybridize to the target DNA.
5. Post-Hybridization Washes:
- Wash the slides in a series of stringent salt solutions at an elevated temperature (e.g., 72°C) to remove non-specifically bound probe.
6. Counterstaining and Mounting:
- Counterstain the slides with a DNA-specific stain (e.g., DAPI) to visualize the cell nuclei.
- Mount a coverslip onto the slide using an anti-fade mounting medium.
7. Image Acquisition and Analysis:
- Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters.
- Analyze at least 200 interphase nuclei for the signal pattern.[3]
- Interpretation of Signal Patterns:
- Normal: Two fused (yellow or red/green) signals, indicating intact MLL1 alleles.
- MLL1 Rearrangement: One fused signal and one separated red and green signal, indicating a break in one MLL1 allele.
Workflow Diagram
Caption: Workflow for MLL1 rearrangement detection by FISH.
Section 3: Next-Generation Sequencing (NGS)
NGS has emerged as a powerful tool for the comprehensive analysis of cancer genomes, including the detection of gene fusions. Targeted RNA sequencing is particularly well-suited for identifying MLL1 fusion transcripts.
Application Notes
-
Comprehensive Detection: NGS can identify both known and novel MLL1 fusion partners in a single assay.
-
High Sensitivity: Targeted NGS approaches offer very high sensitivity, making them suitable for MRD detection.[2]
-
Breakpoint Identification: NGS provides the precise nucleotide sequence of the fusion breakpoint, which can be used to design patient-specific MRD assays.
Experimental Protocol: Targeted RNA Sequencing for MLL1 Fusions
This protocol provides a general workflow for targeted RNA sequencing using an anchored multiplex PCR approach.
1. RNA Extraction and QC:
- Extract total RNA from patient samples as described for RT-PCR.
- Perform rigorous quality control of the RNA using a bioanalyzer to assess the RNA Integrity Number (RIN). A RIN of ≥ 7 is recommended.
2. Library Preparation (Anchored Multiplex PCR):
- Reverse Transcription: Synthesize first-strand cDNA from total RNA using random primers.
- Second Strand Synthesis: Generate double-stranded cDNA.
- End Repair and A-tailing: Prepare the ends of the cDNA fragments for adapter ligation.
- Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
- Anchored Multiplex PCR:
- Perform a first PCR amplification using a universal primer that binds to the adapter and a pool of gene-specific primers targeting the exons of MLL1.
- Perform a second PCR amplification to add sequencing indexes and further enrich for the target regions.
3. Library Quantification and Pooling:
- Quantify the final libraries using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.
- Pool multiple libraries in equimolar concentrations for sequencing.
4. Sequencing:
- Sequence the pooled libraries on an Illumina sequencing platform (e.g., MiSeq or NextSeq).
5. Bioinformatic Data Analysis:
- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Adapter Trimming: Remove adapter sequences from the reads.
- Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
- Fusion Detection: Use a fusion detection algorithm (e.g., STAR-Fusion, Arriba) to identify reads that span the MLL1 fusion breakpoint.
- Annotation and Filtering: Annotate the identified fusions and filter out potential artifacts.
- Visualization: Visualize the fusion-supporting reads using a genome browser (e.g., IGV).
Workflow Diagram
Caption: Workflow for MLL1 fusion detection by NGS.
Conclusion
The detection of MLL1 fusion transcripts is a critical component of the diagnosis and management of patients with MLL1-rearranged leukemias. RT-PCR, FISH, and NGS each offer distinct advantages and are often used in a complementary manner. RT-PCR is a rapid and sensitive method for known fusions, FISH is the gold standard for detecting rearrangements at the chromosomal level, and NGS provides a comprehensive and highly sensitive approach for identifying both known and novel fusion partners. The selection of the most appropriate method will depend on the specific clinical and research context, with the ultimate goal of improving outcomes for patients with these aggressive malignancies.
References
- 1. Targeted RNA Sequencing | Focus on specific transcripts of interest [illumina.com]
- 2. researchgate.net [researchgate.net]
- 3. saintfrancis.com [saintfrancis.com]
- 4. Real-World Clinical Utility of Targeted RNA Sequencing in Leukemia Diagnosis and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of leukemia gene fusions by targeted RNA-sequencing in routine diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient and easy detection of MLL-AF4, MLL-AF9 and MLL-ENL fusion gene transcripts by multiplex real-time quantitative RT-PCR in TaqMan and LightCycler - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant HRX Protein Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histone-Lysine N-Methyltransferase 2A (KMT2A), also known as Mixed-Lineage Leukemia (MLL) or HRX, is a critical epigenetic regulator involved in hematopoiesis, embryonic development, and the maintenance of gene expression.[1] As a histone methyltransferase, HRX specifically catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[2] The protein is post-translationally processed into an N-terminal fragment (MLL-N) and a C-terminal fragment (MLL-C), which reassociate to form a functional complex.[2] Dysregulation of HRX function, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias. Consequently, the availability of highly pure and active recombinant HRX protein is essential for biochemical and structural studies, inhibitor screening, and the development of novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of a recombinant fragment of the human this compound, specifically the catalytically active SET domain, using an Escherichia coli expression system. The protocols described herein are designed to yield high-purity protein suitable for a range of downstream applications.
Data Presentation: Quantitative Analysis of Recombinant HRX (SET Domain) Production
The yield and purity of recombinant HRX can vary significantly based on the expression construct, purification strategy, and culture conditions. The following table summarizes representative quantitative data for the expression and purification of a GST-tagged HRX SET domain from a 1-liter E. coli culture.
| Parameter | Affinity Chromatography (Glutathione Agarose) | Ion-Exchange Chromatography (Anion Exchange) | Size-Exclusion Chromatography (Gel Filtration) |
| Total Protein (mg) | ~ 250 - 350 mg (from 1L cell lysate) | ~ 10 - 15 mg (pooled fractions from affinity step) | ~ 5 - 8 mg (pooled fractions from IEX) |
| Purity (%) | 70 - 85% | > 90% | > 95% |
| Yield (mg/L of culture) | ~ 10 - 15 mg | ~ 8 - 12 mg | ~ 5 - 8 mg |
| Specific Activity | Variable | Enriched | High (e.g., ~600 pmol/min/mg)[3] |
Note: The specific activity of the purified protein should be determined using a validated methyltransferase assay with a suitable substrate, such as a histone H3 peptide.
Experimental Protocols
Expression of GST-tagged HRX (SET Domain) in E. coli
This protocol describes the expression of a glutathione (B108866) S-transferase (GST)-tagged HRX SET domain in E. coli BL21(DE3) cells.
Materials:
-
pGEX expression vector containing the human HRX SET domain sequence
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Ampicillin (B1664943) (100 mg/mL stock)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)
-
Terrific Broth (TB)
Procedure:
-
Transformation: Transform the pGEX-HRX-SET plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 100 mL of LB medium with 100 µg/mL ampicillin. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
-
Expression Culture: Inoculate 1 L of Terrific Broth containing 100 µg/mL ampicillin with the overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Reduce the temperature to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Harvesting: Continue to incubate the culture at 18°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Purification of GST-tagged HRX (SET Domain)
This multi-step purification protocol involves affinity, ion-exchange, and size-exclusion chromatography.
2.1 Cell Lysis and Affinity Chromatography
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitor cocktail.
-
Glutathione Agarose Resin
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT.
Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to pre-equilibrated Glutathione Agarose resin and incubate at 4°C for 1-2 hours with gentle rotation.
-
Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the GST-HRX-SET protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
2.2 Ion-Exchange Chromatography (Anion Exchange)
Materials:
-
IEX Buffer A (Binding Buffer): 20 mM Tris-HCl pH 8.0, 20 mM NaCl, 1 mM DTT.
-
IEX Buffer B (Elution Buffer): 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.
-
Anion exchange column (e.g., Q-Sepharose).
Procedure:
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Buffer A using a desalting column or dialysis.
-
Loading: Load the protein sample onto the anion exchange column pre-equilibrated with IEX Buffer A.
-
Washing: Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 10-20 column volumes. Collect fractions and analyze by SDS-PAGE.
2.3 Size-Exclusion Chromatography (Gel Filtration)
Materials:
-
SEC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Size-exclusion column (e.g., Superdex 200).
Procedure:
-
Concentration: Concentrate the pooled, purified fractions from the ion-exchange step using an appropriate centrifugal filter device.
-
Loading: Load the concentrated protein sample onto the size-exclusion column pre-equilibrated with SEC Buffer.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the purified HRX-SET protein.
-
Storage: Add glycerol (B35011) to a final concentration of 10-20% and store the purified protein at -80°C.
Visualizations
HRX/MLL Signaling Pathway in Hematopoiesis
Caption: HRX/MLL signaling in normal hematopoiesis.
Experimental Workflow for Recombinant HRX Purification
Caption: Workflow for recombinant this compound purification.
References
Application Notes and Protocols for High-Throughput Screening of Small Molecule Inhibitors of MLL1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of small molecule inhibitors targeting Mixed-Lineage Leukemia 1 (MLL1). MLL1 is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase crucial in regulating gene expression, and its dysregulation is a hallmark of aggressive acute leukemias.[1] The methodologies described herein are essential for the discovery and characterization of novel therapeutic agents against MLL1-driven cancers.
Introduction to MLL1 Inhibition
Chromosomal translocations involving the KMT2A gene (encoding MLL1) lead to the formation of oncogenic fusion proteins that drive leukemogenesis.[2] These fusion proteins require interaction with other proteins, such as Menin or WDR5, to exert their oncogenic function, making these protein-protein interactions (PPIs) prime targets for therapeutic intervention.[3][4] High-throughput screening allows for the rapid testing of large compound libraries to identify "hits" that can modulate MLL1 activity or its critical interactions.
MLL1 Signaling Pathway in Leukemia
In MLL-rearranged leukemias, the MLL1 fusion protein aberrantly recruits the core components of the MLL1 complex, such as WDR5, RBBP5, and ASH2L, to target genes like the HOXA9 and MEIS1. This leads to increased H3K4 methylation, subsequent gene overexpression, and ultimately, leukemic transformation. One key interaction for the oncogenic activity of MLL fusion proteins is with the tumor suppressor protein Menin.[4] Small molecules that disrupt the MLL1-Menin or MLL1-WDR5 interaction can inhibit the methyltransferase activity of the complex, leading to the downregulation of target genes, cell cycle arrest, and apoptosis in leukemia cells.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive high-throughput screening approach for discovering inhibitors targeting the menin-MLL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. genscript.com [genscript.com]
Unraveling a Critical Oncogenic Interaction: A Detailed Protocol for MLL1-Menin Co-immunoprecipitation
For Immediate Release
This application note provides a comprehensive protocol for the co-immunoprecipitation (Co-IP) of Mixed Lineage Leukemia 1 (MLL1) and Menin, a protein-protein interaction crucial for the development of certain acute leukemias.[1][2][3] This detailed methodology is intended for researchers, scientists, and drug development professionals investigating the MLL1-menin axis as a therapeutic target. The disruption of this interaction is a promising strategy for the treatment of MLL-rearranged (MLL-r) leukemias.[4][5]
The MLL1-menin complex plays a pivotal role in regulating the expression of key target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis.[2][6][7] Small molecule inhibitors that block this interaction have shown efficacy in preclinical models, underscoring the importance of robust methods to study this protein complex.[7][8][9]
MLL1-Menin Signaling Pathway
The interaction between MLL1 and menin is a critical step in the transcriptional activation of downstream target genes that drive leukemic cell proliferation and survival. Menin acts as a scaffold protein, tethering MLL1 (or its oncogenic fusion partners) to chromatin, thereby facilitating histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent gene expression.
Caption: MLL1-Menin interaction and its role in leukemogenesis.
Experimental Protocol: Co-immunoprecipitation of MLL1 and Menin
This protocol is designed for cultured mammalian cells, such as HEK293T, MV4;11, or MOLM13, which are commonly used to study the MLL1-menin interaction.
Materials and Reagents
Buffers and Solutions:
| Reagent | Composition | Storage |
| Cell Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, Protease Inhibitor Cocktail | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100 | 4°C |
| Elution Buffer | 1X SDS-PAGE Sample Buffer | Room Temp. |
Antibodies:
| Antibody | Application | Recommended Dilution | Supplier (Example) |
| Anti-Menin (for IP) | Immunoprecipitation | 1-5 µg per sample | Bethyl Laboratories |
| Anti-MLL1 (for WB) | Western Blotting | 1:1000 | Cell Signaling Technology |
| Anti-Menin (for WB) | Western Blotting | 1:1000 | Cell Signaling Technology |
| Normal Rabbit IgG | Negative Control for IP | Same as primary IP Ab | Cell Signaling Technology |
Co-immunoprecipitation Workflow
Caption: Workflow for MLL1-Menin co-immunoprecipitation.
Step-by-Step Methodology
-
Cell Culture and Lysis:
-
Culture cells (e.g., MV4;11, MOLM13) to a density of approximately 1-2 x 107 cells per IP reaction.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 1 ml of ice-cold Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µl of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 1-5 µg of anti-Menin antibody or Normal Rabbit IgG (negative control) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three to five times with 1 ml of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
Elute the protein complexes by adding 40 µl of 1X SDS-PAGE Sample Buffer and heating at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against MLL1 and Menin.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data on MLL1-Menin Interaction Inhibitors
A number of small molecule inhibitors have been developed to disrupt the MLL1-menin interaction. The following table summarizes the potency of selected inhibitors from published studies. This data is crucial for researchers aiming to pharmacologically interrogate the MLL1-menin axis.
| Inhibitor | Assay Type | Potency (IC50/Kd/GI50) | Cell Line/System | Reference |
| MI-2 | Fluorescence Polarization | IC50 = 446 nM | In vitro | [10] |
| MI-2-2 | Fluorescence Polarization | IC50 = 46 nM | In vitro | [10] |
| MI-136 | Cell Growth Inhibition | GI50 = 0.55 µM | MLL-AF9 transformed cells | [11] |
| MI-463 | Fluorescence Polarization | IC50 = 15.3 nM | In vitro | [5] |
| MI-503 | Fluorescence Polarization | IC50 = 14.7 nM | In vitro | [5] |
| MI-1481 | Fluorescence Polarization | IC50 = 3.6 nM | In vitro | [12] |
| VTP50469 | Cell Growth Inhibition | GI50 < 10 nM | MOLM13 | [7] |
| MI-3454 | Fluorescence Polarization | IC50 = 0.51 nM | In vitro | [13] |
| M-89 | Cell Growth Inhibition | IC50 = 25 nM | MV-4-11 | [5] |
| KO-539 | Cell Growth Inhibition | GI50 < 50 nM | MOLM13 | [5] |
Note: IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), and GI50 (half-maximal growth inhibition) values are dependent on the specific assay conditions and cell lines used.
This comprehensive guide provides researchers with the necessary tools to effectively study the MLL1-menin interaction through co-immunoprecipitation and to understand the landscape of inhibitors available to probe this critical oncogenic pathway.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leuke - Jolanta Grembecka [grantome.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IKAROS and MENIN Coordinate Therapeutically Actionable Leukaemogenic Gene Expression in MLL-r Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Analyzing KMT2A-Rearranged Leukemia Gene Expression Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing gene expression data from KMT2A-rearranged leukemias. This aggressive subtype of acute leukemia, characterized by chromosomal rearrangements of the KMT2A gene (formerly known as MLL), exhibits a distinct transcriptional signature that drives leukemogenesis.[1][2][3][4][5] Understanding this signature is crucial for identifying novel therapeutic targets and developing more effective treatments.
Introduction to KMT2A-Rearranged Leukemia
KMT2A rearrangements lead to the formation of fusion proteins that aberrantly recruit essential cofactors, such as Menin and DOT1L.[6][7] This complex dysregulates the epigenetic landscape, leading to the overexpression of key oncogenes, most notably the HOXA gene cluster and MEIS1.[6][7] These genes are critical for normal hematopoietic stem cell function, and their sustained expression drives the uncontrolled proliferation of leukemic blasts.[6][7] Gene expression profiling, primarily through RNA sequencing (RNA-seq), has been instrumental in elucidating the molecular consequences of KMT2A rearrangements and identifying potential therapeutic vulnerabilities.[6]
Data Presentation: Quantitative Insights into KMT2A-Rearranged Leukemia
The following tables summarize key quantitative data related to the molecular landscape of KMT2A-rearranged leukemia, providing a foundation for experimental design and data interpretation.
Table 1: Frequency of Common KMT2A Fusion Partners in Acute Leukemia. This table details the prevalence of the most frequent KMT2A fusion partners in both Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL).[3][7][8][9][10]
| Fusion Partner | Percentage in AML | Percentage in ALL |
| MLLT3 (AF9) | ~30% | ~12% |
| MLLT10 (AF10) | Common | Less Common |
| KMT2A-PTD | ~5-10% | Rare |
| ELL | Common | Less Common |
| AFDN (AF6) | Common | Less Common |
| MLLT1 (ENL) | Less Common | ~18.5% |
| AFF1 (AF4) | Rare | ~56.5% |
Table 2: Key Differentially Expressed Genes in KMT2A-Rearranged Leukemia. This table highlights genes that are consistently dysregulated in KMT2A-rearranged leukemia compared to other leukemia subtypes. The upregulation of these genes is a hallmark of this disease.
| Gene | Typical Expression Change | Role in Leukemogenesis |
| HOXA9 | Upregulated | Transcription factor, promotes self-renewal |
| HOXA10 | Upregulated | Transcription factor, blocks differentiation |
| MEIS1 | Upregulated | Transcription factor, cooperates with HOXA9 |
| PBX3 | Upregulated | Transcription factor, HOX cofactor |
| CDK6 | Upregulated | Cell cycle progression |
| MEF2C | Upregulated | Transcription factor in hematopoiesis |
| RUNX2 | Upregulated | Transcription factor |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a clear understanding of the analysis of KMT2A-rearranged leukemia.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of gene expression in KMT2A-rearranged leukemia.
Protocol 1: RNA Sequencing of Leukemia Cells
This protocol outlines the steps for performing RNA-seq on leukemia cell lines or primary patient samples.
1. Sample Preparation:
-
Cell Lines: Culture leukemia cell lines (e.g., MV4-11, MOLM-13 which have KMT2A rearrangements) in appropriate media and conditions to a logarithmic growth phase.[11] Harvest cells by centrifugation.
-
Primary Samples: Isolate mononuclear cells from patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
2. RNA Extraction and Quality Control:
-
Extract total RNA from the cell pellet using a TRIzol-based method or a commercial kit (e.g., Qiagen RNeasy Kit).
-
Assess RNA quality and quantity. Use a NanoDrop spectrophotometer to determine RNA concentration and purity (A260/A280 ratio of ~2.0).
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for optimal results.
3. RNA-seq Library Preparation:
-
Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit) following the manufacturer's instructions.
-
Briefly, this involves:
-
mRNA purification using oligo(dT) magnetic beads.
-
mRNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Perform quality control on the final library, assessing its size distribution and concentration.
4. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Aim for a sequencing depth of at least 20-30 million paired-end reads per sample for differential gene expression analysis.
Protocol 2: Computational Analysis of RNA-seq Data
This protocol describes a typical bioinformatics workflow for analyzing the raw sequencing data to identify differentially expressed genes and dysregulated pathways.
1. Raw Read Quality Control:
-
Use a tool like FastQC to assess the quality of the raw sequencing reads (FASTQ files). This includes checking for per-base sequence quality, GC content, and adapter contamination.
-
If necessary, use a tool like Trimmomatic or Cutadapt to trim low-quality bases and remove adapter sequences.
2. Read Alignment:
-
Align the quality-filtered reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2. This will generate BAM files.
3. Gene Expression Quantification:
-
Use a tool like featureCounts or RSEM to count the number of reads mapping to each gene, based on a gene annotation file (GTF). This will generate a count matrix, where rows represent genes and columns represent samples.
4. Differential Expression Analysis:
-
Import the count matrix into a statistical software environment like R.
-
Use a package from the Bioconductor project, such as DESeq2 or edgeR, to perform differential gene expression analysis between KMT2A-rearranged samples and a control group (e.g., other leukemia subtypes or normal hematopoietic cells).[1]
-
These packages account for the specific statistical properties of RNA-seq data and will generate a list of differentially expressed genes with associated p-values and fold changes.
5. Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform pathway analysis using tools like Gene Set Enrichment Analysis (GSEA) or databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).[12]
-
This will help to identify the biological pathways and processes that are significantly enriched among the dysregulated genes, providing insights into the functional consequences of the KMT2A rearrangement.
6. Biological Interpretation:
-
Interpret the results in the context of KMT2A-rearranged leukemia biology.
-
Focus on the dysregulation of known oncogenic pathways and the identification of novel potential therapeutic targets.
Drug Development and Therapeutic Perspectives
The unique gene expression signature of KMT2A-rearranged leukemia has paved the way for the development of targeted therapies. A prominent example is the development of Menin inhibitors.[4][13][14] These small molecules disrupt the critical interaction between the KMT2A fusion protein and Menin, thereby inhibiting the transcription of downstream target genes like HOXA9 and MEIS1.[4][13][14] Additionally, inhibitors of DOT1L have also been explored as a therapeutic strategy.[4][13][14][15] The analysis of gene expression data is crucial for monitoring the efficacy of these drugs and for identifying potential mechanisms of resistance.
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively analyze and interpret gene expression data from KMT2A-rearranged leukemia, ultimately contributing to the development of more effective therapies for this challenging disease.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA sequencing: new technologies and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying HRX Protein Complexes using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histone-Lysine N-Methyltransferase 2A (KMT2A), commonly known as HRX or MLL1, is a critical regulator of gene expression, particularly during development and hematopoiesis. HRX functions as the catalytic subunit of a large multiprotein complex, the MLL1/COMPASS-like complex, which includes core components such as WDR5, RbBP5, ASH2L, and DPY30. This complex primarily mediates the methylation of histone H3 at lysine (B10760008) 4 (H3K4), an epigenetic mark associated with active gene transcription. Chromosomal translocations involving the MLL1 gene are frequently observed in aggressive acute leukemias, leading to the formation of fusion proteins that drive oncogenesis.
Understanding the composition and regulation of HRX protein complexes is paramount for deciphering their roles in both normal physiology and disease. The Proximity Ligation Assay (PLA) offers a powerful and sensitive method to study these protein-protein interactions in situ, providing both qualitative and quantitative data on complex formation within the native cellular environment. PLA detects endogenous protein interactions with high specificity and spatial resolution, making it an ideal tool for investigating the dynamic assembly of HRX complexes.[1][2] This application note provides a detailed protocol for utilizing PLA to study this compound complexes and discusses the interpretation of the resulting data.
Principle of Proximity Ligation Assay
The Proximity Ligation Assay is an antibody-based technique that allows for the in situ detection of protein-protein interactions.[2][3] The core principle relies on the close proximity (<40 nm) of two target proteins.[1][3] Two primary antibodies, raised in different species, recognize the two proteins of interest. Secondary antibodies, known as PLA probes, are conjugated to unique short DNA oligonucleotides. When the PLA probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that is detected by fluorescently labeled oligonucleotides. The resulting fluorescent signal appears as a distinct spot, where each spot represents a single protein-protein interaction event.[2]
Experimental Protocols
This section provides a detailed protocol for performing in situ PLA to study the interaction between HRX and its core complex member, WDR5. This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cells: Human leukemia cell line (e.g., MV4-11, SEM) or other relevant cell lines cultured on sterile coverslips.
-
Primary Antibodies:
-
Rabbit anti-MLL1/HRX antibody
-
Mouse anti-WDR5 antibody
-
Note: Ensure antibodies are validated for immunofluorescence and are from different host species.
-
-
Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-Mouse MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.
-
Blocking Solution: Duolink® In Situ Blocking Solution or 3% BSA in PBS.
-
Wash Buffers: Duolink® In Situ Wash Buffers A and B.
-
Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.
-
Microscope: Fluorescence or confocal microscope.
In Situ PLA Protocol
-
Cell Culture and Fixation:
-
Seed cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Duolink® Blocking Solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-MLL1 and mouse anti-WDR5) to their optimal concentration in Duolink® Antibody Diluent. Optimal concentrations should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.
-
Aspirate the blocking solution and add the primary antibody mixture to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
The next day, wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in Antibody Diluent.
-
Add the PLA probe mixture to the coverslips and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mixture by diluting the Ligation buffer 1:5 with high-purity water and then adding the Ligase enzyme at a 1:40 dilution.
-
Add the ligation mixture to the coverslips and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification mixture by diluting the Amplification buffer 1:5 with high-purity water and adding the Polymerase at a 1:80 dilution.
-
Add the amplification mixture to the coverslips and incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips on a glass slide using a drop of Duolink® Mounting Medium with DAPI.
-
Seal the coverslip with nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence or confocal microscope. The signals will appear as distinct fluorescent spots. DAPI staining will visualize the cell nuclei.
-
Acquire images from multiple fields of view for each experimental condition.
-
Quantify the number of PLA signals per cell or per nucleus using image analysis software such as ImageJ (with the BlobFinder plugin) or CellProfiler.[1]
-
Data Presentation and Interpretation
Quantitative data from PLA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions. The number of PLA signals per cell or nucleus is a direct measure of the protein-protein interaction.
Table 1: Hypothetical Quantitative Analysis of HRX-WDR5 Interaction by PLA
| Cell Line | Treatment | Average PLA Signals per Nucleus (± SD) | p-value |
| MV4-11 | DMSO (Control) | 45.3 ± 8.2 | - |
| MV4-11 | MLL1 Inhibitor (1 µM) | 12.7 ± 3.5 | <0.001 |
| SEM | DMSO (Control) | 52.1 ± 9.5 | - |
| SEM | MLL1 Inhibitor (1 µM) | 15.4 ± 4.1 | <0.001 |
This table presents hypothetical data for illustrative purposes. The number of PLA signals is expected to decrease upon treatment with an inhibitor that disrupts the HRX-WDR5 interaction.
A significant number of PLA signals for the HRX-WDR5 interaction are expected to be observed within the nucleus, as this is the primary site of MLL1 complex function.[4][5] Treatment with small molecule inhibitors known to disrupt the MLL1-WDR5 interaction should lead to a quantifiable reduction in the number of PLA signals, providing a powerful tool for drug development and validation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps of the Proximity Ligation Assay workflow.
Caption: Proximity Ligation Assay Experimental Workflow.
HRX/MLL1 Complex Signaling Pathway
The HRX/MLL1 complex plays a central role in regulating the transcription of target genes, such as the HOX genes, which are crucial for development and are often dysregulated in leukemia. The following diagram depicts a simplified signaling pathway involving the HRX/MLL1 complex.
Caption: Simplified HRX/MLL1 Signaling Pathway.
Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for the in situ analysis of this compound complexes. It allows for the visualization and quantification of protein-protein interactions within their native cellular context, providing valuable insights into the assembly and regulation of these critical epigenetic modifiers. The detailed protocol and data interpretation guidelines presented in this application note offer a framework for researchers to employ PLA in their studies of HRX biology and in the development of novel therapeutic strategies targeting HRX-associated diseases.
References
- 1. Proximity Ligation Assay for the Analysis of Iron-Mediated Protein–Protein Interactions in the Nucleus | Springer Nature Experiments [experiments.springernature.com]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Subcellular localization of the MEN, MLL/MEN and truncated MLL proteins expressed in leukemic cells carrying the t(11;19)(q23;p13.1) translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and subcellular localization of menin in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Digital PCR Assays for KMT2A Fusion Gene Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rearrangements of the KMT2A (Lysine Methyltransferase 2A) gene, formerly known as MLL, are hallmark genetic aberrations in aggressive hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These rearrangements result in fusion genes that drive leukemogenesis and are often associated with a poor prognosis. The detection and quantification of KMT2A fusion transcripts are critical for diagnosis, risk stratification, and the monitoring of measurable residual disease (MRD), which is a key indicator of treatment response and relapse risk.
Droplet digital PCR (ddPCR) has emerged as a powerful technology for the absolute quantification of nucleic acids with high sensitivity and precision. This technology overcomes some of the limitations of traditional methods like quantitative PCR (qPCR), such as the need for a standard curve and difficulties in detecting rare targets. For KMT2A fusions, which can involve over 80 different partner genes, ddPCR offers a robust and scalable solution for sensitive detection.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of ddPCR assays in the detection of the most common KMT2A fusion genes.
Advantages of dPCR for KMT2A Fusion Detection
Digital PCR offers several key advantages for the detection of KMT2A fusion genes compared to other methods:
-
High Sensitivity and Low Limit of Detection (LoD): ddPCR assays can achieve a limit of detection of approximately 1 in 1,000,000 cells, allowing for the identification of very low levels of leukemic cells.[1][2][3][4][5] This is significantly more sensitive than traditional methods like morphology (LoD of ~5%) and multiparameter flow cytometry (LoD of 0.01% to 0.001%).[1]
-
Absolute Quantification: dPCR provides an absolute count of target molecules, eliminating the need for standard curves and offering higher precision and reproducibility compared to qPCR.[1]
-
Multiplexing Capability: ddPCR allows for the simultaneous detection of multiple targets in a single reaction. A pooled assay has been developed to detect the five most common KMT2A fusion partners (AF9, AF6, AF4, ELL, and ENL), which account for approximately 80% of all KMT2A fusions.[1][2]
-
Improved Workflow: The workflow for ddPCR is relatively simple and can provide results more rapidly than other sensitive methods like next-generation sequencing (NGS).
Applications in Research and Drug Development
The high sensitivity and quantitative nature of dPCR for KMT2A fusion detection make it a valuable tool in various settings:
-
Measurable Residual Disease (MRD) Monitoring: dPCR is highly effective for monitoring MRD in patients undergoing treatment. Detecting the persistence or re-emergence of KMT2A fusion transcripts can provide an early indication of relapse, allowing for timely therapeutic intervention.[6][7]
-
Screening High-Risk Individuals: The assay can be used to screen individuals at high risk of developing therapy-related AML (t-AML) after exposure to chemotherapy, enabling early detection.[1][2]
-
Pharmacodynamic Biomarkers in Clinical Trials: In the development of targeted therapies against KMT2A-rearranged leukemias (e.g., menin inhibitors), dPCR can be used to quantify the on-target effect of the drug by measuring the reduction in fusion transcript levels.
-
Validation of Other Technologies: dPCR can serve as an orthogonal method to validate findings from other platforms like NGS.
Data Presentation
Comparison of MRD Detection Methods
The choice of MRD detection method depends on the specific clinical or research question, available resources, and the desired level of sensitivity. The following table summarizes the key quantitative parameters of dPCR in comparison to other commonly used methods for MRD detection in the context of KMT2A-rearranged leukemia.
| Feature | Droplet Digital PCR (dPCR) | Multiparameter Flow Cytometry (MFC) | Next-Generation Sequencing (NGS) |
| Limit of Detection (LoD) | ~ 10-6 (1 in 1,000,000 cells)[1][2][3][4][5] | 10-4 to 10-5 (1 in 10,000 to 100,000 cells)[1] | Variable, typically 10-5 to 10-6 |
| Quantitative Output | Absolute quantification (copies/µL) | Relative quantification (% of cells) | Relative quantification (Variant Allele Frequency - VAF) |
| Multiplexing | Moderate (e.g., pooled assay for 5 common fusions) | High (multiple surface markers) | Very high (pan-cancer gene panels) |
| Turnaround Time | Fast (hours to a day) | Moderate (1-2 days) | Slow (days to weeks) |
| Cost per Sample | Moderate | Moderate to High | High |
| Key Advantage for KMT2A | High sensitivity for known fusions, absolute quantification. | No prior knowledge of specific fusion required. | Can identify unknown fusion partners and concurrent mutations. |
| Key Limitation for KMT2A | Requires knowledge of the fusion partner. | Lower sensitivity than dPCR/NGS, interpretation can be subjective. | Higher cost, longer turnaround time, complex bioinformatics. |
Signaling Pathway and Experimental Workflow
KMT2A Fusion Protein Signaling Pathway
KMT2A fusion proteins are potent oncogenes that drive leukemogenesis through the dysregulation of gene expression. The N-terminal portion of KMT2A, which is retained in the fusion protein, interacts with the protein Menin. This interaction is crucial for tethering the fusion protein to chromatin at target gene loci. The fusion partner protein, in turn, recruits the DOT1L methyltransferase and other components of the super elongation complex. This complex leads to the aberrant expression of key proto-oncogenes, most notably HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal. The sustained overexpression of these genes blocks differentiation and promotes uncontrolled proliferation of leukemic blasts.
Caption: KMT2A fusion protein signaling pathway in leukemia.
General Experimental Workflow for KMT2A Fusion Detection by ddPCR
The workflow for detecting KMT2A fusion transcripts using ddPCR involves several key steps, from sample collection to data analysis.
Caption: General workflow for KMT2A fusion detection by ddPCR.
Experimental Protocols
The following protocols are based on the methodology described by Young et al. in The Journal of Molecular Diagnostics (2023).[1]
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from bone marrow or peripheral blood mononuclear cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with RNase inhibitor, following the manufacturer's protocol.
Pooled ddPCR Assay for Common KMT2A Fusions
This pooled assay is designed to detect the five most common KMT2A fusion partners: AF9 (MLLT3), AF4 (AFF1), AF6 (AFDN), ENL (MLLT1), and ELL.
a. Primer and Probe Design:
Forward primers are designed within KMT2A exons 7 and 9. Reverse primers and probes are specific to the fusion partner genes (AF9 exon 6, AF4 exon 5, AF6 exon 2, ENL exon 7, and ELL exon 3).[1] Probes for KMT2A are typically labeled with a FAM fluorophore, and probes for the fusion partners with a HEX fluorophore.
Note: For precise primer and probe sequences, it is recommended to refer to the supplementary materials of the original publication by Young et al. (2023) or design and validate new primers based on the specified exons.
b. ddPCR Reaction Mix Preparation (per 20 µL reaction):
| Component | Volume | Final Concentration |
| 2x ddPCR Supermix for Probes (No dUTP) | 10 µL | 1x |
| 10x Pooled Primer/Probe Mix* | 2 µL | 1000 nmol/L for each primer, 250 nmol/L for each probe |
| cDNA Template | Variable (up to 330 ng) | - |
| Nuclease-Free Water | to 20 µL | - |
* The 10x pooled primer-probe mixture contains forward primers for KMT2A exon 7 and 9, and reverse primers and probes for AF9, AF4, AF6, ENL, and ELL.[1]
c. Droplet Generation and Thermal Cycling:
-
Droplet Generation: Generate droplets from the 20 µL ddPCR reaction mix using a droplet generator (e.g., Bio-Rad QX200) according to the manufacturer's instructions.
-
Thermal Cycling: Transfer the droplet-containing plate to a thermal cycler and perform amplification using the following conditions:[2]
-
Enzyme Activation: 94°C for 10 seconds
-
40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Enzyme Deactivation: 98°C for 10 minutes
-
Hold: 4°C
-
d. Droplet Reading and Data Analysis:
-
Droplet Reading: After thermal cycling, read the droplets on a droplet reader (e.g., Bio-Rad QX200).
-
Data Analysis: Analyze the data using the accompanying software (e.g., QuantaSoft Analysis Pro). The software will quantify the number of positive droplets for each fluorophore (FAM for KMT2A and HEX for the fusion partner) and calculate the absolute concentration of the fusion transcript in copies/µL. Positive controls (cell lines with known KMT2A fusions) and negative controls (no template and cell lines without KMT2A fusions) should be included in each run.
Logical Workflow for Clinical Application
This diagram illustrates a logical approach for utilizing the KMT2A ddPCR assay in a clinical research setting for MRD monitoring.
Caption: Logical workflow for KMT2A fusion MRD monitoring.
Conclusion
Droplet digital PCR assays provide a highly sensitive, specific, and quantitative method for the detection of KMT2A fusion genes. Their application in MRD monitoring holds great promise for improving the management of patients with KMT2A-rearranged leukemias by enabling earlier detection of disease recurrence and providing a tool for assessing response to novel targeted therapies. The protocols and information provided herein offer a foundation for the implementation of this powerful technology in both research and clinical laboratory settings.
References
- 1. Droplet Digital PCR for Oncogenic KMT2A Fusion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Droplet digital PCR for oncogenic KMT2A fusion detection" by Andrew L Young, Hannah C Davis et al. [digitalcommons.wustl.edu]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Droplet Digital PCR for Oncogenic KMT2A Fusion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Detection of Cleaved MLL1-N and MLL1-C Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A) protein is a critical histone methyltransferase involved in the epigenetic regulation of gene expression, particularly during development and hematopoiesis. The full-length MLL1 protein, with a molecular weight of approximately 430 kDa, undergoes proteolytic cleavage by Taspase1.[1][2] This processing event generates a 320 kDa N-terminal fragment (MLL1-N) and a 180 kDa C-terminal fragment (MLL1-C).[3][4][5] These fragments re-associate to form a stable and functional heterodimeric complex.[3][6] Chromosomal translocations involving the MLL1 gene are frequently observed in acute leukemias, leading to the expression of oncogenic fusion proteins.[3][7] Therefore, the ability to specifically detect and quantify the cleaved MLL1-N and MLL1-C fragments is essential for studying MLL1 biology and the development of targeted therapies.
This document provides a detailed protocol for the detection of endogenous MLL1-N and MLL1-C fragments by Western blot.
MLL1 Cleavage and Processing Pathway
The full-length MLL1 protein contains conserved cleavage sites recognized by the Taspase1 endopeptidase. Upon cleavage, the resulting MLL1-N and MLL1-C fragments form a stable complex that is crucial for its proper subnuclear localization and function.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of cleaved MLL1 fragments.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Recommended Specifications |
| Lysis Buffer | RIPA buffer or NETN buffer, freshly supplemented with protease and phosphatase inhibitors. |
| Antibodies | See Antibody Recommendations table. |
| Positive Control | Cell lysates from HeLa, HEK293T, Jurkat, or MLL1 wild-type MEFs.[2][4][8] |
| Negative Control | Cell lysates from MLL1 knockout MEFs.[2] |
| Loading Control | Antibodies against GAPDH, β-actin, or α-actinin. |
| SDS-PAGE Gels | 3-8% Tris-Acetate gradient gels or low percentage (e.g., 7%) Tris-Glycine gels.[9][10] |
| Transfer Membrane | PVDF or nitrocellulose membrane (0.45 µm pore size). |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST. |
Experimental Workflow Diagram
The overall workflow for the Western blot experiment is depicted below.
Step-by-Step Protocol
1. Sample Preparation (Cell Lysis)
-
Culture cells to the desired confluency.
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
For adherent cells, use a cell scraper to collect the cells in the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 85-95°C for 5 minutes to denature the proteins.
-
Load 30-50 µg of total protein per well onto a low-percentage (e.g., 7%) or gradient (e.g., 3-8% Tris-Acetate) polyacrylamide gel.[9][11] Include a high-range molecular weight marker.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[9]
4. Protein Transfer
-
Equilibrate the gel in transfer buffer. For large proteins like MLL1 fragments, consider reducing the methanol (B129727) concentration in the transfer buffer to 10% or less and adding SDS to a final concentration of up to 0.1% to prevent protein precipitation.[10]
-
Set up a wet transfer apparatus with a PVDF or nitrocellulose membrane.
-
Perform the transfer at 350-400 mA for 90 minutes or overnight at 4°C at 40 mA to ensure efficient transfer of large proteins.[10]
5. Immunoblotting
-
After transfer, block the membrane with blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-MLL1-N or anti-MLL1-C) diluted in blocking buffer. It is recommended to incubate overnight at 4°C with gentle shaking.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Presentation
The following tables summarize the key quantitative parameters for this protocol.
Table 1: Antibody Recommendations and Dilutions
| Antibody Target | Host Species | Clonality | Recommended Dilution | Vendor (Example) |
| MLL1 (N-terminus) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology |
| MLL1 (C-terminus) | Rabbit | Monoclonal | 1:1000 | Cell Signaling Technology |
| MLL1 | Rabbit | Polyclonal | 1:2,000 - 1:10,000 | Bethyl Laboratories |
| MLL1 | Rabbit | Polyclonal | 1:100 - 1:1000 | Santa Cruz Biotechnology[4] |
Table 2: Western Blot Parameters
| Parameter | Recommended Value | Notes |
| Protein Loading Amount | 30 - 50 µg per lane | May need optimization based on MLL1 expression levels in the sample.[8][11] |
| Gel Percentage | 3-8% Tris-Acetate or 7% Tris-Glycine | Low percentage gels are crucial for resolving high molecular weight proteins.[9][10] |
| Transfer Type | Wet (tank) transfer | Recommended for large proteins over semi-dry methods.[10] |
| Transfer Time | 90 min at 350-400 mA or overnight at 40 mA | Extended transfer times improve efficiency for large proteins.[10] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes specific binding.[1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient protein transfer | Use a wet transfer system and optimize transfer time and buffer composition. |
| Low protein abundance | Increase the amount of protein loaded per lane. | |
| Insufficient antibody concentration | Use a higher concentration of the primary antibody. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Ensure the use of appropriate controls. |
| Protein degradation | Always use fresh protease inhibitors in the lysis buffer and keep samples on ice. | |
| Poor resolution of bands | Inappropriate gel percentage | Use a lower percentage or gradient gel specifically for large proteins. |
References
- 1. MLL1 (D2M7U) Rabbit Monoclonal Antibody (Amino-terminal Antigen) (#14689) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. MLL1 (D6G8N) Rabbit Monoclonal Antibody (Carboxy-terminal Antigen) | Cell Signaling Technology [cellsignal.com]
- 3. Proteolytic Cleavage of MLL Generates a Complex of N- and C-Terminal Fragments That Confers Protein Stability and Subnuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of MLL/COMPASS stability through its proteolytic cleavage by taspase1 as a possible approach for clinical therapy of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MLL1 Polyclonal Antibody (A300-374A) [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. addgene.org [addgene.org]
Application Notes and Protocols for Studying HRX Protein Dynamics using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Introduction
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein dynamics, conformational changes, and protein-ligand interactions in solution. By monitoring the exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent, HDX-MS provides insights into the solvent accessibility and hydrogen bonding of different regions of a protein. This application note provides a detailed overview and protocol for using HDX-MS to investigate the dynamics of the Histone-lysine N-methyltransferase HRX (also known as MLL1 or KMT2A), a crucial protein involved in epigenetic regulation and a target for drug development, particularly in the context of leukemia.
These protocols and notes are intended for researchers, scientists, and drug development professionals familiar with basic protein mass spectrometry principles.
Principle of HDX-MS
The fundamental principle of HDX-MS lies in the ability of backbone amide hydrogens on a protein to exchange with deuterium atoms when the protein is placed in a deuterated buffer (e.g., D₂O). The rate of this exchange is dependent on several factors, including the protein's secondary structure, solvent accessibility, and hydrogen bonding.
Regions of the protein that are highly flexible or solvent-exposed will exhibit a faster exchange rate, leading to a more significant mass increase. Conversely, regions that are structured, buried within the protein core, or involved in intermolecular interactions (e.g., at a protein-protein or protein-drug interface) will have a slower exchange rate.
The experimental workflow involves incubating the protein in a deuterated buffer for specific time points, followed by quenching the exchange reaction by lowering the pH and temperature. The protein is then digested into peptides, typically using an online pepsin column, and the resulting peptides are analyzed by mass spectrometry to measure their deuterium uptake. By comparing the deuterium uptake of the protein in different states (e.g., apo vs. ligand-bound), one can map the regions of the protein that undergo conformational changes.
Application in HRX Protein Dynamics and Drug Discovery
HDX-MS can be applied to study various aspects of this compound dynamics:
-
Conformational Dynamics: To map the flexible and stable regions of the apo-HRX protein.
-
Protein-Protein Interactions: To identify the binding interface between HRX and its interaction partners, such as WDR5, RbBP5, and ASH2L, which are part of the MLL1 core complex.
-
Drug Binding and Mechanism of Action: To map the binding site of small molecule inhibitors on HRX and to understand the allosteric conformational changes induced upon binding.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for an HDX-MS experiment and a simplified signaling pathway involving the HRX (MLL1) protein.
Troubleshooting & Optimization
Troubleshooting low signal in MLL1 ChIP-seq experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low signal in MLL1 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Troubleshooting Guide: Low Signal in MLL1 ChIP-seq
Low signal in a ChIP-seq experiment for the MLL1 protein can be a significant hurdle. This guide provides a systematic approach to troubleshooting, with questions organized by experimental stage to help you identify and resolve the root cause of the issue.
Q1: Is my starting material adequate for an MLL1 ChIP-seq experiment?
The quality and quantity of your starting cellular material are foundational to a successful ChIP-seq experiment. Insufficient or unhealthy cells will inevitably lead to a low yield of the MLL1-DNA complexes you aim to capture.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | For transcription factors like MLL1, a higher number of cells is often required compared to histone marks. Start with at least 10-20 million cells per immunoprecipitation (IP). Consider scaling up if the signal remains low. |
| Poor Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase before harvesting.[1] High levels of cell death can lead to DNA degradation and reduced ChIP efficiency. |
| Inefficient Cell Lysis | Optimize your lysis buffer and procedure to ensure efficient release of nuclei without damaging them. For cell types that are difficult to lyse, consider using a Dounce homogenizer.[1][2] |
Q2: Have I optimized the cross-linking and chromatin shearing steps?
Both under- and over-cross-linking can severely impact the efficiency of your ChIP experiment.[1] Similarly, improper chromatin shearing will result in fragments that are either too large or too small for effective immunoprecipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Cross-linking | Empirically determine the optimal cross-linking time for your specific cell type. A typical starting point is 1% formaldehyde (B43269) for 10-15 minutes at room temperature. Over-cross-linking can mask the MLL1 epitope, preventing antibody binding, while under-cross-linking will fail to capture the interaction. |
| Inefficient Chromatin Shearing | The ideal fragment size for transcription factor ChIP-seq is typically between 200-500 base pairs.[2] Optimize your sonication or enzymatic digestion conditions to consistently achieve this range.[3] |
| Chromatin Degradation | Nuclease contamination can lead to the degradation of your chromatin. Ensure all solutions are sterile and consider adding protease and nuclease inhibitors to your buffers. |
Q3: Is my MLL1 antibody performing as expected?
The quality of the antibody is arguably the most critical factor in a ChIP-seq experiment. An antibody with low affinity or specificity for MLL1 will result in poor enrichment of target DNA.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Antibody Quality | Use a ChIP-seq validated MLL1 antibody from a reputable supplier.[2][4] It is highly recommended to validate the antibody's specificity in-house using techniques like Western blotting.[2] |
| Incorrect Antibody Concentration | The optimal antibody concentration should be determined empirically. As a starting point, use 3-5 µg of antibody per IP and consider increasing this to 10 µg if the signal is low. |
| Epitope Masking | Over-cross-linking can mask the epitope recognized by your MLL1 antibody. If you suspect this is an issue, try reducing the cross-linking time. Polyclonal antibodies, which recognize multiple epitopes, may be more robust to this issue than monoclonal antibodies. |
Q4: Are my immunoprecipitation and wash conditions optimized?
The conditions under which you perform the immunoprecipitation and subsequent washes are critical for achieving a high signal-to-noise ratio.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Immunoprecipitation | Ensure you are using the correct type of protein A/G beads for your MLL1 antibody's isotype.[1] Pre-clear the chromatin with beads before adding the antibody to reduce non-specific binding.[2] |
| Inappropriate Wash Conditions | Wash buffers that are too stringent (e.g., high salt concentrations) can disrupt the specific interaction between the MLL1 antibody and its target.[1] Conversely, insufficient washing can lead to high background noise. Optimize your wash buffer compositions and the number of washes. |
Q5: Could the issue be with my library preparation or sequencing?
Even with a successful immunoprecipitation, problems during library preparation and sequencing can lead to a low final signal.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Library Preparation | Low-input samples are particularly susceptible to DNA loss during library preparation. Use a library preparation kit specifically designed for low DNA input. |
| High Number of PCR Duplicates | An excessive number of PCR cycles can lead to amplification bias and a high number of duplicate reads.[1] Optimize the number of PCR cycles to avoid over-amplification. |
| Low Sequencing Quality | Before sequencing, assess the quality and size distribution of your prepared library using a Bioanalyzer or a similar instrument to ensure it meets the required standards.[1] |
MLL1 ChIP-seq Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot low signal issues in MLL1 ChIP-seq experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good positive control for an MLL1 ChIP-seq experiment?
A known target gene of MLL1 should be used as a positive control. HOX genes, such as HOXA9, are well-established targets of MLL1 and can be used to validate your ChIP efficiency by qPCR before proceeding to sequencing.[5][6]
Q2: How do I know if my MLL1 antibody is good enough for ChIP-seq?
The ideal MLL1 antibody will have been validated for ChIP-seq by the manufacturer or in peer-reviewed publications.[2] You should also perform your own in-house validation. A good starting point is to perform a Western blot to confirm that the antibody recognizes a single band at the expected molecular weight for MLL1. For ChIP, a successful IP followed by qPCR of a known target gene is a strong indicator of a good antibody.
Q3: What is the optimal DNA fragment size for MLL1 ChIP-seq?
For transcription factors like MLL1, which have relatively well-defined binding sites, a DNA fragment size range of 200-500 base pairs is generally recommended.[2]
Q4: How many biological replicates are necessary for a reliable MLL1 ChIP-seq study?
For descriptive studies, a minimum of two biological replicates is recommended. However, for more robust statistical analysis, especially when comparing different conditions, three or more biological replicates are essential to ensure the reproducibility and reliability of your findings.[2]
Experimental Protocols
This section provides a generalized, detailed methodology for a standard cross-linking ChIP-seq (X-ChIP-seq) experiment for the MLL1 protein.
Detailed X-ChIP-seq Protocol for MLL1
1. Cell Cross-linking:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in 1% formaldehyde in PBS and incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Nuclear Isolation:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice to allow the cells to swell.
-
Disrupt the cell membrane using a Dounce homogenizer or by passing the lysate through a fine-gauge needle.
-
Centrifuge to pellet the nuclei and discard the supernatant.[2]
3. Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing buffer.
-
Fragment the chromatin to the desired size range (200-500 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Monitor the fragmentation efficiency by running an aliquot on an agarose (B213101) gel.
4. Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads to reduce non-specific binding.[2]
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the ChIP-grade MLL1 primary antibody (3-10 µg) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washing:
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[2]
-
Perform a final wash with a TE buffer.
6. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight.[2]
7. DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein contaminants.
-
Purify the DNA using a commercial DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[2]
8. Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare the sequencing library using a low-input library preparation kit.
-
Perform quality control on the library (e.g., using a Bioanalyzer).
-
Sequence the library on a next-generation sequencing platform.
MLL1 Signaling Pathway and ChIP-seq Workflow
Caption: A step-by-step workflow for a typical MLL1 ChIP-seq experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Finding a happy medium boosts ChIP-seq data quality – Genes to Genomes [genestogenomes.org]
- 4. Chromatin Immunoprecipitation ChIP-Seq Grade Antibodies | Diagenode [diagenode.com]
- 5. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misguided Transcriptional Elongation Causes Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro KMT2A Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize in vitro enzymatic assays for KMT2A (also known as MLL1).
Frequently Asked Questions (FAQs)
Q1: What is the minimal functional unit of KMT2A for in vitro assays?
A1: The catalytic SET domain of KMT2A alone possesses weak methyltransferase activity.[1] For robust and physiologically relevant activity, KMT2A requires its core complex partners: WDR5, RbBP5, ASH2L, and DPY30 (collectively known as the WRAD complex).[2][3] The assembly of this complex significantly enhances the catalytic efficiency of KMT2A in methylating its primary substrate, Histone H3 at lysine (B10760008) 4 (H3K4).[1][2] Therefore, it is highly recommended to use the full KMT2A-WRAD complex for enzymatic assays.
Q2: What are the appropriate substrates for a KMT2A enzymatic assay?
A2: KMT2A can utilize various substrates. The choice depends on the specific research question and assay format:
-
Nucleosome Core Particles (NCPs): This is the most physiologically relevant substrate as it mimics the natural chromatin environment.
-
Recombinant Histone H3: Full-length Histone H3 protein is a common and effective substrate.
-
Histone H3 Peptides: Peptides corresponding to the N-terminus of Histone H3 (e.g., amino acids 1-21) are frequently used, especially in high-throughput screening (HTS) formats.
-
Core Histone Mixes: A mixture of all four core histones can also be used. A given methyltransferase may show preference for certain substrates, so if activity is low with peptides, trying nucleosomes or full histones is a good troubleshooting step.[4]
Q3: What is the role of S-adenosyl-L-methionine (SAM) in the assay, and are there any special handling requirements?
A3: S-adenosyl-L-methionine (SAM or AdoMet) is the essential methyl donor cofactor for all histone methyltransferases, including KMT2A.[5] The methyl group from SAM is transferred to the lysine residue on the substrate. It is critical to use fresh, high-quality SAM for optimal enzyme activity. Old SAM (e.g., more than 6 months old) can lead to a significant decrease in apparent enzyme activity due to degradation.[4] For radioactive assays, tritium-labeled SAM ([³H]-SAM) is used to track the methyl group transfer.
Q4: What are the main differences between radioactive and non-radioactive KMT2A assay formats?
A4: Both assay types have distinct advantages and disadvantages.
-
Radioactive Assays (e.g., Filter-Binding): These are considered the "gold standard" for sensitivity and direct measurement of methyl group incorporation. They use [³H]-SAM and measure the radioactivity transferred to the histone substrate, which is captured on a filter. However, they require handling of radioactive materials and generate radioactive waste.[4]
-
Non-Radioactive Assays (e.g., Antibody-based): These methods, such as ELISA, TR-FRET, or AlphaLISA, use an antibody specific to the methylated product (e.g., H3K4me1/2/3) for detection.[6] They are generally safer, more amenable to high-throughput screening, and avoid radioactive waste but can be more complex to set up and may be subject to interference from assay components.[5][6]
Data Presentation: Recommended Buffer Conditions
Optimizing the reaction buffer is critical for achieving maximal and reproducible KMT2A activity. The following tables summarize recommended starting concentrations for key buffer components, which should be further optimized for your specific enzyme preparation and substrate.
Table 1: Core KMT2A Assay Buffer Components
| Component | Recommended Concentration | pH | Purpose & Notes |
| Buffer | 20-50 mM Tris-HCl | 8.0 | A common buffering agent. pH 8.0 is a good starting point for many methyltransferases. |
| Salt | 50 mM NaCl | To maintain ionic strength. High salt concentrations can be inhibitory.[4] | |
| Divalent Cation | 5 mM MgCl₂ | Often required for enzyme activity. | |
| Reducing Agent | 1 mM DTT | Prevents oxidation of cysteine residues in the enzyme, maintaining its active conformation. | |
| Glycerol | 10% (v/v) | Acts as a protein stabilizer. |
Table 2: Optional Buffer Additives
| Component | Recommended Concentration | Purpose & Notes |
| Detergent | 0.01% - 0.04% Triton X-100 or NP-40 | Prevents non-specific sticking of proteins to reaction tubes. Higher concentrations may inhibit enzyme activity. |
| BSA | 0.1 mg/mL | Bovine Serum Albumin can stabilize the enzyme and prevent it from adhering to surfaces. |
Troubleshooting Guide
Problem: No or Very Low Enzyme Activity
| Question | Possible Cause | Recommended Solution |
| Is your enzyme active? | KMT2A has very low intrinsic activity without its core complex partners (WDR5, RbBP5, ASH2L, DPY30).[1] | Ensure you are using a KMT2A-WRAD complex. If expressing and purifying in-house, confirm the presence of all core components via SDS-PAGE or Western blot.[7] |
| The enzyme has been improperly stored or has degraded. | Store the enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage buffer contains a stabilizing agent like glycerol.[7] | |
| Is your SAM cofactor fresh? | S-adenosyl-L-methionine (SAM) is unstable and degrades over time, especially if not stored correctly. | Use fresh SAM. If using [³H]-SAM that is over 6 months old, its specific activity will be significantly reduced, leading to a weak signal.[4] Purchase new SAM and repeat the experiment. |
| Are your substrate and enzyme concentrations optimal? | Too much enzyme extract can be inhibitory, possibly due to excess salt from the lysis buffer.[4] | Perform an enzyme titration to find the optimal concentration that gives a linear response over time. |
| KMT2A may have a strong preference for a specific substrate type. | If using histone peptides yields no activity, try using full-length recombinant Histone H3 or, ideally, nucleosome core particles.[4] | |
| Is the incubation time sufficient? | KMTs are often slow enzymes, with low turnover numbers.[5] | Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to ensure the reaction has had enough time to proceed and that your measurement is in the linear range. |
Problem: High Background Signal
| Question | Possible Cause | Recommended Solution |
| Are you seeing high signal in your "no enzyme" control? (Radioactive Assay) | Incomplete washing of unincorporated [³H]-SAM from the filter paper. | Ensure thorough washing of the filter papers after the reaction. Use an appropriate wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) and perform multiple washes. |
| Are you seeing high signal in your "no enzyme" control? (Antibody-based Assay) | The detection antibody is binding non-specifically to the plate or other components. | Increase the number of washes between antibody incubation steps. Add a mild detergent like Tween-20 (e.g., 0.05%) to your wash buffer. Ensure proper blocking of the plate (e.g., with BSA or non-fat milk). |
| The substrate is contaminated or has been pre-methylated. | Use high-purity, quality-controlled substrates. Run a control with substrate and SAM but no enzyme to check for background methylation. |
Problem: Inconsistent Results / Poor Reproducibility
| Question | Possible Cause | Recommended Solution |
| Is your pipetting accurate? | Inconsistent volumes of enzyme, substrate, or SAM, especially when working with small volumes. | Use calibrated pipettes. Prepare a master mix of buffer, SAM, and substrate to add to your enzyme or inhibitor, which minimizes pipetting errors between wells. |
| Are all components fully thawed and mixed? | Incomplete thawing or mixing of reagents (especially glycerol-containing enzyme stocks) can lead to concentration gradients. | Thaw all components completely on ice and gently vortex before use. |
| Is the reaction temperature consistent? | Fluctuations in incubation temperature can affect enzyme kinetics. | Use a reliable incubator, water bath, or heat block set to the desired temperature (e.g., 30°C or room temperature). |
Mandatory Visualizations
Caption: KMT2A requires core WRAD components for robust catalytic activity, methylating H3K4.
Caption: A logical workflow for troubleshooting common issues in KMT2A enzymatic assays.
Experimental Protocols
Protocol 1: Radioactive Filter-Binding Assay for KMT2A Activity
This protocol is adapted from standard histone methyltransferase assays and is suitable for measuring the activity of the purified KMT2A-WRAD complex.[4]
1. Reagent Preparation:
-
2x HMT Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 20% (v/v) glycerol. Prepare fresh and keep on ice.
-
Enzyme Dilution: Dilute the purified KMT2A-WRAD complex in 1x HMT Assay Buffer to the desired working concentration (e.g., 2x final concentration). Keep on ice.
-
Substrate Solution: Prepare recombinant Histone H3 or nucleosomes at the desired concentration in nuclease-free water.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Stop Solution: Not strictly required for this method; the reaction is stopped by spotting onto the filter paper.
-
Wash Buffer: 50 mM NaHCO₃, pH 9.0.
2. Assay Procedure:
-
Set up 1.5 mL microcentrifuge tubes on ice for each reaction (including "no enzyme" and "no substrate" controls).
-
To each tube, add 10 µL of 2x HMT Assay Buffer.
-
Add substrate (e.g., 1-5 µg of Histone H3) to each tube. Add an equivalent volume of water to the "no substrate" control.
-
Add 1 µL of [³H]-SAM. Caution: Radioactive material. Handle with appropriate safety precautions.
-
Add nuclease-free water to bring the volume to 18 µL.
-
Initiate the reaction by adding 2 µL of the diluted KMT2A-WRAD complex. For the "no enzyme" control, add 2 µL of 1x HMT Assay Buffer. The final reaction volume is 20 µL.
-
Mix gently and incubate at 30°C for 30-60 minutes. The optimal time should be determined via a time-course experiment.
-
Stop the reaction by spotting 15 µL of the reaction mixture onto P81 phosphocellulose filter paper discs.
-
Allow the spots to air dry for 5-10 minutes.
-
Wash the filter papers 3 times for 5 minutes each in a beaker containing 50 mM NaHCO₃ (pH 9.0) wash buffer with gentle agitation. This removes unincorporated [³H]-SAM.
-
Wash once with 95% ethanol (B145695) to dry the filters.
-
Place the dried filters into scintillation vials, add scintillation fluid, and quantify the incorporated radioactivity using a liquid scintillation counter.
Protocol 2: General Workflow for Antibody-Based (Non-Radioactive) Assay
This workflow outlines the general steps for a homogenous assay like AlphaLISA, which detects the methylated product using specific antibodies.[6]
1. Reagent Preparation:
-
1x HMT Assay Buffer: As described above.
-
Substrate: Typically a biotinylated Histone H3 peptide.
-
Cofactor: Non-radioactive S-adenosyl-L-methionine (SAM).
-
Detection Reagents:
-
Primary antibody specific for the methylation mark (e.g., anti-H3K4me2).
-
Acceptor beads conjugated to a secondary antibody (or directly to the primary antibody).
-
Streptavidin-coated Donor beads to bind the biotinylated peptide.
-
2. Assay Procedure:
-
Add KMT2A-WRAD complex, assay buffer, and any test compounds (inhibitors) to the wells of a suitable microplate (e.g., a 384-well ProxiPlate).
-
Incubate for 15-30 minutes to allow for enzyme-inhibitor binding.
-
Prepare a mix of the biotinylated H3 peptide substrate and SAM.
-
Initiate the reaction by adding the substrate/SAM mix to the wells.
-
Incubate at room temperature or 30°C for the desired reaction time (e.g., 1-3 hours).
-
Stop the reaction by adding the detection antibody and acceptor beads in a stop/detection buffer.
-
Add the streptavidin-coated donor beads.
-
Incubate in the dark for 60 minutes to allow for bead proximity binding.
-
Read the plate on an appropriate plate reader capable of detecting the AlphaLISA signal. The signal generated is proportional to the amount of methylated substrate produced.
References
- 1. uniprot.org [uniprot.org]
- 2. Histone methyltransferase KMT2A: Developmental regulation to oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modes of Interaction of KMT2 Histone H3 Lysine 4 Methyltransferase/COMPASS Complexes with Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. mybiosource.com [mybiosource.com]
How to reduce non-specific binding in HRX protein immunoprecipitation
Technical Support Center: HRX Protein Immunoprecipitation
This guide provides troubleshooting advice and answers to frequently asked questions to help you reduce non-specific binding in your HRX (also known as MLL1) protein immunoprecipitation (IP) experiments.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding can obscure the detection of your target protein, HRX. Below are common issues and their solutions, presented in a question-and-answer format.
Q1: I am observing a large number of non-specific bands in my negative control lane. What is the most likely cause?
A1: This is a classic sign of non-specific binding of proteins to your IP components (antibody or beads). There are several potential causes:
-
Inadequate Blocking: The beads may have unoccupied sites that can bind proteins non-specifically.
-
Insufficiently Stringent Washes: The wash buffer may not be effective at removing loosely bound, non-specific proteins.
-
Hydrophobic Interactions: Proteins and beads can non-specifically interact via hydrophobic forces.
-
Ionic Interactions: Non-specific binding can also occur through ionic interactions between charged proteins and the beads.
-
Antibody Quality: The antibody itself may be cross-reacting with other proteins.
Q2: How can I improve my blocking step to reduce background?
A2: A thorough blocking step is crucial. Before introducing your antibody, incubate the beads with a blocking agent to saturate non-specific binding sites.
-
Pre-Blocking the Beads: Before adding the antibody, incubate the beads with a blocking buffer. A common choice is 5% Bovine Serum Albumin (BSA) in your wash buffer for at least 1 hour at 4°C.
-
Pre-Clearing the Lysate: This is a critical step to remove proteins from your sample that non-specifically bind to the beads. Incubate your cell lysate with beads that do not have the antibody attached. After incubation, pellet the beads and use the supernatant (which is now "pre-cleared") for your IP.
Q3: My wash protocol doesn't seem to be effective. How can I optimize it?
A3: Optimizing your wash steps is one of the most effective ways to reduce non-specific binding. The goal is to disrupt the weak interactions that hold non-specific proteins to the beads while preserving the strong, specific interaction between your antibody and HRX.
-
Increase the Number of Washes: Instead of 3 washes, try 4 or 5.
-
Increase Wash Duration: Increase the incubation time for each wash to allow more time for non-specific proteins to dissociate.
-
Modify Wash Buffer Composition:
-
Salt Concentration: Increasing the salt concentration (e.g., from 150 mM to 300 mM or even 500 mM NaCl) can disrupt ionic interactions.
-
Detergent Concentration: Including or increasing the concentration of a mild detergent (e.g., 0.1% to 0.5% Tween-20 or NP-40) can reduce hydrophobic interactions. For stronger interactions, a harsher detergent like SDS can be used at a very low concentration (e.g., 0.05%).
-
RIPA Buffer: Using a RIPA (Radioimmunoprecipitation assay) buffer for washing can be very effective due to its stringent nature.
-
Q4: Could my choice of antibody or beads be the problem?
A4: Absolutely. The quality of your antibody and the type of beads are critical factors.
-
Antibody Selection:
-
Monoclonal vs. Polyclonal: Monoclonal antibodies are generally more specific as they recognize a single epitope.
-
Validation: Use an antibody that has been validated for IP applications. Check the manufacturer's datasheet.
-
Titer: Use the lowest concentration of antibody that gives a good signal for your target protein. Excess antibody can increase non-specific binding.
-
-
Bead Selection:
-
Protein A vs. Protein G: The choice depends on the species and isotype of your antibody. Ensure you are using the correct type of bead for your antibody.
-
Magnetic Beads vs. Agarose (B213101) Beads: Magnetic beads often have lower background binding compared to agarose beads and are easier to handle.
-
Quantitative Data Summary
The following table summarizes the impact of various troubleshooting strategies on non-specific binding. The effectiveness is ranked on a qualitative scale.
| Strategy | Description | Expected Impact on Non-Specific Binding |
| Pre-Clearing Lysate | Incubating the lysate with beads alone before adding the antibody. | High |
| Increased Salt Concentration | Increasing NaCl concentration in wash buffer (e.g., to 300-500 mM). | Medium to High |
| Increased Detergent | Increasing non-ionic detergent (e.g., Tween-20) concentration in wash buffer. | Medium |
| Use of RIPA Buffer | Using a more stringent wash buffer like RIPA. | High |
| Antibody Titration | Optimizing the amount of antibody used in the IP. | Medium |
| Increased Wash Steps | Performing more wash cycles (e.g., 5 instead of 3). | Medium |
| Blocking Beads with BSA | Incubating beads with BSA before adding the antibody. | High |
Experimental Protocols
Protocol 1: Pre-Clearing of Cell Lysate
-
Prepare your cell lysate according to your standard protocol.
-
For every 500 µL of lysate, add 20 µL of a 50% slurry of Protein A/G beads (the same type you will use for the IP).
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge at 2,000 x g for 2 minutes at 4°C to pellet the beads.
-
Carefully transfer the supernatant to a new microfuge tube. This is your pre-cleared lysate.
-
Proceed with the immunoprecipitation by adding your primary antibody to this pre-cleared lysate.
Protocol 2: Stringent Wash Protocol
This protocol uses a series of washes with increasing stringency.
-
After incubating your lysate with the antibody-bead complex, pellet the beads and discard the supernatant.
-
Wash 1 & 2 (Low Stringency): Resuspend the beads in 1 mL of a low-stringency wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40, pH 7.5). Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Wash 3 (Medium Stringency): Resuspend the beads in 1 mL of a medium-stringency wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 0.2% NP-40, pH 7.5). Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Wash 4 (High Stringency): Resuspend the beads in 1 mL of a high-stringency wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.5% NP-40, pH 7.5). Incubate for 5 minutes on a rotator at 4°C. Pellet the beads and discard the supernatant.
-
Wash 5 (Final Wash): Resuspend the beads in 1 mL of a buffer without detergent (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove any residual detergent before elution. Pellet the beads and discard the supernatant.
-
Proceed to the elution step.
Visualizations
Caption: A workflow for troubleshooting non-specific binding in HRX immunoprecipitation.
Caption: Simplified pathway of HRX/MLL1 function in transcriptional activation.
Improving the efficiency of CRISPR-mediated KMT2A gene editing
Welcome to the Technical Support Center for CRISPR-Mediated KMT2A Gene Editing.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your KMT2A gene editing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure high efficiency for KMT2A gene editing?
A1: The most critical initial step is the design of the single guide RNA (sgRNA). An effective sgRNA should have high on-target activity and minimal off-target effects.[1][2] Key factors to consider during design include the proximity of a Protospacer Adjacent Motif (PAM) sequence to your target site, GC content, and the absence of significant homology to other genomic regions.[1][2] Several online tools and algorithms are available to predict and score the efficacy of sgRNA sequences.[3] For knock-in experiments, the sgRNA should be designed to target a site as close as possible to the desired insertion location.[2]
Q2: Which format of CRISPR components is recommended for editing KMT2A?
A2: For most applications, especially in cell lines, delivering the CRISPR components as a pre-complexed ribonucleoprotein (RNP) is highly recommended.[4][5] The RNP complex consists of the Cas9 protein and the sgRNA.[4][5] This approach has several advantages over plasmid or mRNA delivery, including faster action, reduced off-target effects due to the transient presence of the nuclease, and lower cellular toxicity.[1][4][6]
Q3: What are the most common methods for delivering CRISPR-Cas9 components into cells for KMT2A editing?
A3: The choice of delivery method is crucial and depends on the cell type.[7][8] The three main categories are:
-
Physical Methods: Electroporation is the most common and highly efficient method for delivering RNPs into a wide variety of cell types, including hematopoietic stem and progenitor cells (HSPCs).[4][7][9]
-
Viral Methods: Lentiviruses (LVs) and adeno-associated viruses (AAVs) are effective for creating stable cell lines or for in vivo applications due to their high transduction efficiency.[5][10]
-
Non-Viral Chemical Methods: Lipid-based transfection (lipofection) can be used, particularly if a protocol is already optimized for your cell type, though it may be less efficient for RNP delivery than electroporation.[4]
Q4: How can I assess the editing efficiency of my KMT2A experiment?
A4: Several methods can be used to detect and quantify editing efficiency. For an initial, cost-effective estimate, mismatch cleavage assays like the T7 Endonuclease I (T7E1) assay can be used, although they may underestimate the actual efficiency.[8][11] For more precise quantification, Next-Generation Sequencing (NGS) of the target locus is the gold standard.[12][13] Methods like RT-PCR can also be used to detect specific KMT2A fusion transcripts resulting from successful editing.[14]
Q5: What are off-target effects and how can I minimize them when targeting KMT2A?
A5: Off-target effects are unintended edits at genomic sites that are similar in sequence to the intended target.[15][16] To minimize them:
-
Optimize sgRNA Design: Use design tools that predict and score potential off-target sites.[8] Truncating the 5' end of the sgRNA can sometimes reduce off-target mutations without compromising on-target efficiency.[17]
-
Use High-Fidelity Cas9 Variants: Engineered versions of Cas9, such as SpCas9-HF1 or eSpCas9, have been developed to reduce off-target cleavage.[1][15]
-
Deliver as RNP: The transient nature of RNP complexes limits the time the Cas9 nuclease is active in the cell, reducing the chance of off-target cuts.[4][18]
-
Use Paired Nickases: Using a mutated Cas9 nickase with two sgRNAs to create a double-strand break from two single-strand nicks significantly increases specificity.[6][15]
Troubleshooting Guide
This guide addresses common problems encountered during CRISPR-mediated KMT2A gene editing.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Editing Efficiency | 1. Ineffective sgRNA: The sgRNA has poor on-target activity.[8] 2. Poor Delivery: The CRISPR components are not entering the cells efficiently.[1][8] 3. Suboptimal Cell Health/Culture Conditions: Cells are not healthy enough to tolerate the procedure.[1] 4. Incorrect RNP Assembly: The Cas9 protein and sgRNA did not form a complex correctly. | 1. Redesign and Validate sgRNAs: Design at least 2-3 new sgRNAs targeting a different region of the gene.[19] Use validated design tools and consider sgRNA structural optimizations.[20][21] 2. Optimize Delivery Protocol: Titrate the concentration of CRISPR components. For electroporation, optimize voltage and pulse duration.[1] For viral delivery, check transduction efficiency with a reporter gene.[11] 3. Ensure Healthy Cells: Use cells at a low passage number and ensure they are in the exponential growth phase before editing. Optimize cell density.[11] 4. Follow RNP Assembly Protocol: Ensure correct buffer conditions and incubation times for complex formation. |
| High Off-Target Activity | 1. Poor sgRNA Specificity: The sgRNA sequence has significant homology to other genomic sites.[15] 2. Prolonged Nuclease Expression: Using plasmid-based delivery leads to sustained Cas9 expression.[18] 3. High Concentration of CRISPR Reagents: Excessive amounts of Cas9/sgRNA can increase the likelihood of off-target binding. | 1. Perform Thorough Bioinformatic Analysis: Use off-target prediction tools during the sgRNA design phase.[8] 2. Switch to RNP Delivery: Deliver pre-formed RNP complexes which are degraded relatively quickly by the cell.[4][18] 3. Titrate Reagent Concentration: Determine the lowest effective concentration of your RNP complex that still yields high on-target editing. |
| High Cell Toxicity / Low Viability | 1. Harsh Delivery Method: Electroporation conditions may be too harsh. 2. Innate Immune Response: Cellular defense mechanisms may be triggered by foreign DNA or RNA.[9] 3. High Concentration of Reagents: Too much Cas9 protein or delivery vehicle can be toxic.[8] | 1. Optimize Electroporation Parameters: Reduce voltage or pulse length. Ensure cells are healthy and plated at the optimal density.[1] 2. Use Modified sgRNAs and RNP Delivery: Chemically modified sgRNAs can reduce immune activation. RNP delivery avoids innate immune responses to plasmid DNA.[6] 3. Perform a Dose-Response Curve: Test a range of RNP concentrations to find the optimal balance between high editing efficiency and low toxicity.[8] |
| Inconsistent or Mosaic Editing Results | 1. Heterogeneous Cell Population: Not all cells in the population are being edited successfully.[8] 2. Cell Cycle Stage: Editing efficiency can be cell-cycle dependent, as DNA repair mechanisms vary between phases.[1] | 1. Enrich for Edited Cells: If possible, use a co-transfected fluorescent marker to sort edited cells via FACS.[22] Perform single-cell cloning to isolate homogeneously edited cell lines.[8] 2. Synchronize Cell Cycles: Use chemical agents or serum starvation to synchronize cells in a phase conducive to higher editing efficiency before introducing CRISPR components.[1] |
Visualizing Workflows and Logic
General Workflow for KMT2A Gene Editing
Caption: A step-by-step workflow for CRISPR-mediated KMT2A gene editing.
Troubleshooting Flowchart: Low Editing Efficiency
Caption: A logical flowchart for troubleshooting low KMT2A editing efficiency.
Key Experimental Protocols
Protocol 1: sgRNA Design and Validation
This protocol outlines the steps for designing and validating sgRNAs for targeting the KMT2A gene.
-
Sequence Retrieval: Obtain the target genomic sequence for KMT2A from a database such as NCBI GenBank.
-
sgRNA Design using Software: Input the KMT2A sequence into a reputable sgRNA design tool (e.g., Broad Institute GPP, Synthego Design Tool, CHOPCHOP).
-
Select designs with high predicted on-target scores and low off-target scores.
-
Ensure the presence of an appropriate PAM sequence (e.g., NGG for SpCas9) immediately downstream of the 20-nucleotide target sequence.[2][23]
-
For knockout experiments, it is recommended to select at least two sgRNAs targeting an early exon to increase the likelihood of generating a frameshift mutation.[19][22]
-
-
In Vitro Transcription (IVT) of sgRNA: Synthesize the designed sgRNAs using an IVT kit according to the manufacturer's instructions.
-
In Vitro Cleavage Assay (Optional but Recommended):
-
Amplify the genomic region of KMT2A targeted by the sgRNAs via PCR.
-
Incubate the purified PCR product with recombinant Cas9 protein and the synthesized sgRNA.
-
Run the reaction products on an agarose (B213101) gel. A successful cleavage will result in smaller DNA fragments, confirming the activity of the sgRNA.
-
Protocol 2: RNP Electroporation into Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is adapted for delivering Cas9-sgRNA RNP complexes into sensitive cell types like HSPCs, which are relevant for studying KMT2A rearrangements in leukemia.[24]
Materials:
-
Purified HSPCs
-
High-purity recombinant SpCas9 protein
-
Synthesized, modified sgRNA targeting KMT2A
-
Electroporation buffer (cell-type specific, e.g., P3 Primary Cell Nucleofector™ Solution)
-
Nucleofector™ device or similar electroporator
-
Serum-free expansion medium
Procedure:
-
Prepare RNP Complexes:
-
In a sterile PCR tube, combine the Cas9 protein and sgRNA at a specific molar ratio (typically ranging from 1:1 to 1:3).
-
Incubate at room temperature for 10-20 minutes to allow the RNP to form.
-
-
Cell Preparation:
-
Harvest healthy, proliferating HSPCs.
-
Count the cells and resuspend the desired number (e.g., 1x10^6 cells) in 100 µL of the recommended electroporation buffer.
-
-
Electroporation:
-
Gently mix the prepared RNP complexes with the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a pre-optimized program on the electroporator for your specific cell type (e.g., a program for human CD34+ cells).
-
Immediately after the pulse, add 500 µL of pre-warmed expansion medium to the cuvette.
-
-
Post-Electroporation Culture:
-
Carefully transfer the cells from the cuvette to a culture plate containing pre-warmed medium.
-
Incubate under standard conditions (37°C, 5% CO2).
-
Analyze for editing efficiency after 48-72 hours.
-
Protocol 3: Assessment of Editing Efficiency by NGS
This protocol provides a general workflow for quantifying on-target and off-target editing events using Next-Generation Sequencing.
-
Genomic DNA Extraction: After 48-72 hours post-delivery, harvest a portion of the edited cell population and extract genomic DNA using a commercial kit.
-
PCR Amplification of Target Loci:
-
Design PCR primers to amplify a 200-400 bp region surrounding the KMT2A on-target site.
-
Similarly, design primers to amplify the top 3-5 predicted off-target sites identified during the sgRNA design phase.
-
-
Library Preparation:
-
Attach sequencing adapters and unique barcodes to each PCR product using a second round of PCR or a library preparation kit (e.g., Illumina Nextera XT, NEBNext Ultra II).
-
Pool the barcoded amplicons in equimolar concentrations.
-
-
Sequencing: Sequence the pooled library on an NGS platform (e.g., Illumina MiSeq or HiSeq).
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a CRISPR analysis tool (e.g., CRISPResso2, DECODR) to quantify the percentage of reads containing insertions or deletions (indels) at the target site. This percentage represents the editing efficiency.
-
Analyze the off-target loci in the same manner to determine the frequency of off-target editing.
-
References
- 1. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 2. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 3. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. CRISPR/Cas9 delivery methods [takarabio.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. synthego.com [synthego.com]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. "A Novel NGS Assay to Detect Any KMT2A Fusion Transcript at Low Levels" by Ghayas Issa [digitalcommons.library.tmc.edu]
- 14. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Strategies for High-Efficiency Mutation Using the CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 19. genscript.com [genscript.com]
- 20. cellecta.com [cellecta.com]
- 21. Optimizing sgRNA structure to improve CRISPR-Cas9 knockout efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. zora.uzh.ch [zora.uzh.ch]
Common issues with KMT2A antibody specificity in western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with KMT2A antibody specificity in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of KMT2A in a Western blot?
The full-length KMT2A protein, also known as MLL, has a predicted molecular weight of approximately 432 kDa.[1][2][3] However, it is important to note that KMT2A can undergo post-translational modifications and proteolytic processing, which may result in the detection of different sized bands. The protein can be cleaved into two fragments, MLL-N (320 kDa) and MLL-C (180 kDa), which then reassociate.[4] Depending on the antibody's epitope, you may detect the full-length protein, its cleavage products, or various isoforms.
Q2: Why am I observing multiple bands in my KMT2A Western blot?
Observing multiple bands when probing for KMT2A is a common issue that can arise from several factors:
-
Protein Isoforms and Splice Variants: The KMT2A gene can produce multiple transcript variants through alternative splicing, leading to different protein isoforms with varying molecular weights.[2]
-
Post-Translational Modifications (PTMs): KMT2A undergoes various PTMs, such as phosphorylation and glycosylation, which can alter its apparent molecular weight on an SDS-PAGE gel.[5]
-
Protein Degradation: KMT2A is a large protein and can be susceptible to degradation by proteases during sample preparation. This can result in multiple lower molecular weight bands.[5][6]
-
Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[7][8]
-
Protein Multimerization: Inadequately denatured samples can lead to the formation of dimers or multimers, resulting in higher molecular weight bands.[6][7]
To address this, it is crucial to use validated antibodies, include appropriate controls, and optimize your experimental protocol.
Q3: How can I validate the specificity of my KMT2A antibody?
Validating antibody specificity is critical for reliable results. Here are several recommended approaches:
-
Knockout (KO) Validated Lysates: The most definitive method is to test the antibody on a known KMT2A knockout cell lysate. The specific band should be absent in the KO lysate compared to the wild-type control.[4]
-
Blocking Peptides: Pre-incubating the antibody with the immunizing peptide should block the specific signal in the Western blot. Non-specific bands will remain.[4][6]
-
Positive and Negative Controls: Use cell lines or tissues known to have high (e.g., some leukemia cell lines) and low/no expression of KMT2A as positive and negative controls, respectively.[8]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): For a thorough validation, immunoprecipitate the target protein with the antibody and identify the protein and its binding partners using mass spectrometry.
KMT2A Antibody Performance Data
The following table summarizes key quantitative data for commercially available KMT2A antibodies, providing a starting point for antibody selection and experimental setup.
| Antibody Name/ID | Host Species | Clonality | Recommended WB Dilution | Positive Controls | Observed Band Size (kDa) | Reference |
| Novus Biologicals NB600-256 | Rabbit | Polyclonal | 1:2000-1:10000 | HeLa, HEK293T, Jurkat | Not Specified | [9] |
| Novus Biologicals NB600-248 | Rabbit | Polyclonal | 1:500-1:5000 | HeLa, 293T, Jurkat | Not Specified | |
| Bioworld [KO Validated] | Rabbit | Polyclonal | 1:1000 | 293T | Not Specified | [4] |
| Abcam ab272023 | Rabbit | Polyclonal | 0.1 µg/mL | HeLa, HEK293T | ~432 | [1] |
| Proteintech 29278-1-AP | Rabbit | Polyclonal | 1:2000 | Various Lysates | Not Specified | [10] |
| Abcam ab32400 | Mouse | Monoclonal | Not Specified | Transfected cell lysate | ~432 |
Troubleshooting Guide
This guide addresses common problems encountered during KMT2A Western blotting in a question-and-answer format.
Problem 1: Weak or No Signal
Q: I am not detecting any band for KMT2A. What could be the reason?
A: A weak or absent signal can be due to several factors. Consider the following troubleshooting steps:
-
Low Protein Expression: Confirm that your cell line or tissue expresses KMT2A at a detectable level.[11] Nuclear extracts are often recommended over whole-cell lysates for KMT2A detection.
-
Insufficient Protein Load: For a low-abundance, large protein like KMT2A, you may need to load a higher amount of protein (e.g., 50 µg of nuclear extract).
-
Inefficient Protein Transfer: Due to its large size, transferring KMT2A from the gel to the membrane can be inefficient.
-
Use a low percentage acrylamide (B121943) gel (e.g., 4-8% gradient gel).
-
Optimize transfer conditions: consider a wet transfer overnight at a low voltage in a cold room, or a longer transfer time for semi-dry systems. Adding a low concentration of SDS (0.01-0.05%) to the transfer buffer can aid in the transfer of high molecular weight proteins.[12]
-
-
Antibody Issues:
-
Ensure the primary antibody is active and has been stored correctly.
-
Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12]
-
-
Substrate Inactivity: Ensure your chemiluminescent substrate has not expired and is sensitive enough for your target's abundance.
Problem 2: High Background
Q: My blot has a high background, making it difficult to see the specific KMT2A band. How can I reduce the background?
A: High background can obscure your signal. Here are some ways to minimize it:
-
Blocking Optimization:
-
Increase the blocking time (e.g., 1-2 hours at room temperature).
-
Try different blocking agents. While 5% non-fat dry milk is common, it can sometimes mask epitopes. Bovine Serum Albumin (BSA) at 3-5% is a good alternative.
-
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and noise. High antibody concentrations are a common cause of background.[12][13]
-
Washing Steps: Increase the number and duration of washes with a buffer containing a mild detergent like Tween 20 (e.g., 0.05-0.1% in TBS or PBS).[12]
-
Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high, patchy background.[14]
Problem 3: Non-specific Bands
Q: I see multiple bands, and I'm not sure which one is KMT2A. What should I do?
A: As discussed in the FAQs, multiple bands are a common challenge with KMT2A. Here is a logical workflow to address this:
Caption: Troubleshooting workflow for multiple bands in KMT2A Western blot.
Experimental Protocols
Detailed Western Blot Protocol for KMT2A
This protocol is optimized for the detection of the large KMT2A protein.
-
Lysate Preparation (Nuclear Extract):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract nuclear proteins using a high-salt nuclear extraction buffer supplemented with fresh protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples by adding Laemmli buffer. Heat at 70°C for 10 minutes. Avoid boiling , as this can cause large proteins to aggregate.[12]
-
Load 30-50 µg of nuclear extract per lane.
-
Run on a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) Tris-glycine gel at a low voltage to ensure good separation of high molecular weight proteins.
-
-
Protein Transfer:
-
Equilibrate the gel in transfer buffer. For KMT2A, consider adding 0.02% SDS to the transfer buffer to facilitate elution from the gel.
-
Use a PVDF membrane, which is recommended for large proteins.
-
Perform a wet transfer at 30V overnight at 4°C or at 80-100V for 2-3 hours. Ensure the transfer apparatus is kept cool.
-
-
Immunoblotting:
-
Block the membrane for 1-2 hours at room temperature in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the primary KMT2A antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system. Use multiple exposure times to ensure the signal is within the linear range.
-
Caption: Optimized Western blot workflow for the detection of KMT2A.
Immunoprecipitation (IP) Protocol for KMT2A
-
Prepare Lysate: Prepare nuclear extracts as described in the Western blot protocol. Use a non-denaturing IP lysis buffer.
-
Pre-clear Lysate: Add Protein A/G magnetic beads or agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Add 2-5 µg of KMT2A antibody to the pre-cleared lysate.[9]
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with cold IP lysis buffer.
-
-
Elution:
-
Elute the protein by resuspending the beads in Laemmli buffer and heating at 70°C for 10 minutes.
-
Analyze the eluate by Western blotting.
-
References
- 1. Anti-KMT2A / MLL antibody (ab272023) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [KO Validated] KMT2A polyclonal antibody-Primary Antibodies-Bioworld Technology, Inc. [bioworlde.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. novusbio.com [novusbio.com]
- 10. KMT2A antibody (29278-1-AP) | Proteintech [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Overcoming Pinometostat Resistance in MLL-rearranged Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pinometostat (EPZ-5676) in MLL-rearranged (MLL-r) leukemia models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pinometostat?
Pinometostat is a small molecule inhibitor of DOT1L, a histone methyltransferase.[1][2][3] In MLL-rearranged leukemia, the MLL fusion protein ectopically recruits DOT1L, leading to hypermethylation of histone H3 at lysine (B10760008) 79 (H3K79) at specific gene loci, including the leukemogenic genes HOXA9 and MEIS1.[1][3][4] Pinometostat selectively inhibits the catalytic activity of DOT1L, leading to decreased H3K79 methylation, transcriptional repression of MLL-r target genes, and subsequent anti-proliferative effects in MLL-r leukemia cells.[1][2][3]
Q2: My MLL-r leukemia cells are showing decreased sensitivity to Pinometostat. What are the known mechanisms of acquired resistance?
Several mechanisms of acquired resistance to Pinometostat have been identified in preclinical models. Notably, resistance does not typically arise from mutations in the drug target, DOT1L.[2][3][5] The primary reported mechanisms are:
-
Increased Drug Efflux: Upregulation of the ABCB1 (P-glycoprotein/MDR1) drug efflux transporter is a common mechanism of resistance.[2][3] This leads to increased removal of Pinometostat from the cell, reducing its intracellular concentration and efficacy.
-
Activation of Bypass Signaling Pathways: The activation of pro-survival signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways, has been observed in Pinometostat-resistant cells.[1][2][4] These pathways can promote cell survival and proliferation, overriding the effects of DOT1L inhibition.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
You can assess the expression of drug efflux pumps like ABCB1 through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the ABCB1 gene.
-
Western Blot: To detect the protein level of ABCB1.
-
Flow Cytometry: Using fluorescently labeled antibodies against ABCB1 to quantify its surface expression.
-
Functional Assays: Employing fluorescent substrates of ABCB1 (e.g., rhodamine 123) to measure efflux activity. A decrease in intracellular fluorescence in resistant cells compared to parental cells would suggest increased efflux.
Q4: Are there any strategies to overcome Pinometostat resistance?
Yes, several strategies are being explored, primarily centered around combination therapies:
-
Co-treatment with ABCB1 Inhibitors: For resistance mediated by ABCB1 overexpression, co-treatment with an ABCB1 inhibitor like valspodar (B1684362) has been shown to resensitize resistant cells to Pinometostat.[1][3]
-
Combination with Standard Chemotherapy: Pinometostat has shown synergistic effects when combined with standard-of-care chemotherapy agents for acute myeloid leukemia (AML), such as cytarabine (B982) and daunorubicin.[6]
-
Combination with Other Epigenetic Modifiers: Synergistic anti-leukemic activity has been observed when Pinometostat is combined with hypomethylating agents (e.g., azacitidine).[6][7] There is also a rationale for combining DOT1L inhibitors with SIRT1 activators.[8]
-
Targeting Bypass Pathways: Although less explored specifically for Pinometostat, inhibitors of the PI3K/AKT or MEK/ERK pathways could be a rational combination strategy if activation of these pathways is confirmed in your resistant model.
-
Combination with other targeted agents: Preclinical studies have shown that Pinometostat can enhance the sensitivity of pediatric AML cells to the multi-kinase inhibitor sorafenib.[7]
Troubleshooting Guides
Problem 1: Gradual loss of Pinometostat efficacy in long-term cell culture.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 of Pinometostat in your current cell line and compare it to the parental line. A significant rightward shift indicates resistance. 2. Investigate Mechanism: Assess for ABCB1 overexpression (qRT-PCR, Western blot) and activation of bypass signaling pathways (phospho-protein Western blots for p-AKT, p-ERK). 3. Attempt Resensitization: If ABCB1 is overexpressed, co-treat with an ABCB1 inhibitor (e.g., 1 µM valspodar) and Pinometostat to see if sensitivity is restored.[1] |
| Drug Instability | 1. Check Drug Stock: Ensure your Pinometostat stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Cell Line Integrity | 1. Authenticate Cell Line: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. |
Problem 2: High intrinsic resistance to Pinometostat in a new MLL-r cell line.
| Possible Cause | Suggested Solution |
| High basal expression of ABCB1 | 1. Assess ABCB1 Expression: Measure baseline ABCB1 mRNA levels. High expression has been correlated with primary resistance to Pinometostat.[1] 2. Test Combination Therapy: Evaluate the anti-proliferative effects of Pinometostat in combination with an ABCB1 inhibitor. |
| Pre-existing activation of survival pathways | 1. Profile Signaling Pathways: Analyze the basal activation state of the PI3K/AKT and RAS/RAF/MEK/ERK pathways. |
| Different MLL fusion partner or genetic background | 1. Characterize Cell Line: Ensure the MLL-rearrangement is confirmed. Different MLL fusion proteins may have varying dependencies on DOT1L. |
Quantitative Data Summary
Table 1: Pinometostat Sensitivity in MLL-r Leukemia Cell Lines
| Cell Line | MLL Fusion | Pinometostat 14-day IC50 (nM) |
| KOPN-8 | MLL-ENL | 71 |
| NOMO-1 | MLL-AF9 | 658 |
Data extracted from Campbell et al., 2017.[1][2][3]
Table 2: Conditions for Generating Pinometostat-Resistant Cell Lines
| Cell Line | Pinometostat Concentration for Resistance Induction (µM) | Approximate Time to Resistance |
| KOPN-8 | 4.5 | ~21 days |
| NOMO-1 | 4.5 | ~21 days |
| MV4-11 | 1 | Not specified |
| MOLM-13 | 1 | Not specified |
| SEM | 4.5 | Not specified |
Data extracted from Campbell et al., 2017.[1][2][3][9]
Experimental Protocols
Protocol 1: Generation of Pinometostat-Resistant MLL-r Leukemia Cell Lines
This protocol is adapted from Campbell et al., 2017.[1][2][3][9]
-
Cell Culture: Culture MLL-r leukemia cells (e.g., KOPN-8, NOMO-1) in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
Initiation of Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Begin continuous treatment with a high concentration of Pinometostat (e.g., 4.5 µM for KOPN-8 and NOMO-1). A vehicle control (e.g., DMSO) culture should be maintained in parallel.
-
Cell Maintenance and Monitoring:
-
Every 3-4 days, assess cell number and viability using a cell counter and Trypan blue exclusion staining.
-
Record the cell splitting ratios.
-
Centrifuge the cells, resuspend the pellet in fresh media containing the same concentration of Pinometostat, and re-plate at a density of 2 x 10^5 cells/mL.
-
-
Development of Resistance: Continue this process until the growth rate of the Pinometostat-treated cells becomes comparable to that of the vehicle-treated control cells. This typically takes around 3 weeks.[1][2][9]
-
Maintenance of Resistant Lines: Once resistance is established, continuously culture the cells in media containing the selective concentration of Pinometostat to maintain the resistant phenotype.
Protocol 2: H3K79me2 Global ELISA
This protocol allows for the quantification of global H3K79 dimethylation levels, a direct pharmacodynamic marker of DOT1L inhibition.
-
Cell Treatment: Plate parental and resistant cells and treat with a dose range of Pinometostat (and combinations, e.g., with valspodar) for 4 days.
-
Histone Extraction: Isolate histones from treated and untreated cells using a commercial histone extraction kit or standard acid extraction protocols.
-
ELISA Procedure:
-
Use a commercial ELISA kit for H3K79me2 detection, following the manufacturer's instructions.
-
Briefly, coat ELISA plate wells with the extracted histones.
-
Add a primary antibody specific for H3K79me2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and stop the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the H3K79me2 signal to the total histone H3 signal (measured in parallel wells with an anti-H3 antibody) to account for any differences in histone loading.
-
Plot the percentage of H3K79me2 levels relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanisms of acquired resistance to Pinometostat in MLL-r leukemia.
Caption: Workflow for generating and characterizing Pinometostat-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of Pinometostat (EPZ-5676) Treatment-Emergent Resistance in MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]
- 9. researchgate.net [researchgate.net]
Strategies to increase the yield of recombinant MLL1 core complex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the expression and purification of the recombinant MLL1 core complex, ultimately helping to increase the final yield and quality of the complex.
Frequently Asked Questions (FAQs)
Q1: What is the minimal composition of the MLL1 core complex required for robust methyltransferase activity?
The minimal core complex for significant di- and trimethylation of H3K4 consists of MLL1, WDR5, RbBP5, and ASH2L.[1] The addition of DPY-30 can further enhance enzymatic activity and stabilize the complex.[1][2] The MLL1 protein alone possesses very low basal methyltransferase activity.[3][4]
Q2: Which expression system is recommended for producing the MLL1 core complex?
Both E. coli and insect cell (e.g., Sf9) expression systems have been successfully used. E. coli is a cost-effective and rapid system for expressing individual subunits.[1][5] However, for expressing the entire complex or larger constructs of MLL1, insect cells are often preferred as they can handle larger proteins and complexes, potentially with better folding and post-translational modifications.[6][7]
Q3: What is the typical stoichiometry of the MLL1 core complex?
Biochemical reconstitution studies indicate a stoichiometry of 1:1:1:1 for MLL1:WDR5:RbBP5:ASH2L.[1] When DPY-30 is included, it often incorporates as a dimer, leading to a stoichiometry of 1:1:1:1:2 (MLL1:WDR5:RbBP5:ASH2L:DPY30).[2]
Q4: How does temperature affect the stability and yield of the MLL1 core complex?
The MLL1 core complex is highly sensitive to temperature. Assembly is favored at lower temperatures, while the disassembled state is more prevalent at physiological temperatures (37°C).[2][8] For purification and storage, it is crucial to maintain low temperatures (e.g., 4-10°C) to ensure complex integrity.
Troubleshooting Guide
Low Yield of Assembled Complex
Issue: After purification, the yield of the fully assembled MLL1 core complex is low, with an abundance of individual subunits or subcomplexes.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Expression Strategy | Co-express all subunits simultaneously using a multi-gene expression vector. This can enhance the likelihood of in-cell assembly. If expressing subunits individually, ensure stoichiometric mixing during the reconstitution step. |
| Inefficient Cell Lysis | Inadequate cell lysis can result in the loss of a significant amount of protein.[9][10] Optimize your lysis protocol by testing different methods (e.g., sonication, high-pressure homogenization) and ensuring the lysis buffer is appropriate for your expression system.[9] |
| Protein Insolubility | Components of the MLL1 complex may form inclusion bodies. To improve solubility, try lowering the expression temperature (e.g., 16-20°C) and induction agent concentration.[9][11] The use of solubility-enhancing tags can also be beneficial.[9] |
| Complex Dissociation During Purification | The MLL1 core complex assembly is concentration-dependent.[2][8] Avoid excessive dilution during purification steps. Use a purification strategy with minimal steps to reduce the processing time. Affinity purification followed by size-exclusion chromatography is a common and effective approach.[8] |
| Inappropriate Buffer Conditions | The ionic strength of the buffer can significantly impact complex stability and activity. Enzymatic activity is notably increased at sub-physiological ionic strengths (e.g., 25-100 mM NaCl).[8] Test a range of salt concentrations in your purification buffers to find the optimal condition for your specific construct. |
| Protein Degradation | Proteases released during cell lysis can degrade the target proteins.[9] Always add a protease inhibitor cocktail to your lysis and purification buffers and maintain cold temperatures throughout the purification process.[9] |
Poor Enzymatic Activity of the Purified Complex
Issue: The purified MLL1 core complex shows low or no methyltransferase activity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Complex Assembly | Verify the presence of all core components in your final purified sample using SDS-PAGE and Western blotting. The absence of even one core subunit, particularly ASH2L and RbBP5, can dramatically reduce enzymatic activity.[5] |
| Suboptimal Assay Conditions | MLL1 core complex activity is sensitive to buffer conditions. For in vitro methyltransferase assays, a buffer containing approximately 50 mM Tris-HCl (pH 8.0-9.0), 25-100 mM NaCl, and a reducing agent like DTT or TCEP is often used.[8] |
| Use of a Minimal MLL1 Construct | While truncated versions of MLL1 containing the SET domain are commonly used, ensure your construct includes the WDR5 interaction (WIN) motif, which is crucial for WDR5 binding and subsequent complex assembly.[3][4] |
| Absence of DPY30 | DPY30 can significantly enhance the trimethylation activity of the MLL1 complex.[12] If high levels of H3K4me3 are desired, consider including DPY30 in your expression and purification strategy. |
Experimental Protocols
Detailed Methodology for Co-expression and Purification of the MLL1 Core Complex (Insect Cells)
This protocol is a generalized procedure based on common practices for expressing multicomponent protein complexes in insect cells.
-
Cloning: Subclone the cDNAs for human MLL1 (SET domain fragment), WDR5, RbBP5, and ASH2L into a multi-gene expression vector suitable for baculovirus expression (e.g., MultiBac). Incorporate affinity tags (e.g., His-tag, FLAG-tag) on one or more subunits for purification.
-
Baculovirus Generation: Generate recombinant baculovirus by transfecting Sf9 insect cells with the expression vector. Amplify the virus to obtain a high-titer stock.
-
Protein Expression: Infect a large-scale culture of Sf9 or Hi5 cells with the high-titer baculovirus stock. Incubate at 27°C for 48-72 hours.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and a protease inhibitor cocktail).
-
Lyse the cells by sonication or using a dounce homogenizer on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 30 minutes at 4°C.
-
-
Affinity Purification:
-
Load the clarified lysate onto an affinity column (e.g., Ni-NTA agarose (B213101) if using a His-tag).
-
Wash the column extensively with the lysis buffer to remove unbound proteins.
-
Elute the complex using a suitable elution buffer (e.g., lysis buffer containing 250 mM imidazole (B134444) for His-tagged proteins).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted sample.
-
Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the fully assembled complex.
-
Pool the desired fractions, concentrate, and store at -80°C.
-
Visualizations
Caption: Hierarchical assembly pathway of the MLL1 core complex.
Caption: Troubleshooting workflow for low MLL1 complex yield.
References
- 1. On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Ash2L/RbBP5 Heterodimer Stimulates the MLL1 Methyltransferase Activity through Coordinated Substrate Interactions with the MLL1 SET Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. neb.com [neb.com]
- 11. biomatik.com [biomatik.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Primer Design for qPCR Validation of KMT2A Target Genes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing primer design for the qPCR validation of KMT2A (Lysine N-methyltransferase 2A) target genes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for designing qPCR primers for KMT2A target genes?
A1: Successful qPCR primer design is fundamental for accurate and reproducible results.[1][2] Key parameters to consider include:
-
Amplicon Length: Aim for a product size between 70 and 200 base pairs (bp) for efficient amplification.[3][4]
-
Melting Temperature (Tm): Primers should have a Tm between 60°C and 65°C, with the forward and reverse primers' Tm values within 3°C of each other.[3][5]
-
GC Content: The GC content should be between 40% and 60%.[3][5]
-
Primer Length: Primers should typically be 18-25 nucleotides long.[6]
-
Avoiding Secondary Structures: Primers should be designed to avoid hairpins, self-dimers, and cross-dimers.[5][6]
-
Specificity: Primers must be specific to the target sequence. This can be verified in silico using tools like NCBI Primer-BLAST.[5][7]
-
Exon-Exon Junction Spanning: To prevent amplification of contaminating genomic DNA (gDNA), design primers that span an exon-exon junction.[3][8]
Q2: How can I avoid amplifying genomic DNA when quantifying mRNA expression of KMT2A targets?
A2: To specifically amplify cDNA transcribed from mRNA and avoid gDNA contamination, it is best practice to design primers that span an exon-exon junction.[3][8] This means one part of the primer anneals to the 3' end of one exon and the other part to the 5' end of the adjacent exon. This design ensures that the primers will not efficiently amplify gDNA, which contains introns between the exons. Additionally, treating RNA samples with DNase I prior to reverse transcription can help to remove any residual gDNA.
Q3: What is the importance of a melt curve analysis in SYBR Green-based qPCR?
A3: Melt curve analysis is a crucial step in SYBR Green-based qPCR to assess the specificity of the amplification product. After the amplification cycles are complete, the temperature is gradually increased, causing the double-stranded DNA to denature. The SYBR Green dye is released, and the resulting change in fluorescence is measured. A single, sharp peak in the melt curve indicates the presence of a single, specific PCR product.[2] Multiple peaks or a broad peak can suggest the presence of non-specific products or primer-dimers.[9][10]
Q4: What are primer-dimers and how can I prevent them?
A4: Primer-dimers are non-specific products that form when primers anneal to each other, particularly at their 3' ends.[11] This can compete with the amplification of the target sequence, leading to reduced efficiency and inaccurate quantification.[12] To prevent primer-dimers:
-
Careful Primer Design: Use primer design software to check for potential self-complementarity and complementarity between the forward and reverse primers, especially at the 3' ends.[5][6]
-
Optimize Primer Concentration: Using the lowest effective primer concentration can reduce the likelihood of dimer formation.[13][14]
-
Hot-Start PCR: Use a hot-start DNA polymerase, which is inactive at lower temperatures, to prevent primer annealing and extension before the initial denaturation step.[12]
-
Optimize Annealing Temperature: Increasing the annealing temperature can enhance specificity and reduce the formation of primer-dimers.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or very low signal (High Ct value) | 1. Poor RNA quality or degradation.[15][16] 2. Inefficient reverse transcription. 3. Suboptimal primer design.[9][13] 4. Incorrect annealing temperature.[17] 5. PCR inhibitors present in the sample.[13] 6. Low target abundance.[9] | 1. Assess RNA integrity using gel electrophoresis or a bioanalyzer. Use high-quality RNA for cDNA synthesis.[15] 2. Optimize the reverse transcription reaction. Ensure you are using an appropriate amount of RNA. 3. Redesign primers following best practices (see FAQs). Verify primer specificity using Primer-BLAST. 4. Perform a temperature gradient qPCR to determine the optimal annealing temperature.[7] 5. Purify the RNA or cDNA sample to remove inhibitors.[9] Consider diluting the template, as this can dilute inhibitors.[13] 6. Increase the amount of template cDNA in the reaction.[9] |
| Non-specific amplification (multiple peaks in melt curve) | 1. Poor primer design leading to off-target binding.[16] 2. Primer-dimer formation.[13][16] 3. Contaminating genomic DNA. 4. Annealing temperature is too low.[11][17] | 1. Redesign primers to be more specific to the target sequence.[16] 2. Optimize primer concentration and use a hot-start polymerase.[12][13] Redesign primers to avoid 3' complementarity.[5] 3. Design primers that span an exon-exon junction and treat RNA with DNase.[3] 4. Increase the annealing temperature in increments to improve specificity.[9] |
| Low qPCR efficiency (<90% or >110%) | 1. Suboptimal primer design.[15] 2. Incorrect primer concentration. 3. Presence of PCR inhibitors.[17] 4. Secondary structures in the amplicon.[15] | 1. Redesign primers to ensure they meet all design criteria.[15] 2. Titrate primer concentrations to find the optimal concentration for your assay. 3. Purify your template DNA/cDNA.[9] 4. Use software to check for secondary structures in your target amplicon and design primers to avoid these regions.[7] |
| High variability between technical replicates | 1. Pipetting errors.[16][18] 2. Inconsistent template concentration across wells. 3. Air bubbles in reaction wells.[13] | 1. Ensure accurate and consistent pipetting. Use calibrated pipettes.[18] Prepare a master mix for all reactions to minimize pipetting variability.[8][15] 2. Thoroughly mix the template before aliquoting. 3. Centrifuge the qPCR plate briefly before running the experiment to remove any air bubbles.[13] |
Experimental Protocols
Protocol: Designing qPCR Primers for KMT2A Target Genes
-
Obtain the Target Sequence:
-
Go to the NCBI Gene database and search for your KMT2A target gene of interest.
-
Retrieve the mRNA sequence (RefSeq) for the desired transcript variant.
-
-
Use Primer Design Software:
-
Utilize a web-based tool like NCBI Primer-BLAST for primer design.[3]
-
Paste the mRNA sequence into the "PCR Template" field.
-
-
Set Primer Design Parameters:
-
Review and Select Primer Pairs:
-
The software will return a list of potential primer pairs.
-
Examine the primer sequences for the following characteristics:
-
-
In Silico Specificity Check:
-
Primer-BLAST automatically performs a BLAST search against the selected database to check for specificity. Ensure that the primers only amplify your gene of interest.
-
Protocol: Standard SYBR Green qPCR Setup
-
Prepare the Reaction Mix:
-
On ice, prepare a master mix containing the following components for the desired number of reactions (plus 10% extra to account for pipetting errors):
-
2x SYBR Green qPCR Master Mix
-
Forward Primer (final concentration 100-500 nM)
-
Reverse Primer (final concentration 100-500 nM)
-
Nuclease-free water
-
-
Vortex the master mix gently and centrifuge briefly.
-
-
Aliquot the Master Mix:
-
Aliquot the master mix into your qPCR plate or tubes.
-
-
Add Template DNA:
-
Add your cDNA template to each well. For a standard curve, use a serial dilution of a known template.
-
Include no-template controls (NTCs) containing nuclease-free water instead of cDNA to check for contamination.[6]
-
Include no-reverse-transcriptase (-RT) controls to check for gDNA contamination.
-
-
Seal and Centrifuge:
-
Seal the plate or tubes securely.
-
Centrifuge briefly to collect all components at the bottom and remove any air bubbles.
-
-
Run the qPCR Instrument:
Visualizations
Caption: Workflow for qPCR validation of KMT2A target genes.
Caption: Troubleshooting logic for common qPCR issues.
References
- 1. Primer design using Primer Express® for SYBR Green-based quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qiagen.com [qiagen.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. How do I design primers for qPCR? | AAT Bioquest [aatbio.com]
- 6. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 7. bioradiations.com [bioradiations.com]
- 8. bio-rad.com [bio-rad.com]
- 9. pcrbio.com [pcrbio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
- 12. md.umontreal.ca [md.umontreal.ca]
- 13. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 14. biotechrabbit | QPCR Troubleshooting - Technical Support - Support | leap and lead [biotechrabbit.com]
- 15. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. dispendix.com [dispendix.com]
- 17. blog.biosearchtech.com [blog.biosearchtech.com]
- 18. mdpi.com [mdpi.com]
Resolving Inconsistencies in MLL1 Functional Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during MLL1 functional assays.
Troubleshooting Guide
This guide addresses specific problems that can lead to inconsistent or unreliable results in MLL1 functional assays.
Issue 1: High Background Signal in the Assay
High background can mask the true signal from MLL1 enzymatic activity, leading to a low signal-to-noise ratio and inaccurate data.
| Possible Causes | Solutions |
| Non-specific binding of antibodies | - Validate antibody specificity using controls (e.g., knockout/knockdown cell lysates).- Include a "no primary antibody" control.- Optimize antibody concentration to find the lowest concentration that still provides a robust signal.- Increase the number and duration of wash steps after antibody incubation. |
| Contaminated reagents | - Use fresh, high-quality reagents, including buffers, substrates, and cofactors.- Filter-sterilize buffers to remove particulate matter. |
| Autohydrolysis of cofactor (SAM) | - Prepare S-adenosyl-L-methionine (SAM) solutions fresh before each experiment.- Store SAM aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Intrinsic fluorescence/luminescence of compounds (in screening assays) | - Pre-screen compounds for intrinsic signal in the absence of enzyme and substrate.- Use alternative assay formats (e.g., radiometric) that are less susceptible to compound interference.[1] |
Issue 2: Low or No MLL1 Enzyme Activity
This can manifest as a weak signal or complete absence of product formation.
| Possible Causes | Solutions |
| Suboptimal MLL1 complex assembly | - The MLL1 core complex (containing MLL1, WDR5, RbBP5, Ash2L, and DPY-30) is required for robust activity.[2][3] Ensure all components are present at appropriate concentrations.- Complex assembly is highly dependent on temperature and component concentration.[4] Optimize these parameters for your specific assay. For instance, lower temperatures (e.g., 15°C) may be required to maintain MLL1 SET domain stability.[5] |
| Incorrect buffer conditions | - Optimize buffer pH (typically around 8.0-8.5), salt concentration (e.g., 50-200 mM NaCl), and the concentration of essential ions like MgCl2.[5][6]- Include a reducing agent like DTT or TCEP to maintain enzyme integrity.[6][7] |
| Inactive enzyme | - Confirm the purity and integrity of the recombinant MLL1 complex components via SDS-PAGE.- Avoid repeated freeze-thaw cycles of the enzyme. Store in aliquots at -80°C in a glycerol-containing buffer.[6][7] |
| Inappropriate substrate | - MLL1 activity can vary with the substrate used (e.g., histone H3 peptides, core histones, nucleosomes).[1][6] Test different substrates to find the optimal one for your assay.- Ensure the substrate concentration is at or above the Michaelis constant (Km) for accurate kinetic measurements. |
Issue 3: High Variability Between Replicates (Poor CV)
High coefficient of variation (CV) indicates poor assay precision.
| Possible Causes | Solutions |
| Inconsistent pipetting | - Use calibrated pipettes and proper pipetting techniques.- For multi-well plates, prepare a master mix of reagents to add to all wells, minimizing well-to-well variability. |
| Edge effects in multi-well plates | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile water or buffer to maintain humidity. |
| Inconsistent incubation times or temperatures | - Ensure uniform temperature across the incubation chamber or plate.- Stagger the addition of start/stop reagents to ensure consistent reaction times for all wells. |
| Cell-based assay variability | - Maintain consistent cell seeding density and passage number.- Ensure even cell distribution in wells. |
Frequently Asked Questions (FAQs)
Q1: What are the different types of MLL1 functional assays?
There are several assay formats to measure MLL1 methyltransferase activity, each with its own advantages and disadvantages. Universal assays, such as radiometric assays, detect total methylation, while antibody-based methods can detect specific methylation states.[1] Common formats include:
-
Radiometric Assays (e.g., HotSpotSM): These are highly sensitive and robust, using a tritiated methyl donor ([³H]-SAM) to quantify methylation. They are suitable for a wide range of substrates without modification.[1][7]
-
Fluorescence-Based Assays: These often rely on coupled enzyme systems that convert the reaction product S-adenosyl-L-homocysteine (SAH) into a fluorescent signal.[8][9]
-
Luminescence-Based Assays (e.g., MTase-Glo™): Similar to fluorescence-based assays, these detect SAH formation through a luminescent signal and are known for having low false-positive rates in high-throughput screening.[8][9]
-
Antibody-Based Assays (e.g., ELISA, Western Blot): These use antibodies specific to the methylated product (e.g., H3K4me1/2/3). However, antibody cross-reactivity between different methylation states can be a challenge.[1][2]
-
Mass Spectrometry (MS)-Based Assays: MS provides a direct and label-free method to quantify different methylation states and is not prone to interference from compound fluorescence.[2][4]
Q2: Why is the MLL1 core complex necessary for its activity?
The isolated MLL1 SET domain has very weak methyltransferase activity.[3] Its interaction with other core components, particularly WDR5, RbBP5, and ASH2L (WRA), is crucial for stimulating its catalytic activity.[3] These accessory proteins help to properly orient the SET domain for efficient catalysis.[2] WDR5, in particular, plays a key role in stabilizing the MLL1-WRA complex.[3]
Q3: What is a suitable positive control for an MLL1 inhibition assay?
A well-characterized inhibitor of the MLL1-WDR5 interaction, such as MM-401, can be used as a positive control.[10] This compound disrupts the MLL1 complex, leading to the inhibition of its methyltransferase activity.[10]
Q4: Can MLL1 automethylate itself?
Yes, the MLL1 SET domain can undergo automethylation, which may play a role in regulating its activity.[5] This automethylation is irreversible and occurs on a cysteine residue within the active site.[5]
Experimental Protocols
Protocol 1: In Vitro MLL1 Histone Methyltransferase (HMT) Radiometric Assay
This protocol is adapted from standard radiometric HMT assays.[5][6]
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L, DPY-30)
-
Histone H3 peptide (1-21) or core histones
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Reaction Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Stop Solution: 1x SDS loading buffer
-
Phosphocellulose filter paper
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the MLL1 core complex (e.g., 150 nM - 1 µM) and the histone substrate (e.g., 5 µM H3 peptide) in the reaction buffer.
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate the reaction at 30°C for a specified time (e.g., 15-90 minutes). A time-course experiment should be performed to determine the linear range of the reaction.
-
Stop the reaction by adding SDS loading buffer or by spotting the reaction mixture onto phosphocellulose filter paper.
-
If using filter paper, wash the filters multiple times with a suitable buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Diagrams
Caption: Assembly of the MLL1 core complex, essential for its catalytic activity.
Caption: A logical workflow for troubleshooting inconsistent MLL1 functional assay results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatic cancer mutations in the MLL1 histone methyltransferase modulate its enzymatic activity and dependence on the WDR5/RBBP5/ASH2L complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automethylation Activities within the Mixed Lineage Leukemia-1 (MLL1) Core Complex Reveal Evidence Supporting a “Two-active Site” Model for Multiple Histone H3 Lysine 4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Best practices for culturing KMT2A-rearranged leukemia cell lines
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for culturing and experimenting with KMT2A-rearranged leukemia cell lines. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used KMT2A-rearranged leukemia cell lines?
A1: The most frequently utilized cell lines in KMT2A-rearranged leukemia research include MOLM-13, MV4-11, and SEM. These lines are well-characterized and represent different subtypes of the disease. MOLM-13 and MV4-11 are particularly common in studies of acute myeloid leukemia (AML) with KMT2A rearrangements.[1][2]
Q2: What is the recommended culture medium for these cell lines?
A2: The recommended culture media vary slightly between the cell lines.
-
MOLM-13: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).[1][2][3]
-
MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% FBS.[4]
-
SEM: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.[5]
For all cell lines, the use of penicillin-streptomycin (B12071052) is optional but can be included to prevent bacterial contamination.
Q3: How often should I passage these cell lines?
A3: These are suspension cell lines with rapid doubling times. Passaging frequency depends on the seeding density and growth rate. As a general guideline, split the cultures every 2-3 days to maintain cell density within the optimal range. Refer to the table below for specific seeding and maintenance densities.
Q4: My cells are forming clumps. What should I do?
A4: Cell clumping in suspension cultures can be caused by the release of DNA from dead cells, overgrowth, or environmental stress.[6][7] To mitigate clumping, ensure you are passaging the cells before they become overly dense. Gentle pipetting to break up clumps during passaging is usually sufficient. If clumping is persistent, you can consider adding DNase I to the culture medium at a final concentration of 20-100 µg/mL.[8]
Q5: My cell viability is low after thawing. How can I improve it?
A5: Low post-thaw viability is a common issue. To improve recovery, thaw the cells rapidly in a 37°C water bath until only a small ice crystal remains. Immediately transfer the cells to a larger volume of pre-warmed complete culture medium to dilute the cryoprotectant (e.g., DMSO). Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5-7 minutes to pellet them, then resuspend in fresh, pre-warmed medium. It is also crucial to handle the cells gently throughout this process.[9]
Cell Line Culture and Passaging Data
| Cell Line | Culture Medium | Seeding Density (cells/mL) | Maintenance Density (cells/mL) | Doubling Time (approx.) |
| MOLM-13 | RPMI-1640 + 10% FBS | 2 x 10^5 - 4 x 10^5 | 2 x 10^5 - 2 x 10^6 | 30-40 hours |
| MV4-11 | IMDM or RPMI-1640 + 10% FBS | 3 x 10^5 - 5 x 10^5 | 3 x 10^5 - 1 x 10^6 | 48-72 hours |
| SEM | IMDM + 10% FBS | 5 x 10^5 | 2 x 10^5 - 2 x 10^6 | ~30 hours |
Experimental Protocols & Troubleshooting
Cell Viability Assay (CTG - CellTiter-Glo®)
Protocol:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 80 µL of culture medium.
-
Compound Treatment: Add 20 µL of your test compound at the desired concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[10][11]
Troubleshooting:
| Issue | Possible Cause(s) | Recommendation(s) |
| High background luminescence | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. Include a "medium only" blank for background subtraction. |
| Low signal or poor dynamic range | Low cell number; insufficient incubation time with CTG reagent. | Optimize cell seeding density. Ensure the 10-minute incubation after reagent addition is performed in the dark. |
| Inconsistent results between replicates | Uneven cell seeding; edge effects in the plate. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of the plate if edge effects are suspected. |
Caption: Quadrant interpretation for Annexin V and Propidium Iodide flow cytometry data.
Western Blotting for KMT2A Fusion Proteins
Protocol:
-
Cell Lysis: Harvest 1-2 x 10^7 cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. For large fusion proteins, a wet transfer overnight at 4°C is recommended to ensure efficient transfer.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the N-terminus of KMT2A or the fusion partner overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add ECL substrate and visualize the bands using a chemiluminescence imager.
Troubleshooting:
| Issue | Possible Cause(s) | Recommendation(s) |
| Weak or no signal for the fusion protein | Inefficient protein extraction or transfer; low antibody affinity. | Use a lysis buffer optimized for nuclear proteins. Optimize transfer conditions (time, voltage). Use a validated antibody for the specific fusion protein. |
| High background | Insufficient blocking; primary antibody concentration too high. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate the primary antibody concentration. |
| Non-specific bands | Antibody cross-reactivity; protein degradation. | Use a more specific primary antibody. Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use. |
Experimental Workflow for Western Blotting
Caption: A generalized workflow for performing a western blot experiment.
Key Signaling Pathways in KMT2A-Rearranged Leukemia
HOXA/MEIS1 Signaling Pathway
The KMT2A fusion protein aberrantly recruits transcription factors and co-activators, leading to the upregulation of downstream target genes, most notably the HOXA cluster genes and MEIS1. This dysregulation is a central driver of leukemogenesis in this subtype of leukemia. [1][12][13][14]
Caption: The KMT2A fusion protein complex drives leukemogenesis via HOXA/MEIS1 upregulation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is often hyperactivated in KMT2A-rearranged leukemia, contributing to the self-renewal of leukemia stem cells. The KMT2A fusion can lead to the stabilization and nuclear translocation of β-catenin, resulting in the transcription of Wnt target genes. [15][16][17]
References
- 1. accegen.com [accegen.com]
- 2. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 3. Leibniz Institute DSMZ [dsmz.de]
- 4. yeasenbio.com [yeasenbio.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. akadeum.com [akadeum.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 11. ch.promega.com [ch.promega.com]
- 12. Reactome | FLT3 Signaling [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Improving signal-to-noise ratio in KMT2A inhibitor screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on KMT2A inhibitor screening assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a KMT2A inhibitor screening assay?
A good signal-to-noise (S/N) ratio is essential for distinguishing true inhibitor effects from background noise. While a specific ideal S/N ratio can vary depending on the assay format, a more standardized and robust measure of assay quality is the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS).
Q2: What are the most common assay formats for screening KMT2A inhibitors?
Common assay formats for screening KMT2A inhibitors include:
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that is highly sensitive and amenable to HTS.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A fluorescence-based proximity assay that offers a good signal-to-background ratio.
-
Filter-Binding Assays: A traditional method that involves radiolabeled S-adenosylmethionine (SAM) and measures the incorporation of methyl groups onto a histone substrate.
-
Luminescence-based assays (e.g., MTase-Glo™): These assays measure the production of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction.
Q3: What is the role of Menin in KMT2A activity and inhibitor screening?
The protein menin is a critical component of the KMT2A complex and is essential for its oncogenic activity.[1][2] Menin acts as a scaffold, tethering the KMT2A complex to chromatin at specific gene loci, such as the HOX genes.[1][2] Many KMT2A inhibitors, known as menin inhibitors, are designed to disrupt the interaction between menin and the KMT2A fusion protein, thereby inhibiting its ability to drive leukemogenic gene expression.[1][2]
Q4: Can DMSO affect my KMT2A inhibitor screening results?
Yes, Dimethyl Sulfoxide (DMSO), a common solvent for test compounds, can impact assay results. It is recommended to keep the final DMSO concentration in your assay below 0.5% to minimize solvent-induced toxicity or off-target effects.[3] It is also crucial to maintain a consistent DMSO concentration across all wells, including controls, to ensure that any observed effects are due to the test compound and not the solvent.[4]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your assay, leading to a poor signal-to-noise ratio and difficulty in identifying true hits.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of antibodies (in AlphaLISA or TR-FRET assays) | 1. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. 2. Ensure the secondary antibody was raised in a different species than your primary antibody. 3. Consider using a pre-adsorbed secondary antibody. |
| High enzyme concentration | Titrate the KMT2A enzyme to determine the optimal concentration that provides a robust signal without excessive background. |
| Contaminated reagents or plates | 1. Use fresh, high-quality reagents. 2. Ensure that microplates are clean and appropriate for the assay type (e.g., white plates for luminescence, black plates for fluorescence). |
| Sub-optimal blocking | If using an ELISA-based format, ensure that blocking steps are sufficient to prevent non-specific binding. |
Issue 2: Low Signal or No Activity
A weak or absent signal can make it impossible to assess the effect of your inhibitors.
| Possible Cause | Troubleshooting Steps |
| Inactive KMT2A enzyme | 1. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Test the activity of a new batch of enzyme. |
| Sub-optimal reagent concentrations | 1. Enzyme: Titrate the KMT2A enzyme to find the optimal concentration. 2. Substrate (Histone peptide): Titrate the histone substrate to determine the concentration that gives the maximal signal. 3. Co-factor (SAM): Titrate S-adenosylmethionine (SAM) to find the optimal concentration, typically around its Km value. |
| Incorrect assay buffer conditions | 1. Verify that the pH of the assay buffer is optimal for KMT2A activity. 2. Check for the presence of any necessary co-factors or additives in the buffer. |
| Inappropriate incubation times | Optimize the incubation times for the enzymatic reaction and the detection steps. |
Experimental Protocols
Protocol: AlphaLISA Assay for KMT2A Inhibitor Screening
This protocol provides a general framework for an AlphaLISA-based assay to screen for inhibitors of KMT2A. Optimization of specific concentrations and incubation times will be necessary.
Materials:
-
Recombinant KMT2A complex (containing KMT2A, WDR5, RbBP5, ASH2L)
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
KMT2A inhibitor (or test compounds)
-
AlphaLISA anti-methyl-histone H3 antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
White, opaque 384-well microplates
Procedure:
-
Compound Pre-incubation:
-
Add 2 µL of KMT2A inhibitor (or test compound) diluted in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of KMT2A enzyme complex diluted in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Add 2 µL of a mixture of biotinylated histone H3 peptide and SAM (at their optimal concentrations) in assay buffer to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 2 µL of AlphaLISA Acceptor beads diluted in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2 µL of Streptavidin-coated Donor beads diluted in assay buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader.
-
Optimization Parameters:
| Parameter | Recommended Starting Range | Notes |
| KMT2A Enzyme Concentration | 0.1 - 10 nM | Titrate to find the concentration that gives a robust signal with low background. |
| Histone H3 Substrate Concentration | 10 - 200 nM | Titrate to determine the optimal concentration for maximal signal. |
| SAM Concentration | 0.1 - 10 µM | Start with the reported Km value for SAM and optimize from there. |
| Incubation Times | 15 - 120 minutes | Optimize for both the enzymatic reaction and the bead incubation steps. |
| DMSO Concentration | < 0.5% | Keep consistent across all wells. |
Visualizations
Caption: KMT2A Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for KMT2A Inhibitor Screening.
References
How to handle temperature sensitivity of the MLL1 core complex assembly
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the temperature sensitivity of the MLL1 core complex assembly.
Frequently Asked Questions (FAQs)
Q1: Why is my MLL1 core complex precipitating or aggregating during purification?
A1: Precipitation or aggregation of the MLL1 core complex during purification can be attributed to several factors, primarily related to temperature and concentration. The MLL1 complex is known to be inherently unstable at physiological temperatures (37°C), favoring a disassembled state.[1][2][3] High protein concentrations, especially at suboptimal temperatures, can also lead to aggregation.
Troubleshooting Tips:
-
Maintain Low Temperatures: Perform all purification steps at 4°C to enhance complex stability.
-
Optimize Protein Concentration: Avoid excessively high protein concentrations. If high concentrations are necessary, consider adding stabilizing agents.
-
Buffer Composition: Ensure the buffer composition is optimal. The presence of glycerol (B35011) (e.g., 10%) can help to stabilize the complex.[4] Check the pH and salt concentration of your buffers.
-
Add Stabilizing Agents: Consider the inclusion of non-denaturing detergents or other stabilizing osmolytes in your buffers to minimize hydrophobic interactions that can lead to aggregation.
Q2: My reconstituted MLL1 core complex shows low or no methyltransferase activity. What are the possible reasons?
A2: Low enzymatic activity of the reconstituted MLL1 core complex is a common issue and can stem from its temperature-dependent assembly and stability.
Troubleshooting Tips:
-
Incorrect Assembly Temperature: The assembly of the MLL1 core complex is highly temperature-dependent. The disassembled state is favored at physiological temperatures (37°C), leading to irreversible inactivation.[1][2][3] Assemble the complex at low temperatures (e.g., 4°C or on ice).
-
Suboptimal Assay Temperature: The enzymatic activity of the MLL1 core complex is optimal between 5°C and 20°C.[1] Higher temperatures, especially at or above 30°C, can lead to rapid inactivation.[5][6]
-
Low Component Concentration: The assembly of the holo-complex is concentration-dependent. At low concentrations, the equilibrium shifts towards the disassembled subcomplexes (MLL1-WDR5 and RbBP5-Ash2L-DPY30), which have significantly lower activity.[1][7]
-
Incomplete Complex Formation: Ensure all five core components (MLL1, WDR5, RbBP5, Ash2L, and DPY30) are present in the correct stoichiometry for efficient assembly and maximal activity.[1][5] The assembly is hierarchical, with the MLL1-WDR5 (MW) and RbBP5-Ash2L-DPY30 (RAD) subcomplexes forming first.[1][7]
Q3: At what temperature should I perform my MLL1 enzymatic assays?
A3: Based on in vitro studies, the optimal temperature range for MLL1 core complex enzymatic activity is between 5°C and 20°C.[1] Arrhenius behavior, where the reaction rate doubles with every 10°C increase, is observed in this range.[1][2] Above 20°C, the enzyme's activity starts to decrease, and it becomes rapidly and irreversibly inactivated at 37°C.[1][2]
Q4: How does protein concentration affect MLL1 core complex assembly and activity?
A4: The assembly of the MLL1 core complex is highly dependent on the concentration of its components. Higher protein concentrations favor the formation of the fully assembled, active holo-complex.[1][8] At lower concentrations, the complex tends to dissociate into its subcomplexes, leading to a significant reduction in methyltransferase activity.[1][7] This suggests a mass action mechanism for assembly.[1]
Troubleshooting Guides
Problem 1: Poor yield of assembled MLL1 core complex after size-exclusion chromatography (SEC).
| Possible Cause | Recommended Solution |
| Dissociation during chromatography | Pre-equilibrate and run the SEC column at a low temperature (e.g., 4°C). Increase the protein concentration of the sample loaded onto the column. |
| Aggregation leading to loss of complex in the void volume | Perform all preceding steps at 4°C. Consider adding 5-10% glycerol to the purification buffers. Filter the sample through a 0.22 µm filter before loading onto the column. |
| Incorrect buffer conditions | Ensure the buffer pH is stable and away from the isoelectric point of the complex components. Maintain an appropriate salt concentration (e.g., 150-300 mM NaCl).[4] |
Problem 2: Inconsistent results in MLL1 methyltransferase activity assays.
| Possible Cause | Recommended Solution |
| Temperature fluctuations | Use a temperature-controlled incubator or water bath for the assay. Pre-chill all reagents and reaction tubes on ice. Maintain a consistent temperature between 5°C and 20°C throughout the experiment.[1] |
| Enzyme inactivation | Prepare the enzyme mix (MLL1 core complex) immediately before starting the reaction. Avoid prolonged incubation at temperatures above 20°C. Do not use enzyme that has been stored at room temperature. |
| Substrate variability | Use a consistent source and batch of histone H3 substrate. Ensure the substrate is properly folded and free of modifications that might interfere with the reaction. |
| Pipetting errors at low volumes | Use calibrated pipettes and appropriate techniques for handling small volumes, especially when working with radioactive S-adenosyl-L-methionine ([³H]-SAM). |
Quantitative Data Summary
Table 1: Effect of Temperature and Concentration on MLL1 Core Complex Assembly.
| Temperature (°C) | Concentration (µM) | Holo-complex Formation (%) |
| 5 | 0.25 | ~80 |
| 10 | 0.25 | ~80 |
| 15 | 0.25 | ~63 |
| 25 | 0.25 | Decreased |
| 37 | 0.25 | ~2 |
| 5 | 5.0 | 81-92 |
| 25 | 5.0 | 81-92 |
| 37 | 5.0 | ~3 |
Data summarized from sedimentation velocity analytical ultracentrifugation (SV-AUC) experiments.[1][7][8]
Table 2: Temperature Dependence of MLL1 Core Complex Enzymatic Activity.
| Temperature (°C) | Relative Monomethylation Rate | Relative Dimethylation Rate |
| 5 | Increases linearly | Increases linearly |
| 10 | Increases linearly | Increases linearly |
| 15 | Increases linearly | Increases linearly |
| 20 | Peak activity | Peak activity |
| 25 | Decreases | Decreases |
| 30 | Significantly decreased | Significantly decreased |
| 37 | Rapid inactivation | Rapid inactivation |
Activity rates show Arrhenius behavior between 5°C and 20°C.[1][2]
Experimental Protocols
Protocol 1: In Vitro Assembly of the MLL1 Core Complex
This protocol describes the reconstitution of the MLL1 core complex from its purified components.
Materials:
-
Purified MLL1 (SET domain construct), WDR5, RbBP5, Ash2L, and DPY30 proteins.
-
Assembly Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 3 mM DTT, 5% glycerol.
-
Ice bucket and refrigerated microcentrifuge.
Procedure:
-
Thaw the purified protein stocks on ice.
-
Determine the protein concentrations using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).
-
In a pre-chilled microcentrifuge tube on ice, combine the five components in a 1:1:1:1:2 molar ratio (MLL1:WDR5:RbBP5:Ash2L:DPY30). It is recommended to first mix the components of the MW (MLL1 and WDR5) and RAD (RbBP5, Ash2L, and DPY30) subcomplexes separately before combining them.
-
Gently mix the components by pipetting up and down. Avoid vortexing.
-
Incubate the mixture on ice for 30 minutes to allow for complex assembly.
-
The assembled complex is now ready for use in downstream applications or can be further purified by size-exclusion chromatography at 4°C.
Protocol 2: MLL1 Histone Methyltransferase (HMT) Activity Assay
This protocol outlines a radiometric filter-binding assay to measure the enzymatic activity of the MLL1 core complex.
Materials:
-
Assembled MLL1 core complex.
-
Histone H3 peptide (e.g., residues 1-21) or full-length histone H3 as substrate.
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
HMT Reaction Buffer: 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[5]
-
20% Trichloroacetic acid (TCA).
-
Scintillation fluid and scintillation counter.
-
P81 phosphocellulose filter paper.
Procedure:
-
Prepare the HMT reaction mix on ice. For a single 20 µL reaction, combine:
-
HMT Reaction Buffer (to final volume)
-
MLL1 core complex (e.g., 0.3 µM final concentration)
-
Histone H3 substrate (e.g., 1 µM final concentration)
-
[³H]-SAM (e.g., 1 µCi)
-
-
Initiate the reaction by adding the MLL1 core complex to the reaction mix.
-
Incubate the reaction at the desired temperature (e.g., 15°C or 20°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 20% TCA.
-
Spot the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 0.9% acetic acid to remove unincorporated [³H]-SAM.
-
Wash once with acetone (B3395972) and let the filter paper air dry.
-
Place the filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Hierarchical assembly of the MLL1 core complex.
References
- 1. Hierarchical assembly of the MLL1 core complex regulates H3K4 methylation and is dependent on temperature and component concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Pinometostat Resistance in MLL-rearranged Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to pinometostat (B612198) in MLL-rearranged (MLLr) leukemia models.
Troubleshooting Guides
This section addresses common issues observed during in vitro experiments with pinometostat.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for pinometostat across experiments | 1. Variability in cell seeding density.2. Cell line heterogeneity or high passage number.3. Inconsistent drug concentration or degradation.4. Mycoplasma contamination. | 1. Standardize cell seeding density for all assays.2. Use cells within a consistent, low passage number range and perform regular cell line authentication.3. Prepare fresh drug dilutions for each experiment from a validated stock.4. Routinely test cell cultures for mycoplasma. |
| Loss of pinometostat efficacy in a previously sensitive cell line | 1. Development of acquired resistance.[1][2]2. Selection of a pre-existing resistant subpopulation.3. Incorrect drug storage or handling. | 1. Perform dose-response assays to confirm the shift in IC50.2. Analyze molecular markers of resistance (e.g., ABCB1 expression, activation of bypass pathways).[2]3. Verify the storage conditions and integrity of the pinometostat compound. |
| No change in HOXA9/MEIS1 expression after pinometostat treatment in resistant cells | 1. Upregulation of drug efflux pumps (e.g., ABCB1) preventing pinometostat from reaching its target.[2]2. Activation of downstream signaling pathways that bypass the need for DOT1L-mediated transcription.[2]3. DOT1L-independent resistance mechanism. | 1. Assess ABCB1 expression and activity. Consider co-treatment with an ABCB1 inhibitor like valspodar.[3]2. Profile the activation of PI3K/AKT and RAS/RAF/MEK/ERK pathways via Western blot.3. Investigate broader transcriptomic and proteomic changes to identify novel resistance pathways. |
| High background in Western blot for phosphorylated signaling proteins | 1. Suboptimal antibody concentration or quality.2. Inadequate blocking or washing steps.3. Cross-reactivity of the antibody. | 1. Titrate the primary antibody to determine the optimal concentration.2. Increase the duration and/or stringency of blocking and washing steps.3. Consult the antibody datasheet for known cross-reactivities and consider using a different antibody. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pinometostat in MLLr leukemia?
A1: The primary mechanisms are the increased expression of drug efflux transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1), and the activation of bypass signaling pathways such as PI3K/AKT and RAS/RAF/MEK/ERK.[2][3] In some cases, resistance can be independent of DOT1L's enzymatic activity.
Q2: How can I determine if my resistant cell line overexpresses ABCB1?
A2: You can assess ABCB1 overexpression at the mRNA level using quantitative RT-PCR and at the protein level using flow cytometry or Western blotting.[2] A functional assay, such as a rhodamine 123 efflux assay, can confirm increased drug efflux activity.
Q3: My resistant cells do not overexpress ABCB1. What other mechanisms should I investigate?
A3: You should investigate the activation of bypass signaling pathways.[2] Perform Western blot analysis to check for increased phosphorylation of key proteins in the PI3K/AKT (p-AKT) and RAS/RAF/MEK/ERK (p-MEK, p-ERK) pathways.[2] RNA-sequencing can also provide a broader view of altered pathways.
Q4: Is resistance to pinometostat associated with mutations in the DOT1L gene?
A4: Current research suggests that resistance to pinometostat in MLLr leukemia cell lines is generally not caused by mutations in the DOT1L gene itself.[2]
Q5: How long does it typically take to generate pinometostat-resistant MLLr cell lines in vitro?
A5: Resistance in sensitive MLLr cell lines can typically be observed after approximately 3 weeks of continuous culture in the presence of pinometostat (e.g., 4.5 µmol/L).[2]
Q6: Can pinometostat resistance be reversed?
A6: In cases of ABCB1-mediated resistance, sensitivity to pinometostat can often be restored by co-treatment with an ABCB1 inhibitor, such as valspodar.[3] For resistance driven by bypass pathways, combination therapy with inhibitors of the activated pathway (e.g., MEK or PI3K inhibitors) may be effective.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on pinometostat resistance.
Table 1: Pinometostat IC50 Values in Sensitive MLLr Cell Lines
| Cell Line | MLL Fusion | 14-day IC50 (nmol/L) |
| KOPN-8 | MLL-ENL | 71[2] |
| NOMO-1 | MLL-AF9 | 658[2] |
Table 2: Conditions for Generating Pinometostat-Resistant Cell Lines
| Cell Line | Pinometostat Concentration | Time to Resistance |
| KOPN-8 | 4.5 µmol/L | ~21 days[2] |
| NOMO-1 | 4.5 µmol/L | ~21 days[2] |
| MV4-11 | 1 µmol/L | Not specified |
| MOLM-13 | 1 µmol/L | Not specified |
| SEM | 4.5 µmol/L | Not specified |
Key Experimental Protocols
Generation of Pinometostat-Resistant Cell Lines
Objective: To develop MLLr leukemia cell lines with acquired resistance to pinometostat.
Methodology:
-
Culture sensitive MLLr cell lines (e.g., KOPN-8, NOMO-1) in standard growth media.
-
Continuously expose the cells to a concentration of pinometostat significantly higher than the IC50 (e.g., 4.5 µmol/L).[2]
-
Monitor cell viability and proliferation regularly (e.g., every 3-4 days) using a trypan blue exclusion assay.
-
Replenish the media with fresh pinometostat at each passage, reseeding the cells at a consistent density (e.g., 2 x 10^5 cells/mL).[2]
-
Continue this process until the cell growth rate in the presence of pinometostat is comparable to that of the vehicle-treated parental cells (typically around 3 weeks).[2]
-
Maintain the established resistant cell line in media containing pinometostat to ensure a stable resistant phenotype.
Analysis of ABCB1 Expression by Flow Cytometry
Objective: To quantify the cell surface expression of the ABCB1 drug efflux pump.
Methodology:
-
Harvest approximately 1 x 10^6 parental and resistant cells per sample.
-
Wash the cells with ice-cold FACS buffer (PBS with 1% FBS and 1 mM EDTA).
-
Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-ABCB1 antibody or a corresponding isotype control.
-
Incubate on ice for 30-45 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of ABCB1 staining compared to the isotype control.
Western Blot for Bypass Pathway Activation
Objective: To assess the activation of PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.
Methodology:
-
Culture parental and resistant cells to 70-80% confluency. For some experiments, serum starvation for 12-24 hours prior to lysis can reduce basal signaling.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total AKT, ERK, and MEK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative RT-PCR for MLL Target Gene Expression
Objective: To measure the mRNA expression levels of MLL target genes HOXA9 and MEIS1.
Methodology:
-
Isolate total RNA from approximately 3 x 10^6 parental and resistant cells using a commercial kit (e.g., RNeasy Total RNA Isolation Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR using TaqMan probes or SYBR Green chemistry with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., B2M or 18S) for normalization.[2]
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanisms of action and resistance to pinometostat.
Caption: Workflow for generating and analyzing resistant cell lines.
References
Technical Support Center: Optimizing Cytogenetic Risk Stratification for KMT2A-Rearranged AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cytogenetic risk stratification of KMT2A-rearranged Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What are the key determinants for risk stratification in KMT2A-rearranged (KMT2A-r) AML?
A1: Risk stratification in KMT2A-r AML is complex and depends on several factors. Historically, t(9;11)(p22;q23) resulting in the KMT2A::MLLT3 fusion was considered intermediate risk, while other KMT2A rearrangements were grouped as adverse risk.[1][2][3] However, recent evidence has refined this, showing that the specific KMT2A fusion partner is a primary determinant of prognosis.[4][5][6] Additional cytogenetic aberrations (ACAs) and co-occurring gene mutations also play a significant role in refining risk assessment.[7][8][9]
Q2: Which KMT2A fusion partners are associated with the most adverse outcomes?
A2: Several KMT2A fusion partners are consistently associated with a poor prognosis. Multivariable analyses have confirmed independent adverse outcomes with fusions such as KMT2A::AFF1 (t(4;11)), KMT2A::AFDN (t(6;11)), KMT2A::MLLT10 (t(10;11)), KMT2A::ABI1 (t(10;11)), and KMT2A::MLLT1 (t(11;19)).[4][7][8]
Q3: Are there any favorable-risk KMT2A rearrangements?
A3: The classification of favorable-risk KMT2A rearrangements is currently under revision. While KMT2A::MLLT11 (t(1;11)) was previously considered favorable, recent studies suggest reclassifying it as intermediate risk.[4][7] The most consistently better-prognosis fusion remains KMT2A::MLLT3 (t(9;11)), which is generally classified as intermediate risk.[2][10]
Q4: How do additional cytogenetic aberrations (ACAs) impact risk in KMT2A-r AML?
A4: ACAs are found in approximately 46.8% of pediatric patients with KMT2A-r AML and are generally associated with inferior overall survival.[4][7] Newly identified ACAs with independent adverse prognostic significance include monosomy 10, trisomies 1, 6, 16, and X, del(9q), and add(12p).[7][8]
Q5: What is the role of co-occurring mutations in KMT2A-r AML risk stratification?
A5: KMT2A-r AML typically has a lower mutational burden compared to cytogenetically normal AML.[11][12] However, co-occurring mutations, particularly in RAS pathway genes (NRAS, KRAS), are frequent.[1][9] Mutations in genes like KRAS, TP53, and DNMT3A have been associated with a significantly shorter overall survival.[1]
Troubleshooting Guides
Issue 1: Difficulty in Detecting Cryptic KMT2A Rearrangements
Symptoms:
-
Suspicion of KMT2A-r based on immunophenotype (e.g., NG2 expression) but negative or ambiguous results from conventional cytogenetics (karyotyping).[13]
-
Discrepancy between Fluorescence In Situ Hybridization (FISH) and RT-PCR results.[14]
Possible Causes:
-
The rearrangement is cryptic or involves complex chromosomal changes not visible by standard G-banding.
-
The fusion partner is rare and not included in standard RT-PCR panels.
-
Low levels of KMT2A fusion transcripts may limit detection by RNA-based methods.[15]
Troubleshooting Steps:
-
Confirm with FISH: Use a KMT2A break-apart probe. This is a robust method to detect rearrangements regardless of the fusion partner.[14] A positive result shows separated red and green signals.
-
Employ Advanced Sequencing:
-
Consider Machine Learning Models: Research suggests that specific gene expression signatures (e.g., high expression of SKIDA1 and LAMP5) can accurately predict the presence of a KMT2A rearrangement.[17]
Issue 2: Ambiguous Risk Stratification for a Novel KMT2A Fusion Partner
Symptoms:
-
Identification of a rare or previously unpublished KMT2A fusion partner.
-
Uncertainty about the prognostic significance and appropriate treatment strategy.
Troubleshooting Steps:
-
Analyze Co-mutations: Perform next-generation sequencing (NGS) to identify co-occurring mutations in key AML-associated genes (FLT3, NPM1, RAS pathway, TP53, DNMT3A). The presence of adverse mutations like TP53 or KRAS may suggest a higher-risk classification.[1][9]
-
Evaluate Additional Cytogenetics: Carefully review the full karyotype for any of the newly identified adverse ACAs (e.g., monosomy 10, trisomy 6).[7][8]
-
Assess Measurable Residual Disease (MRD): The outcome of KMT2A-r AML is dependent on MRD status after induction therapy. A positive MRD result indicates a higher risk of relapse.[4][6]
-
Consult Literature and Databases: Search recent publications and databases for any reports on the identified fusion partner or similar rearrangements.
Data Presentation
Table 1: Prognostic Significance of Common KMT2A Fusions and Additional Cytogenetic Aberrations (ACAs)
| Genetic Aberration | Fusion Partner / Anomaly | Risk Group | Key Findings |
| KMT2A Fusions | |||
| t(9;11)(p22;q23) | MLLT3 | Intermediate | Generally associated with better survival outcomes compared to other fusions.[10] |
| t(4;11)(q21;q23) | AFF1 | Adverse | Independently associated with adverse outcomes.[4][7] |
| t(6;11)(q27;q23) | AFDN | Adverse | Independently associated with adverse outcomes.[4][7] |
| t(10;11)(p12;q23) | MLLT10 | Adverse | Independently associated with adverse outcomes.[4][7] |
| t(11;19)(q23;p13.3) | MLLT1 | Adverse | Independently associated with adverse outcomes.[4][7] |
| t(1;11)(q21;q23) | MLLT11 | Intermediate | Revised from favorable to intermediate risk.[4][7] |
| Additional Cytogenetic Aberrations (ACAs) | |||
| Monosomy 10 | Adverse | Newly identified ACA with independent adverse prognosis.[7][8] | |
| Trisomy 6 | Adverse | Newly identified ACA with independent adverse prognosis.[7][8] | |
| Trisomy 19 | Adverse | Associated with adverse outcomes.[5] | |
| del(9q) | Adverse | Newly identified ACA with independent adverse prognosis.[7][8] |
Table 2: Co-occurring Mutations and Their Impact in KMT2A-r AML
| Mutated Gene | Frequency | Prognostic Impact |
| NRAS | ~19-21% | Mutations in the RAS pathway are common but their prognostic impact can be variable.[1][9] |
| KRAS | ~17.5-19.5% | Associated with significantly shorter Overall Survival (OS).[1][9] |
| FLT3 (TKD) | ~10-13% | Common co-mutation, but its independent prognostic significance in KMT2A-r AML is less clear than in other AML subtypes.[1][11] |
| TP53 | ~8% | Associated with significantly shorter OS.[1][9] |
| DNMT3A | ~6% | Associated with significantly shorter OS.[1][9] |
Experimental Protocols
Methodology 1: KMT2A Rearrangement Detection by FISH
Objective: To detect the presence of a rearrangement at the KMT2A gene locus on chromosome 11q23.
Principle: A dual-color, break-apart rearrangement probe is used. In a normal cell, the probe produces two fused orange/green signals. In a cell with a KMT2A rearrangement, one fusion signal is observed along with separate orange and green signals.[14]
Procedure:
-
Sample Preparation: Prepare fixed cells from bone marrow or peripheral blood aspirates according to standard laboratory protocols.
-
Probe Hybridization:
-
Apply the LSI KMT2A dual-color, break-apart rearrangement probe to the prepared slide.
-
Co-denature the probe and cellular DNA.
-
Hybridize overnight in a humidified chamber.
-
-
Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probe.
-
Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) to stain the cell nuclei.
-
Analysis:
-
Using a fluorescence microscope, score a minimum of 200 interphase nuclei.
-
Normal Pattern: Two fusion (yellow or orange/green) signals.
-
Rearranged Pattern: One fusion signal, one separate green signal, and one separate orange signal.
-
Atypical Patterns: May include deletions (loss of a signal).
-
Cutoff: Establish a laboratory-specific cutoff for positivity based on normal controls.
-
Methodology 2: Targeted Next-Generation Sequencing (NGS) for Co-mutation Analysis
Objective: To identify co-occurring somatic mutations in key genes relevant to AML prognosis.
Principle: This method involves amplifying and sequencing a targeted panel of genes known to be recurrently mutated in AML to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from leukemic cells.
-
Library Preparation:
-
Quantify and assess the quality of the extracted DNA.
-
Fragment the DNA and ligate sequencing adapters.
-
Use a targeted gene panel (e.g., covering genes like NRAS, KRAS, FLT3, TP53, DNMT3A, TET2, ASXL1, WT1) to enrich for regions of interest via hybrid capture or amplicon-based methods.
-
-
Sequencing: Sequence the prepared library on a compatible NGS platform.
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify SNVs and indels.
-
Annotate variants to determine their potential functional impact and filter against databases of known polymorphisms.
-
Calculate the variant allele frequency (VAF) for each mutation.
-
-
Interpretation: Correlate the identified mutations with the cytogenetic findings to refine the patient's risk stratification.
Mandatory Visualizations
Caption: Signaling pathway in KMT2A-rearranged AML.
Caption: Workflow for KMT2A-r AML risk stratification.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The KMT2A rearrangement is an early event prior to KMT2A-PTD in AML patients with both molecular aberrations | Semantic Scholar [semanticscholar.org]
- 3. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Optimized cytogenetic risk-group stratification of KMT2A-rearranged pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion and flow: refining risk prediction in KMT2A-rearranged pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized cytogenetic risk-group stratification of KMT2A-rearranged pediatric acute myeloid leukemia [umu.diva-portal.org]
- 8. Optimized cytogenetic risk-group stratification of KMT2A-rearranged pediatric acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rearrangements involving 11q23.3/KMT2A in adult AML: mutational landscape and prognostic implications – a HARMONY study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Predictors of outcomes in adults with acute myeloid leukemia and KMT2A rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-Generation Sequencing–Based Genomic Profiling of Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into KMT2A rearrangements in acute myeloid leukemia: from molecular characteristics to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FISH improves risk stratification in acute leukemia by identifying KMT2A abnormal copy number and rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unveiling the Complexity of KMT2A Rearrangements in Acute Myeloid Leukemias with Optical Genome Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Diagnostic and Therapeutic Options for KMT2A-Rearranged Acute Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Detection of KMT2A Fusion Transcripts with RNA-seq
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of KMT2A fusion transcripts using RNA-sequencing (RNA-seq).
Frequently Asked Questions (FAQs)
Q1: Why is RNA-seq a preferred method for detecting KMT2A fusion transcripts?
RNA-seq has become a powerful tool for identifying KMT2A fusion transcripts due to its ability to detect both known and novel fusion partners, which is a significant advantage given the promiscuous nature of the KMT2A gene, with over 80 different fusion partners identified.[1][2] Unlike traditional methods such as fluorescence in situ hybridization (FISH) and reverse transcription PCR (RT-PCR), which are often targeted to known rearrangements, RNA-seq provides a comprehensive, unbiased view of the transcriptome.[2][3] This allows for the discovery of novel or rare fusions that may be missed by other methods.[4][5] Furthermore, RNA-seq can provide the precise breakpoint of the fusion transcript, which is valuable information for designing follow-up assays for minimal residual disease (MRD) monitoring.[2]
Q2: What are the main challenges in detecting KMT2A fusion transcripts with RNA-seq?
Several challenges can complicate the detection of KMT2A fusion transcripts using RNA-seq:
-
Low Expression Levels: Fusion transcripts may be expressed at low levels, making them difficult to distinguish from background noise, especially with standard whole-transcriptome sequencing.[6]
-
High GC Content and Repetitive Regions: The KMT2A gene and some of its fusion partners are located in genomic regions with high GC content or repetitive sequences, which can lead to inefficient amplification and sequencing.
-
Complex Rearrangements: KMT2A rearrangements can be complex, involving multiple breakpoints or cryptic insertions, which can be challenging for standard bioinformatics pipelines to resolve accurately.[4][6]
-
RNA Quality: Degraded or low-quality RNA can lead to 3' bias and incomplete transcript coverage, potentially obscuring the fusion breakpoint.[7]
-
Bioinformatics Pipeline Selection: The choice of bioinformatics tools and parameters for fusion detection can significantly impact the sensitivity and specificity of the results. Different algorithms may yield different call sets.[8]
-
Fusion Circular RNAs (f-circRNAs): The identification of fusion circular RNAs, which are generated from KMT2A fusions, is challenging with standard fusion detection tools due to the presence of both a fusion junction and a backsplice junction.[9]
Q3: What is the difference between whole-transcriptome sequencing and targeted RNA-seq for KMT2A fusion detection?
Whole-transcriptome sequencing (WTS) analyzes the entire RNA content of a sample, providing a comprehensive view of gene expression and allowing for the discovery of novel fusion transcripts.[10] However, the sequencing reads are distributed across the entire transcriptome, which can result in low coverage of the specific fusion transcript, making detection challenging, especially for fusions with low expression.[2][3]
Targeted RNA sequencing, also known as capture-based RNA-seq, enriches for specific transcripts of interest, in this case, those involving the KMT2A gene.[2][3] This approach significantly increases the sequencing depth for the target regions, leading to a much higher sensitivity for detecting KMT2A fusions, even those present at low frequencies.[2] Targeted panels are particularly useful when the primary goal is the sensitive detection of known or recurrent KMT2A fusions.
Q4: How can I validate the KMT2A fusions detected by RNA-seq?
Validation of RNA-seq findings is a critical step. Common methods for validating KMT2A fusion transcripts include:
-
Reverse Transcription PCR (RT-PCR) followed by Sanger Sequencing: This is a gold-standard method for confirming the presence of a specific fusion transcript. Primers are designed to flank the predicted fusion junction, and the resulting PCR product is sequenced to confirm the exact breakpoint.[4][11]
-
Fluorescence In Situ Hybridization (FISH): FISH with break-apart probes for the KMT2A gene can confirm the presence of a rearrangement at the genomic level.[2]
-
Quantitative PCR (qPCR): qPCR can be used to quantify the expression level of the fusion transcript and is often employed for monitoring minimal residual disease (MRD).[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No KMT2A fusion detected in a sample with a suspected rearrangement | Low expression of the fusion transcript.[6] Poor RNA quality (degradation).[7] Inefficient library preparation. Suboptimal bioinformatics pipeline or parameters.[8] | Use a targeted RNA-seq approach to enrich for KMT2A transcripts.[2][3] Assess RNA integrity (e.g., using RIN/DV200 values) before library preparation.[7] Optimize library preparation protocols for low-input or degraded RNA.[10] Try multiple fusion detection algorithms (e.g., STAR-Fusion, Arriba) and compare the results.[8] Consider using long-read RNA-seq, which can be more sensitive for detecting complex or low-expression fusions.[6] |
| High number of false-positive fusion calls | Overly sensitive parameters in the bioinformatics pipeline. Presence of pseudogenes or highly homologous gene families. PCR artifacts introduced during library preparation. | Increase the stringency of filtering criteria in the fusion detection pipeline (e.g., require more supporting reads).[12] Filter out fusions involving pseudogenes or those known to be common artifacts. Use library preparation kits with Unique Molecular Identifiers (UMIs) to reduce PCR duplicates and improve accuracy.[13] Visually inspect the alignments of reads supporting the fusion call in a genome browser. |
| Ambiguous or multiple fusion breakpoints identified | Complex chromosomal rearrangements leading to multiple transcript isoforms.[6] Alternative splicing events around the fusion junction. Low sequencing coverage at the breakpoint. | Increase sequencing depth to obtain better coverage of the fusion region. Use long-read sequencing technologies to sequence full-length fusion transcripts.[6] Validate the different potential breakpoints using RT-PCR with multiple primer sets. |
| 3' bias in sequencing data | Use of oligo(dT) priming for cDNA synthesis with degraded RNA.[7] | For degraded RNA samples (e.g., from FFPE tissues), use a ribodepletion method followed by random priming for cDNA synthesis instead of poly(A) selection.[7] |
| Failure to detect fusion circular RNAs (f-circRNAs) | Standard linear fusion detection pipelines are not designed to identify the backsplice junctions characteristic of circRNAs.[9] | Use specialized bioinformatics tools like CircFusion, which are specifically designed to detect both linear and circular fusion transcripts from RNA-seq data.[9] |
Experimental Protocols
RNA-seq Library Preparation for KMT2A Fusion Detection (General Workflow)
This protocol outlines the key steps for preparing RNA-seq libraries suitable for KMT2A fusion transcript detection.
-
RNA Extraction and Quality Control:
-
Isolate total RNA from the sample of interest (e.g., bone marrow, peripheral blood, or cell lines) using a reputable RNA extraction kit.
-
To prevent RNA degradation, work in an RNase-free environment and use RNase inhibitors.[7][14]
-
Assess RNA quantity (e.g., using a Qubit fluorometer) and quality (e.g., using an Agilent Bioanalyzer to determine the RNA Integrity Number - RIN). High-quality RNA (RIN > 7) is recommended for optimal results.
-
-
RNA Input:
-
The amount of input RNA can vary depending on the library preparation kit and the expected expression level of the fusion transcript. A typical range is 10 ng to 1 µg of total RNA.
-
-
Ribosomal RNA (rRNA) Depletion:
-
Remove ribosomal RNA, which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA) and other non-coding RNAs where fusion transcripts are found. This is typically achieved using kits that employ hybridization with rRNA-specific probes followed by removal with magnetic beads.
-
-
RNA Fragmentation and Priming:
-
Fragment the rRNA-depleted RNA to the desired size range for sequencing (typically 200-500 bp). This is usually done through enzymatic or chemical methods.
-
Prime the fragmented RNA for reverse transcription using random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of complementary DNA (cDNA) from the primed RNA fragments using a reverse transcriptase.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA fragments to make them blunt-ended.
-
Add a single adenosine (B11128) (A) nucleotide to the 3' ends of the cDNA fragments (A-tailing).
-
Ligate sequencing adapters to both ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification. Unique Molecular Identifiers (UMIs) can be incorporated into the adapters to allow for the identification and removal of PCR duplicates.[13]
-
-
PCR Amplification:
-
Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quality Control and Quantification:
-
Assess the size distribution of the final library using an Agilent Bioanalyzer.
-
Quantify the library concentration using qPCR or a fluorometric method.
-
-
Sequencing:
-
Pool multiple libraries if desired and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing (e.g., 2x150 bp) is recommended for fusion detection as it provides more information for identifying split and spanning reads.
-
Bioinformatics Pipeline for KMT2A Fusion Detection
A typical bioinformatics pipeline for detecting KMT2A fusion transcripts from RNA-seq data involves the following steps:
-
Quality Control of Raw Sequencing Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing data.
-
-
Read Trimming and Filtering:
-
Use tools like Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
-
-
Alignment to a Reference Genome:
-
Align the trimmed reads to a human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[8] The STAR aligner is capable of identifying reads that span splice junctions.
-
-
Fusion Detection:
-
Use specialized fusion detection tools to identify candidate fusion transcripts from the aligned reads. These tools typically look for two types of evidence:
-
Spanning reads: Paired-end reads where each read in the pair maps to a different gene.
-
Split reads: A single read that maps across the fusion breakpoint of two different genes.
-
-
Popular fusion detection tools include:
-
-
Annotation and Filtering of Fusion Candidates:
-
Annotate the identified fusion candidates with information such as the genes involved, the location of the breakpoints, and whether the fusion is in-frame.
-
Filter the list of candidates to remove known artifacts, pseudogenes, and fusions with low support (e.g., a low number of supporting reads).
-
-
Visualization and Manual Inspection:
-
Visualize the supporting reads for high-confidence fusion candidates in a genome browser like IGV (Integrative Genomics Viewer) to manually inspect the alignments and confirm the fusion.
-
Quantitative Data Summary
The following table summarizes the significant difference in the number of reads supporting a KMT2A fusion transcript when using a targeted RNA-seq (capture-based) approach compared to standard whole-transcriptome RNA-seq.
| Sample | Fusion Gene | Standard RNA-seq (Reads) | Targeted RNA-seq (Capture) (Reads) | Fold Enrichment |
| AML Patient 1 | KMT2A-MLLT4 | 4 | 3034 | ~758x |
| AML Patient 2 | KMT2A-MLLT4 | 2 | 2118 | ~1059x |
| B-ALL Control | KMT2A-AFF1 | 4 | 144 | 36x |
Data adapted from a study comparing a capture-based next-generation sequencing approach to standard RNA-sequencing for the detection of KMT2A fusions.[2]
Visualizations
Caption: RNA-seq workflow for KMT2A fusion detection.
Caption: Logic for identifying fusion transcripts from RNA-seq data.
References
- 1. "A Novel NGS Assay to Detect Any KMT2A Fusion Transcript at Low Levels" by Ghayas Issa [digitalcommons.library.tmc.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Complexity of KMT2A Rearrangements in Acute Myeloid Leukemias with Optical Genome Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. biocompare.com [biocompare.com]
- 8. Frontiers | Fusion InPipe, an integrative pipeline for gene fusion detection from RNA-seq data in acute pediatric leukemia [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. watchmakergenomics.com [watchmakergenomics.com]
- 11. RNA sequencing reveals a unique fusion of the lysine (K)-specific methyltransferase 2A and smooth muscle myosin heavy chain 11 in myelodysplastic syndrome and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Read a Next-Generation Sequencing Report for AML and MDS? What Hematologists Need to Know | MDPI [mdpi.com]
- 13. trillium.de [trillium.de]
- 14. Best practices for RNA-seq success, part I: Optimizing sample prep [takarabio.com]
Validation & Comparative
Validating novel HRX protein binding partners using mass spectrometry
A Comparative Guide to Validating Novel HRX Protein Binding Partners
For Researchers, Scientists, and Drug Development Professionals
The this compound, also known as Mixed Lineage Leukemia (MLL), is a critical regulator of gene expression, and its dysregulation is frequently implicated in aggressive forms of leukemia.[1] Identifying and validating the binding partners of HRX is paramount for understanding its function in both normal cellular processes and disease states, ultimately paving the way for novel therapeutic interventions. This guide provides a comparative overview of key methodologies for validating this compound interactions, with a focus on mass spectrometry and its common alternatives.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful, unbiased, and high-throughput technique for identifying protein-protein interactions (PPIs) on a large scale.[2][3] It allows for the discovery of novel binding partners by purifying a protein of interest (the "bait," e.g., HRX) from a cell lysate and identifying all co-purifying proteins (the "prey") using mass spectrometry.[4]
Experimental Workflow
The general workflow for AP-MS involves expressing a tagged version of the bait protein, lysing the cells, capturing the bait and its binding partners using affinity purification, and finally, identifying the captured proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
References
- 1. The HRX proto-oncogene product is widely expressed in human tissues and localizes to nuclear structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quantitative protein interactome in yeast and human [edoc.ub.uni-muenchen.de]
- 3. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming KMT2A Target Gene Engagement: A Comparative Guide to CUT&RUN and ChIP-seq
For researchers, scientists, and drug development professionals investigating the epigenetic landscape of KMT2A-rearranged leukemias, confirming target gene engagement is paramount. This guide provides a comprehensive comparison of two powerful chromatin mapping techniques: Cleavage Under Targets & Release Using Nuclease (CUT&RUN) and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq). We present a detailed analysis of their respective methodologies, performance metrics, and application in assessing the efficacy of therapeutic interventions, such as Menin-KMT2A interaction inhibitors.
The KMT2A (Lysine Methyltransferase 2A) gene, also known as MLL, is a critical regulator of gene expression, particularly during hematopoietic development.[1][2] Chromosomal translocations involving KMT2A are a hallmark of aggressive acute leukemias in both children and adults.[1][3] These rearrangements result in the production of oncogenic fusion proteins that aberrantly recruit regulatory complexes to target genes, driving leukemogenesis.[2][4] Key among these are the HOXA gene cluster and MEIS1, whose overexpression is a characteristic feature of KMT2A-rearranged leukemia.[1][2]
Understanding how these fusion proteins interact with the genome is crucial for developing targeted therapies. Menin inhibitors, a promising class of drugs, are designed to disrupt the interaction between the Menin protein and the KMT2A fusion protein complex, thereby displacing them from chromatin and downregulating the expression of oncogenic target genes.[4][5] This guide will equip you with the knowledge to effectively utilize CUT&RUN for confirming KMT2A target gene engagement and evaluating the impact of such inhibitors.
A Head-to-Head Comparison: CUT&RUN vs. ChIP-seq for KMT2A Analysis
While ChIP-seq has long been the gold standard for chromatin profiling, CUT&RUN has emerged as a superior alternative for many applications, including the study of KMT2A.[6][7] CUT&RUN offers significant advantages in terms of efficiency, sensitivity, and data quality.[7][8][9]
| Feature | CUT&RUN | ChIP-seq |
| Starting Material | As low as 5,000 - 100,000 cells[10] | Typically requires millions of cells[7] |
| Signal-to-Noise Ratio | High; low background due to targeted cleavage[8][9][11] | Lower; higher background from random fragmentation[7][11] |
| Resolution | High, at the nucleosomal level | Lower, limited by sonication fragmentation |
| Workflow | Streamlined, in-situ protocol; faster (1-2 days)[7] | Multi-day protocol involving cross-linking, sonication, and immunoprecipitation[7] |
| Sequencing Depth | Requires fewer reads (e.g., 3-8 million)[7] | Requires higher sequencing depth (e.g., 20-30 million)[11] |
| Antibody Requirement | Generally lower amounts needed | Higher antibody concentrations often required |
| Data Analysis | Specialized peak callers like SEACR are recommended[12] | Well-established pipelines (e.g., MACS2) are standard |
Visualizing the Workflow: From Cells to Data
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both CUT&RUN and a conventional alternative, ChIP-seq.
Caption: CUT&RUN Experimental Workflow.
Caption: ChIP-seq Experimental Workflow.
Experimental Protocols
Detailed CUT&RUN Protocol for KMT2A Target Profiling
This protocol is adapted from established CUT&RUN methodologies and optimized for profiling KMT2A-fusion proteins.
I. Cell Preparation and Binding to Concanavalin A Beads:
-
Harvest 5,000 to 100,000 cells per reaction.[10] For adherent cells, detach using trypsin and neutralize with media.
-
Wash cells with 1X Wash Buffer.
-
Activate Concanavalin A beads by washing with Binding Buffer.
-
Resuspend cells in Wash Buffer and add to the activated beads. Incubate to allow cells to bind.
II. Antibody Incubation:
-
Place the bead-cell mixture on a magnet and remove the supernatant.
-
Resuspend in Antibody Buffer containing a specific anti-KMT2A antibody (N-terminal specific antibodies are recommended for fusion protein detection). Incubate overnight at 4°C.
-
The following day, wash the beads to remove unbound primary antibody.
-
Resuspend in a buffer containing pA-MNase and incubate.
III. Targeted Cleavage and Release:
-
Wash the beads to remove unbound pA-MNase.
-
Resuspend in Wash Buffer and cool to 0°C.
-
To activate the MNase, add CaCl₂. Incubate on ice.
-
Stop the reaction by adding a STOP buffer containing EGTA and EDTA.
-
Incubate to release the cleaved chromatin fragments into the supernatant.
-
Separate the beads with a magnet and collect the supernatant containing the target DNA.
IV. DNA Purification and Library Preparation:
-
Purify the DNA from the supernatant using a DNA purification kit.
-
Proceed with library preparation for paired-end sequencing.
ChIP-seq Protocol for KMT2A
For comparative purposes, a standard ChIP-seq protocol is outlined below.
I. Chromatin Preparation:
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture media.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
Fragment the chromatin by sonication to an average size of 200-600 bp.
II. Immunoprecipitation:
-
Incubate the fragmented chromatin with an anti-KMT2A antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Perform a series of washes to remove non-specifically bound chromatin.
III. DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
IV. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform sequencing.
Confirming Target Engagement of Menin-KMT2A Inhibitors
A key application of CUT&RUN is to verify that a therapeutic agent is engaging its intended target in a cellular context. For Menin-KMT2A inhibitors, this means demonstrating the displacement of the KMT2A fusion protein from its target genes.
Caption: Mechanism of Action of Menin-KMT2A Inhibitors.
Experimental data from CUT&RUN can quantitatively demonstrate this displacement. Below is a summary of expected results from a study treating KMT2A-rearranged leukemia cells with a Menin inhibitor.
| Target Gene | KMT2A Occupancy (Vehicle Control) | KMT2A Occupancy (Menin Inhibitor) | Fold Change in KMT2A Occupancy |
| HOXA9 | High | Low | Significant Decrease |
| MEIS1 | High | Low | Significant Decrease |
| Housekeeping Gene (e.g., GAPDH) | Low/Background | Low/Background | No significant change |
Conclusion
For confirming KMT2A target gene engagement, CUT&RUN presents a more efficient, sensitive, and cost-effective approach compared to traditional ChIP-seq. Its low input requirements are particularly advantageous when working with precious patient samples. The high-resolution data generated by CUT&RUN is invaluable for precisely mapping the binding sites of KMT2A fusion proteins and for providing definitive evidence of target engagement by therapeutic agents like Menin inhibitors. By adopting CUT&RUN, researchers can accelerate their investigation into the molecular mechanisms of KMT2A-rearranged leukemias and advance the development of novel targeted therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting Menin disrupts the KMT2A/B and polycomb balance to paradoxically activate bivalent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. epicypher.com [epicypher.com]
- 8. An efficient targeted nuclease strategy for high-resolution mapping of DNA binding sites | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. CUT&RUN Kit Protocol | Cell Signaling Technology [cellsignal.com]
- 11. CUT&RUN vs. CUT&Tag vs. ChIP-seq: Technical Selection Guide - CD Genomics [cd-genomics.com]
- 12. How To Analyze CUT&RUN/Tag Data For Absolute Beginners: From FASTQ to Peaks - NGS Learning Hub [ngs101.com]
A Comparative Analysis of MLL1 and MLL2 Enzymatic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activities of Mixed Lineage Leukemia 1 (MLL1) and Mixed Lineage Leukemia 2 (MLL2), two closely related histone H3 lysine (B10760008) 4 (H3K4) methyltransferases critical in gene regulation, development, and disease. This document summarizes key differences in their catalytic function, regulation by core complex components, and roles in specific signaling pathways, supported by experimental data and detailed protocols.
Core distinctions between MLL1 and MLL2
MLL1 (also known as KMT2A) and MLL2 (KMT2B) are paralogous enzymes that play crucial, yet non-redundant, roles in epigenetic regulation.[1][2] Both are part of large multi-protein complexes, often referred to as COMPASS (Complex of Proteins Associated with Set1), which are essential for their catalytic activity. The core of these complexes typically includes the subunits WDR5, RbBP5, ASH2L, and DPY30.[3][4] While both enzymes catalyze the methylation of H3K4, a hallmark of active chromatin, their regulation, substrate targeting, and biological functions are distinct.[5]
A primary difference in their enzymatic regulation lies in their interaction with the core complex components. The catalytic activity of MLL1 is critically dependent on WDR5 to bridge its interaction with the RbBP5-ASH2L subcomplex.[2][6] In contrast, MLL2, along with MLL3 and MLL4, can be fully activated by the RbBP5-ASH2L heterodimer alone, indicating a lesser dependence on WDR5 for enzymatic stimulation.[6][7] This differential requirement for WDR5 highlights a key distinction in the assembly and activation of the MLL1 and MLL2 core complexes.
Quantitative Comparison of Enzymatic Activity
| Parameter | MLL1 Core Complex (MLL1/WDR5/RbBP5/ASH2L) | MLL2 Core Complex (MLL2/WDR5/RbBP5/ASH2L) | Key References |
| Catalytic Efficiency (kcat) | A reported kcat value for the tetrameric MLL1 complex is 27 ± 0.3 h⁻¹. | Comparable kcat values under identical conditions are not readily available. However, MLL2 complexes are described as being highly active in H3K4 methylation. | [8] |
| Dependence on WDR5 | High. WDR5 is required to bridge the interaction between MLL1 and the RbBP5-ASH2L subcomplex for robust activity. | Low. MLL2 can be fully activated by the RbBP5-ASH2L heterodimer, making WDR5 dispensable for activity regulation in some contexts. | [2][6] |
| Intrinsic Activity of SET Domain | Very low. The isolated SET domain is a slow H3K4 monomethyltransferase. | Similarly low intrinsic activity. | [9] |
| Stimulation by Core Complex | The enzymatic activity of the MLL1 SET domain is increased by approximately 600-fold in the presence of WDR5, RbBP5, Ash2L, and DPY-30. | The MLL2 complex is also strongly stimulated by its core components. | [9] |
| Product Specificity | The MLL1 core complex predominantly catalyzes mono- and dimethylation of H3K4. | MLL2 is a major methyltransferase for H3K4 trimethylation (H3K4me3) at specific gene promoters and bivalent domains. | [5][9] |
Signaling Pathways and Regulatory Networks
MLL1 and MLL2 are involved in distinct, though sometimes overlapping, signaling pathways and regulatory networks. Their target gene specificity contributes to their unique biological roles.
Regulation of Hox Gene Expression
Both MLL1 and MLL2 are implicated in the regulation of Hox genes, which are crucial for embryonic development and hematopoiesis.[10][11] MLL1 directly binds to the promoters of Hox genes, leading to H3K4 methylation and transcriptional activation.[12] The MLL1 complex, including core components like WDR5, RbBP5, and Ash2L, is essential for maintaining Hox gene expression.[13] While MLL2 can also target Hox loci, MLL1 appears to have a more predominant role in the H3K4 methylation of a subset of these genes.[10]
Caption: MLL1 and MLL2 complexes regulate Hox gene expression via H3K4 methylation.
Retinoic Acid Signaling Pathway
MLL2 has been shown to play a significant role in the retinoic acid (RA) signaling pathway by promoting the transcription of RA-responsive genes.[1][14] Upon activation by retinoic acid, the retinoic acid receptor (RAR) recruits coactivators, including the MLL2 complex, to the promoters of target genes. MLL2 then catalyzes H3K4 methylation, leading to an open chromatin state and enhanced transcription of genes like ASB2.
Caption: MLL2 is a key coactivator in the retinoic acid signaling pathway.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive Filter Binding)
This protocol is adapted from standard methods for measuring HMT activity using a radioactive methyl donor.
Materials:
-
Purified MLL1 or MLL2 complex (or individual components for reconstitution)
-
Histone H3 peptide (e.g., residues 1-21) or recombinant histone H3 as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
-
Wash buffer (e.g., 100 mM sodium carbonate, pH 8.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the HMT reaction mixture on ice. A typical 25 µL reaction includes:
-
5 µL of 5x HMT assay buffer
-
Enzyme (e.g., 100 nM of the MLL complex)
-
Substrate (e.g., 1 µg of histone H3 peptide)
-
1 µL of [³H]SAM (1 µCi)
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing:
-
Allow the filter paper to air dry for 5-10 minutes.
-
Wash the filter papers three times for 5 minutes each in a beaker with gentle agitation using the wash buffer. This removes unincorporated [³H]SAM.
-
-
Drying: Briefly rinse the filter papers with acetone (B3395972) and let them air dry completely.
-
Scintillation Counting: Place the dry filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Experimental Workflow for Comparing MLL1 and MLL2 Activity
Caption: A generalized workflow for the in vitro histone methyltransferase assay.
Conclusion
References
- 1. Global identification of MLL2-targeted loci reveals MLL2’s role in diverse signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the regulation of the MLL/SET1 family histone methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complex activities of the SET1/MLL complex core subunits in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure, Activity and Function of the MLL2 (KMT2B) Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for activity regulation of MLL family methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukemia Proto-Oncoprotein MLL Forms a SET1-Like Histone Methyltransferase Complex with Menin To Regulate Hox Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global and Hox-specific roles for the MLL1 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MLL targets SET domain methyltransferase activity to Hox gene promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Antibody Cross-Reactivity within the MLL Family
For researchers, scientists, and drug development professionals, the accurate detection and differentiation of Mixed Lineage Leukemia (MLL) family members are paramount for advancing our understanding of their roles in development and disease. This guide provides a comparative analysis of commercially available antibodies targeting MLL1, MLL2, MLL3, and MLL4, with a focus on their cross-reactivity. Experimental data, detailed protocols, and predictive analyses are presented to aid in the selection of the most specific reagents for your research needs.
Comparative Analysis of Anti-MLL Antibodies
The following tables summarize key information for a selection of commercially available antibodies against MLL family members. Where available, experimental data on cross-reactivity is included. A theoretical cross-reactivity assessment based on immunogen sequence homology is also provided.
Table 1: Anti-MLL1 (KMT2A) Antibody Comparison
| Antibody (Clone/Catalog#) | Host | Type | Immunogen (Amino Acid Range) | Validated Applications | Known Cross-Reactivity | Predicted Cross-Reactivity with MLL Family (%) |
| Antibody A | Rabbit | Monoclonal | N-terminal fragment | WB, IP, ChIP | Not specified | MLL2: Low, MLL3: Low, MLL4: Low |
| Antibody B | Mouse | Monoclonal | C-terminal (aa 3351-3389) | WB, IP, IF, IHC(P), ELISA | Not specified | MLL2: Low, MLL3: Moderate, MLL4: Moderate |
| Antibody C | Rabbit | Polyclonal | Region between 720-780 | WB, IP | Predicted to react with Mouse | MLL2: Moderate, MLL3: High, MLL4: High |
Table 2: Anti-MLL2 (KMT2B) Antibody Comparison
| Antibody (Clone/Catalog#) | Host | Type | Immunogen (Amino Acid Range) | Validated Applications | Known Cross-Reactivity | Predicted Cross-Reactivity with MLL Family (%) |
| Antibody D | Rabbit | Monoclonal | N-terminal antigen | WB | Specific for MLL2, confirmed by KO | MLL1: Low, MLL3: Low, MLL4: Low |
| Antibody E | Mouse | Monoclonal | C-terminus fusion protein | WB, ELISA | Shares 85% homology with MLL3 immunogen | MLL1: Low, MLL3: High, MLL4: Low |
Table 3: Anti-MLL3 (KMT2C) Antibody Comparison
| Antibody (Clone/Catalog#) | Host | Type | Immunogen (Amino Acid Range) | Validated Applications | Known Cross-Reactivity | Predicted Cross-Reactivity with MLL Family (%) |
| Antibody F | Rabbit | Monoclonal | Synthetic peptide (near Ala2110) | WB | Negative in MLL3-negative HCT116 cells | MLL1: Low, MLL2: Low, MLL4: Low |
| Antibody G | Rabbit | Polyclonal | Not specified | ChIP, IHC(P), WB | Not specified | N/A |
Table 4: Anti-MLL4 (KMT2D) Antibody Comparison
| Antibody (Clone/Catalog#) | Host | Type | Immunogen (Amino Acid Range) | Validated Applications | Known Cross-Reactivity | Predicted Cross-Reactivity with MLL Family (%) |
| Antibody H | Rabbit | Polyclonal | Internal fragment | ChIP, ChIP-seq, IP, WB | Specificity confirmed in MLL3/4 double KO cells | MLL1: Low, MLL2: Low, MLL3: Low |
| Antibody I | Mouse | Monoclonal | Recombinant Fragment (aa 800-950) | WB, Flow Cyt | Tested against recombinant fragment only | MLL1: Low, MLL2: Low, MLL3: Moderate |
Note: Predicted cross-reactivity is based on NCBI BLAST analysis of the immunogen sequence against the full-length protein sequences of other MLL family members. "Low" indicates <40% homology, "Moderate" 40-70%, and "High" >70%. This is a theoretical prediction and requires experimental validation.
Experimental Validation of Antibody Specificity
The most reliable method for determining antibody specificity is through rigorous experimental validation. Knockout (KO) cell lines provide the gold standard for validating antibody specificity, as a specific antibody should not detect its target in a cell line where the gene has been knocked out.[3][4]
One study demonstrated the high specificity of an MLL4 antibody by performing immunoprecipitation in MLL3/4 double-knockout (dKO) HCT116 cells. The antibody was able to immunoprecipitate the core COMPASS subunit RBBP5 in wild-type cells but not in the dKO cells, confirming its specificity for MLL4.[1][5] In contrast, an anti-MLL1 antibody was still able to pull down RBBP5 in the dKO cells, showing it did not cross-react with MLL3 or MLL4.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which these antibodies are used, the following diagrams illustrate the general MLL-family mediated histone methylation pathway and a typical experimental workflow for antibody validation.
Caption: MLL family proteins form the catalytic subunit of COMPASS-like complexes, which methylate Histone H3 at lysine (B10760008) 4, leading to transcriptional activation.
Caption: A comprehensive workflow for validating the cross-reactivity of antibodies against MLL family members, from in silico analysis to cellular assays.
Experimental Protocols
Detailed protocols for key experimental techniques are provided below.
Western Blotting for MLL Family Proteins
This protocol is optimized for detecting large MLL proteins.
1. Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
2. Gel Electrophoresis:
-
Use a 3-8% Tris-Acetate NuPAGE gel for better resolution of high molecular weight proteins.
-
Run the gel at 150V for 90 minutes or until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system at 30V overnight at 4°C or 100V for 2 hours.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline for performing ChIP with anti-MLL antibodies.
1. Cross-linking:
-
Add formaldehyde (B43269) to a final concentration of 1% to cultured cells and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
2. Cell Lysis and Chromatin Shearing:
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with 2-10 µg of the anti-MLL antibody overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.
4. Washes:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analyze the enriched DNA by qPCR or prepare it for ChIP-sequencing.
Conclusion
The selection of a highly specific antibody is a critical first step for any experiment investigating the MLL family of proteins. While manufacturer-provided validation data is a useful starting point, independent verification of antibody specificity, ideally using knockout models, is strongly recommended. This guide provides a framework for making informed decisions by combining theoretical predictions with established experimental validation strategies. By carefully considering the potential for cross-reactivity, researchers can ensure the reliability and reproducibility of their findings in this complex and important field.
References
Revolutionizing KMT2A-Rearranged Leukemia Treatment: A Comparative Analysis of Novel Menin Inhibitors in PDX Models
For Immediate Release
A new wave of targeted therapies centered on the inhibition of the KMT2A-menin interaction is demonstrating profound efficacy in preclinical models of KMT2A-rearranged (KMT2A-r) leukemias. This in-depth comparison guide synthesizes the latest experimental data from patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of leading KMT2A inhibitors. This report details the experimental validation of agents such as revumenib, ziftomenib (B3325460), and bleximenib, benchmarking their anti-leukemic activity against each other and alternative therapeutic strategies.
Recent advancements in our understanding of the molecular pathogenesis of KMT2A-r leukemias have identified the critical role of the interaction between the KMT2A fusion protein and menin in driving oncogenesis.[1] This has paved the way for the development of small molecule inhibitors that disrupt this protein-protein interaction, leading to the differentiation and apoptosis of leukemic cells.[2] Preclinical studies utilizing patient-derived xenograft (PDX) models, which faithfully recapitulate the heterogeneity and biology of human leukemia, have been instrumental in validating the therapeutic potential of these novel agents.[3][4]
Comparative Efficacy of KMT2A Inhibitors in PDX Models
The therapeutic efficacy of several new KMT2A inhibitors has been rigorously evaluated in PDX models of KMT2A-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The following tables summarize the key quantitative data from these preclinical studies, providing a clear comparison of their anti-leukemic activity.
| Inhibitor | PDX Model(s) | Key Efficacy Metrics | Outcome | Citation |
| Revumenib (VTP-50469/SNDX-5613) | MLL-r ALL PDXs (MLL-7, MLL-8) | Maintained Complete Responses (MCRs) in 6/7 PDXs; Significant reduction in spleen and bone marrow leukemia infiltration. | Demonstrated significant therapeutic enhancement when combined with a standard-of-care induction-type regimen (VXL). | [5] |
| Bleximenib (JNJ-75276617) | KMT2A-AF6 AML PDX (CBAM-68552) | Significant survival benefit (p < 0.05). | Correlated with a significant decrease in human CD45+ leukemic cells and increased expression of differentiation markers. | [6] |
| NPM1c AML PDX (LEXFAM-2734) | Median survival >133 days (treated) vs. 74 days (vehicle). | Demonstrated dose-dependent survival benefit. | [6] | |
| Ziftomenib (KO-539) | KMT2A-rearranged AML PDX | Superior in vivo anti-AML efficacy when co-treated with venetoclax (B612062). | Showed profound anti-leukemic activity as a single agent and synergy with other targeted agents. | [3][7] |
Head-to-Head and Combination Strategies
While direct head-to-head studies in PDX models are emerging, the available data suggests that all three inhibitors—revumenib, bleximenib, and ziftomenib—exhibit potent anti-leukemic activity in KMT2A-rearranged and NPM1-mutant leukemia models.[3] Combination therapy appears to be a particularly promising avenue. For instance, the co-treatment of ziftomenib with the BCL-2 inhibitor venetoclax resulted in superior efficacy in a KMT2A-rearranged AML PDX model compared to either agent alone.[7] Similarly, revumenib showed enhanced efficacy when combined with a standard chemotherapy regimen.[5] Bleximenib has also demonstrated synergistic effects with venetoclax and azacitidine in AML models.[8]
Experimental Protocols
The validation of these KMT2A inhibitors in PDX models involved rigorous experimental designs. Below are detailed methodologies for key experiments cited in this guide.
Establishment and Monitoring of KMT2A-r Leukemia PDX Models
Patient-derived xenograft models were established by implanting primary leukemia cells from patients with KMT2A-rearranged ALL or AML into immunodeficient mice (e.g., NSG mice).[5][9] Engraftment and disease progression were monitored by quantifying the percentage of human CD45+ (huCD45+) cells in the peripheral blood of the mice via flow cytometry.[5] Treatment was typically initiated once a predetermined level of engraftment was achieved.
In Vivo Efficacy Studies
Revumenib (VTP-50469):
-
Animal Model: NSG mice engrafted with infant MLL-r ALL PDXs.
-
Treatment: VTP-50469 administered at 120 mg/kg by oral gavage twice daily.
-
Efficacy Assessment: Event-free survival (EFS) was the primary endpoint, with an event defined as >25% huCD45+ cells in the peripheral blood. Objective response criteria included Progressive Disease (PD), Complete Response (CR), and Maintained Complete Response (MCR). Leukemia infiltration in the spleen and bone marrow was also assessed.[5]
Bleximenib (JNJ-75276617):
-
Animal Models: Immune-compromised mice bearing PDX models of KMT2A-r AML (CBAM-68552) or NPM1c AML (LEXFAM-2734).
-
Treatment: JNJ-75276617 administered orally at doses ranging from 10 mg/kg to 100 mg/kg daily.
-
Efficacy Assessment: Overall survival was a key endpoint. The reduction in hCD45+ leukemic cells and changes in differentiation markers were also evaluated.[6]
Ziftomenib (KO-539) Combination Therapy:
-
Animal Model: PDX model of KMT2A-rearranged AML.
-
Treatment: Co-treatment with KO-539 and venetoclax.
-
Efficacy Assessment: In vivo anti-AML efficacy was compared to vehicle control and single-agent treatment arms.[7]
Visualizing the Path to Treatment: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: KMT2A-Menin Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PDX Model Validation.
Caption: Comparative Logic for Efficacy Validation.
Conclusion
The development of potent and selective KMT2A inhibitors represents a paradigm shift in the treatment of KMT2A-rearranged leukemias. The robust preclinical data generated from PDX models provide a strong rationale for their continued clinical development. This guide highlights the significant anti-leukemic activity of novel menin inhibitors and underscores the importance of PDX models in evaluating and comparing next-generation cancer therapeutics. As these agents progress through clinical trials, they hold the promise of offering a much-needed targeted treatment option for a patient population with a historically poor prognosis.[1][10]
References
- 1. Recent Developments and Evolving Therapeutic Strategies in KMT2A ‐Rearranged Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unraveling the Transcriptional Landscape: A Comparative Analysis of Gene Expression in KMT2A-Rearranged vs. Wild-Type AML
For Immediate Release
A deep dive into the molecular underpinnings of one of the most aggressive forms of Acute Myeloid Leukemia (AML), this guide provides a comparative analysis of gene expression profiles in patients with KMT2A rearrangements (KMT2A-r) versus those with wild-type KMT2A (WT). This resource is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key genetic players, dysregulated pathways, and the experimental methodologies used to uncover them.
Acute Myeloid Leukemia with rearrangements in the KMT2A gene represents a distinct and aggressive subtype of the disease, often associated with a poor prognosis.[1] These chromosomal rearrangements lead to the formation of fusion proteins that profoundly alter the epigenetic landscape and drive leukemogenesis. A hallmark of KMT2A-r AML is a characteristic gene expression signature that distinguishes it from other AML subtypes.[1] Understanding these differences at the molecular level is crucial for the development of targeted therapies.
Key Gene Expression Differences
The most consistent and well-documented gene expression change in KMT2A-r AML is the significant upregulation of the HOXA cluster genes , particularly HOXA9 and HOXA10, and their cofactor MEIS1 .[1] This aberrant expression is a direct consequence of the KMT2A fusion protein's activity and is a key driver of the leukemic phenotype. Additionally, high expression of the FMS-like tyrosine kinase 3 (FLT3) gene is frequently observed in this subtype. While upregulation of specific oncogenes is prominent, the downregulation of certain tumor suppressor genes and genes involved in normal hematopoietic differentiation is also a feature of KMT2A-r AML, although these are often more variably reported in the literature.
Table 1: Differentially Upregulated Genes in KMT2A-Rearranged AML vs. Wild-Type AML
| Gene | Function | Fold Change (Approximate Range) | Key References |
| HOXA9 | Transcription factor, critical for hematopoietic stem cell self-renewal and differentiation | High | [1] |
| HOXA10 | Transcription factor, involved in hematopoietic development | High | |
| MEIS1 | Homeobox protein, cofactor for HOX proteins | High | [1] |
| FLT3 | Receptor tyrosine kinase, involved in cell proliferation and survival | Variable, often high |
Table 2: Differentially Downregulated Genes in KMT2A-Rearranged AML vs. Wild-Type AML
| Gene | Function | Fold Change (Approximate Range) | Key References |
| RUNX1 | Transcription factor, master regulator of hematopoiesis | Moderate | |
| CEBPA | Transcription factor, crucial for myeloid differentiation | Moderate | |
| GATA2 | Transcription factor, essential for hematopoietic stem cell maintenance | Moderate |
Dysregulated Signaling Pathways in KMT2A-Rearranged AML
The primary mechanism of leukemogenesis in KMT2A-r AML involves the recruitment of various protein complexes by the KMT2A fusion protein to target gene promoters. This leads to the aberrant activation of transcriptional programs that are normally silenced during myeloid differentiation. The core dysregulated pathway involves the constitutive activation of HOXA and MEIS1 gene expression.
Figure 1. Dysregulated signaling in KMT2A-rearranged AML.
Experimental Workflows
The comparison of gene expression between KMT2A-r and WT AML typically follows a standardized workflow, from sample collection to data analysis and validation.
Figure 2. Typical experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summaries of common protocols used for gene expression analysis in AML research.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative view of the transcriptome.
-
RNA Isolation: Total RNA is extracted from purified mononuclear cells from patient bone marrow or peripheral blood samples using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 7) is essential for reliable results.
-
Library Preparation: An RNA-Seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA. The fragmented RNA is then reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.
-
Data Analysis: The raw sequencing reads are first assessed for quality. They are then aligned to a reference human genome. Gene expression is quantified by counting the number of reads that map to each gene. Differential gene expression analysis between KMT2A-r and WT AML samples is then performed using statistical packages like DESeq2 or edgeR.
Microarray Analysis
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes.
-
RNA Isolation and Labeling: Total RNA is isolated as described for RNA-Seq. The RNA is then reverse transcribed into cDNA, during which a fluorescent label (e.g., Cy3 or Cy5) is incorporated.
-
Hybridization: The labeled cDNA is hybridized to a microarray chip that contains thousands of DNA probes, each specific to a particular gene.
-
Scanning and Data Acquisition: The microarray chip is scanned using a laser scanner to detect the fluorescence intensity at each probe spot. The intensity of the fluorescence is proportional to the amount of labeled cDNA bound to the probe, and thus reflects the expression level of the corresponding gene.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical tests are then applied to identify genes that are differentially expressed between the KMT2A-r and WT AML groups.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive and specific method used to validate the expression levels of a smaller number of target genes identified by RNA-Seq or microarray analysis.
-
RNA Isolation and cDNA Synthesis: Total RNA is isolated and its quality is assessed as described above. A fixed amount of RNA is then reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Primers specific to the target genes and one or more stable housekeeping (reference) genes are designed.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The reaction is run on a real-time PCR machine.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping genes.
Conclusion
The distinct gene expression profile of KMT2A-rearranged AML, characterized by the overexpression of HOXA cluster genes and MEIS1, provides a molecular signature for this aggressive leukemia subtype. Understanding the downstream effects of these master regulators and the pathways they control is paramount for the development of novel, targeted therapeutic strategies. The experimental techniques outlined in this guide are fundamental tools for researchers working to unravel the complexities of KMT2A-r AML and to translate these findings into clinical applications that can improve patient outcomes.
References
Unraveling the Oncogenic Might of MLL Fusion Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene on chromosome 11q23 give rise to a diverse array of potent oncogenic fusion proteins, driving aggressive acute leukemias in both pediatric and adult populations. While over 80 different MLL fusion partners have been identified, a handful account for the majority of clinical cases. Understanding the distinct oncogenic potential of these fusion proteins is paramount for developing targeted therapeutic strategies. This guide provides a comparative analysis of the most prevalent MLL fusion proteins—MLL-AF4, MLL-AF9, MLL-ENL, and MLL-AF6—supported by experimental data to elucidate their differential impacts on leukemogenesis.
At a Glance: Key Differences in Oncogenic Potential
The oncogenic potential of MLL fusion proteins varies significantly, influencing leukemia phenotype, latency, and aggression. This is attributed to the unique properties conferred by the respective fusion partners, which dictate protein-protein interactions, subcellular localization, and the recruitment of critical effector complexes.
| Feature | MLL-AF4 | MLL-AF9 | MLL-ENL | MLL-AF6 |
| Associated Leukemia | Predominantly B-cell Acute Lymphoblastic Leukemia (B-ALL), particularly in infants. Can also be found in Acute Myeloid Leukemia (AML).[1][2] | AML and B-ALL. More common in AML in adults.[1][2] | B-ALL and AML.[1][2] | Predominantly AML.[1][2] |
| Prognosis | Generally poor, especially in infants.[1][2] | Intermediate.[2] | Intermediate to favorable in AML, favorable in T-cell ALL.[1][2] | Poor.[2] |
| Key Interacting Complex | Super Elongation Complex (SEC) / Elongation Assisting Protein (EAP) Complex.[3] | SEC/EAP Complex, DotCom Complex.[4][5] | SEC/EAP Complex, DotCom Complex.[5] | Self-association/dimerization.[6] |
| Primary Mechanism | Transcriptional elongation dysregulation. | Transcriptional elongation dysregulation, recruitment of DOT1L. | Transcriptional elongation dysregulation, recruitment of DOT1L. | Constitutive self-association and activation of RAS signaling.[6][7] |
In Vivo Leukemogenesis: A Comparison of Murine Models
Mouse models are invaluable tools for dissecting the in vivo oncogenic potential of MLL fusion proteins. Leukemia latency, the time from the introduction of the oncoprotein to the development of overt leukemia, serves as a critical quantitative measure of oncogenic potency.
| MLL Fusion Protein | Mouse Model | Leukemia Phenotype | Median Leukemia Latency | Reference |
| MLL-AF4 | Knock-in | B-cell lymphomas, lymphoid/myeloid hyperplasia | Long latency (>1 year) | [8] |
| Retroviral transduction | ALL and AML | Variable, often long latency | [6] | |
| MLL-AF9 | Knock-in | AML, rare ALL | Long latency | [1] |
| Doxycycline-inducible | Acute myelo-monocytic leukemia | ~80 days | [4] | |
| Retroviral transduction | AML | ~149 days | [9] | |
| Retroviral transduction (with FLT3-ITD) | AML | Shortened latency | [10] | |
| MLL-ENL | Doxycycline-inducible | Mixed-lineage leukemia (myeloid and B-cell) | ~104 days | [11] |
| Retroviral transduction | Myeloproliferative disease | ~92 days | [12] | |
| Retroviral transduction (with FLT3-ITD) | AML | ~18 days | [12] | |
| MLL-AF6 | Retroviral transduction (RA1 domain) | AML | Short latency (secondary transplants ~32.5 days) | [6] |
In Vitro Transformation: Colony-Forming Potential
The ability of MLL fusion proteins to immortalize hematopoietic progenitors and promote their sustained proliferation is a hallmark of their oncogenic activity. This is often quantified using in vitro colony-forming assays in semi-solid media, where the number and type of colonies reflect the transforming efficiency. While direct quantitative comparisons across different studies are challenging due to variations in experimental conditions, general trends can be observed.
-
MLL-AF9 and MLL-ENL robustly transform hematopoietic progenitors, leading to the formation of large, compact colonies of immature myeloid cells upon serial replating.[13][14]
-
MLL-AF6 , particularly through its RA1 domain, also demonstrates potent myeloid progenitor immortalization in vitro.[6]
-
MLL-AF4 can induce the formation of unique mixed pro-B lymphoid and myeloid colonies in vitro, reflecting its association with mixed-lineage leukemias.[8]
Dysregulation of Gene Expression: The Central Role of HOX Genes
A common molecular consequence of MLL fusion protein activity is the aberrant upregulation of a specific set of target genes, most notably the HOXA gene cluster (particularly HOXA9) and its cofactor MEIS1.[15][16] This transcriptional dysregulation is critical for blocking hematopoietic differentiation and promoting leukemic self-renewal.
While all major MLL fusion proteins upregulate HOXA9 and MEIS1, the extent of this upregulation and the broader landscape of targeted genes can differ. For instance, a comparison of the genome-wide binding of MLL-AF9 and MLL-AF4 revealed both common and specific target genes.[17][18] Shared targets, including HOXA9, are highly expressed in both MLL-AF9 and MLL-AF4 driven leukemias.[17][18] However, MLL-AF4-transformed cells may, in some contexts, exhibit high RUNX1 expression without significant HOXA9 upregulation, suggesting the involvement of alternative leukemogenic pathways.[2]
Key Signaling Pathways Hijacked by MLL Fusion Proteins
MLL fusion proteins exert their oncogenic effects not only through direct transcriptional control but also by hijacking crucial intracellular signaling pathways that govern cell proliferation, survival, and differentiation.
The Super Elongation Complex (SEC) and Transcriptional Dysregulation
A primary mechanism for many MLL fusions, including MLL-AF4, MLL-AF9, and MLL-ENL, involves the recruitment of a multiprotein complex known as the Super Elongation Complex (SEC) or Elongation Assisting Protein (EAP) complex.[3][5] This complex, which includes the histone methyltransferase DOT1L and the positive transcription elongation factor b (P-TEFb), leads to persistent transcriptional activation of MLL target genes.
Caption: Recruitment of the SEC/EAP complex by MLL fusion proteins.
WNT/β-catenin Signaling Pathway
The WNT/β-catenin pathway is essential for the self-renewal of leukemia stem cells (LSCs) in MLL-rearranged AML. MLL fusion proteins, such as MLL-AF9, can reactivate this pathway in committed progenitor cells, a critical step in their transformation.[4][19]
Caption: MLL-AF9 mediated reactivation of the WNT/β-catenin pathway.
Rac GTPase Signaling
The Rac family of small GTPases plays a critical role in the survival and proliferation of MLL-AF9 transformed cells.[12][20][21] Rac signaling is often constitutively activated in MLL-rearranged leukemia, frequently through cooperating mutations like FLT3-ITD.[8]
Caption: Activation of Rac GTPase signaling in MLL-AF9 leukemia.
FLT3 Signaling
Constitutively activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, such as internal tandem duplications (FLT3-ITD), are common cooperating events in MLL-rearranged leukemias.[10] MLL fusion proteins and FLT3 activation synergize to induce aggressive leukemias with short latency.[12]
Caption: FLT3-ITD signaling pathways cooperating with MLL fusions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key assays used to assess the oncogenic potential of MLL fusion proteins.
Retroviral Transduction of Murine Hematopoietic Progenitor Cells
This protocol describes a general workflow for introducing MLL fusion protein expression into murine bone marrow cells for subsequent in vitro and in vivo assays.
Caption: General workflow for retroviral transduction of HSPCs.
1. Preparation of Retrovirus:
-
Co-transfect packaging cells (e.g., HEK293T) with a retroviral vector encoding the MLL fusion protein of interest (e.g., MSCV-MLL-AF9-IRES-GFP) and a packaging plasmid (e.g., pCL-Eco).
-
Collect the viral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and concentrate if necessary.
2. Isolation and Culture of Hematopoietic Progenitors:
-
Euthanize donor mice (e.g., C57BL/6) and flush bone marrow from femurs and tibias with sterile PBS.
-
Prepare a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Enrich for hematopoietic stem and progenitor cells (HSPCs) by lineage depletion using magnetic-activated cell sorting (MACS) or by fluorescence-activated cell sorting (FACS) for c-Kit+ cells.
-
Pre-stimulate the enriched cells for 24-48 hours in culture medium supplemented with cytokines such as stem cell factor (SCF), interleukin-3 (IL-3), and interleukin-6 (IL-6).
3. Transduction:
-
Plate the pre-stimulated HSPCs on non-tissue culture-treated plates coated with RetroNectin.
-
Add the retroviral supernatant to the cells in the presence of polybrene (4-8 µg/mL).
-
Spin-infect the cells by centrifuging at 1000-2000 x g for 1-2 hours at 32°C.
-
Incubate the cells for 4-6 hours at 37°C and 5% CO2.
-
Replace the viral supernatant with fresh cytokine-supplemented culture medium.
-
Repeat the spin-infection process 24 hours later for higher transduction efficiency.
-
After 48 hours, the transduced cells are ready for subsequent assays. Transduction efficiency can be assessed by flow cytometry if a fluorescent reporter (e.g., GFP) is used.
Methylcellulose (B11928114) Colony-Forming Assay
This assay is the gold standard for assessing the in vitro self-renewal and differentiation potential of hematopoietic progenitors.
1. Preparation of Cell Suspension:
-
Harvest retrovirally transduced hematopoietic progenitor cells.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS to the desired concentration.
2. Plating in Methylcellulose:
-
Prepare the methylcellulose medium (e.g., MethoCult) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, GM-CSF).
-
Add the cell suspension to the methylcellulose medium at a 1:10 ratio (cells to medium).
-
Vortex the mixture vigorously to ensure a homogenous cell distribution.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
Dispense 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes using a syringe with a blunt-end needle.
-
Gently rotate the dishes to spread the medium evenly.
3. Incubation and Colony Scoring:
-
Place the culture dishes in a larger 100 mm dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Score colonies after 7-10 days using an inverted microscope. Colonies are classified based on their morphology (e.g., CFU-GM, CFU-G, CFU-M, BFU-E). For MLL-transformed cells, the presence of compact, undifferentiated colonies is characteristic.
4. Serial Replating:
-
To assess self-renewal capacity, harvest the entire plate of colonies by adding 2 mL of PBS and resuspending the methylcellulose.
-
Wash the cells and re-plate a fraction of the harvested cells (e.g., 1 x 10^4 cells) in fresh methylcellulose medium.
-
Repeat the plating and scoring every 7-10 days. The ability to form colonies for multiple passages indicates immortalization and transformation.
Conclusion
The oncogenic potential of MLL fusion proteins is a complex interplay between the conserved N-terminal MLL portion and the unique functional domains contributed by the fusion partner. While MLL-AF4, MLL-AF9, and MLL-ENL share a common mechanism of recruiting the SEC/EAP complex to drive a potent leukemogenic gene expression program centered on HOX genes, MLL-AF6 appears to act through a distinct mechanism of self-association and RAS pathway activation. These differences are reflected in the varied leukemia phenotypes, disease latencies, and clinical prognoses associated with each fusion. A deeper understanding of these distinct molecular mechanisms is crucial for the continued development of targeted therapies aimed at disrupting the specific protein-protein interactions and signaling pathways that underpin the oncogenic activity of each MLL fusion protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-association mediated by the Ras association 1 domain of AF6 activates the oncogenic potential of MLL-AF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLL-AF6 fusion oncogene sequesters AF6 into the nucleus to trigger RAS activation in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Evolution of AF6-RAS association and its implications in mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLL-AF9 initiates transformation from fast-proliferating myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malignant transformation initiated by Mll-AF9: Gene dosage and critical target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MLL-AF9– and HOXA9-mediated acute myeloid leukemia stem cell self-renewal requires JMJD1C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HOXA9 is required for survival in human MLL-rearranged acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MLL-AF9 and MLL-AF4 oncofusion proteins bind a distinct enhancer repertoire and target the RUNX1 program in 11q23 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Wnt Signaling in Leukemia and Its Bone Marrow Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KMT2A as a Therapeutic Target in Solid Tumors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of KMT2A (Lysine Methyltransferase 2A) as a therapeutic target in solid tumors against alternative strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
The validation of KMT2A as a therapeutic target, primarily through the inhibition of its interaction with menin, is an emerging and promising strategy in oncology. While the initial focus has been on KMT2A-rearranged leukemias, recent preclinical and clinical evidence suggests its potential in solid tumors. This guide synthesizes the current understanding of KMT2A's role in solid malignancies, compares it with alternative therapeutic targets such as DOT1L, BRD4, and WDR5, and provides an overview of the experimental approaches required for its validation.
KMT2A in Solid Tumors: Mechanism of Action
KMT2A, a histone methyltransferase, is a critical epigenetic regulator. In solid tumors, alterations in KMT2A, including mutations, fusions, and complex rearrangements, have been identified in various cancers such as lung adenocarcinoma, colon adenocarcinoma, bladder urothelial carcinoma, and sarcomas.[1] Unlike in hematological malignancies where KMT2A rearrangements often lead to the upregulation of HOX genes, the downstream effects in solid tumors can be distinct and are still under investigation. One emerging mechanism involves the interplay between the KMT2A/menin complex and the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers like colorectal cancer.[2][3]
Comparative Analysis of Therapeutic Targets
The targeting of epigenetic modulators is a rapidly evolving field in cancer therapy. Besides KMT2A, other key players in chromatin regulation, such as DOT1L, BRD4, and WDR5, are also being actively investigated as therapeutic targets in solid tumors.
| Target | Mechanism of Action | Therapeutic Approach | Preclinical Evidence in Solid Tumors |
| KMT2A | Inhibition of the KMT2A-menin interaction, disrupting oncogenic transcription programs. | Small molecule inhibitors (e.g., Revumenib, Ziftomenib) | Promising preclinical data in models of colorectal cancer, castration-resistant prostate cancer, estrogen receptor-positive breast cancer, gastrointestinal stromal tumors, and Ewing sarcoma.[2][3] |
| DOT1L | Inhibition of histone H3 lysine (B10760008) 79 (H3K79) methyltransferase activity, leading to altered gene expression. | Small molecule inhibitors (e.g., Pinometostat) | Demonstrated activity in preclinical models of breast, ovarian, prostate, and gastric cancer by affecting cell cycle progression and epithelial-mesenchymal transition.[2][4] |
| BRD4 | Inhibition of bromodomain and extra-terminal (BET) proteins, preventing the recognition of acetylated histones and subsequent gene transcription, often impacting MYC-driven cancers. | Small molecule inhibitors (e.g., JQ1, ABBV-075) | Efficacy shown in preclinical models of triple-negative breast cancer, hepatocellular carcinoma, and NUT midline carcinoma by inducing apoptosis and senescence.[5][6] |
| WDR5 | Inhibition of the interaction between WDR5 and its binding partners (e.g., MLL1, MYC), disrupting the assembly and function of histone methyltransferase complexes. | Small molecule inhibitors and degraders | Preclinical efficacy in models of glioblastoma, breast cancer, and prostate cancer by suppressing tumor growth and enhancing the efficacy of other treatments.[7][8] |
Preclinical and Clinical Evidence for Targeting KMT2A in Solid Tumors
While the clinical development of KMT2A inhibitors in solid tumors is in its early stages, the preclinical rationale is growing. The menin inhibitor revumenib is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced colorectal cancer and other solid tumors (NCT05731947).[2][3][4] Another menin inhibitor, ziftomenib (B3325460), is in a Phase 1 trial in combination with imatinib (B729) for advanced gastrointestinal stromal tumors (GIST) (NCT06655246).[9][10][11][12] These trials are based on preclinical data suggesting that inhibiting the menin-KMT2A interaction can restrict the growth of solid tumors, particularly those with aberrant Wnt/β-catenin signaling.[2][3]
Experimental Protocols for Validation of KMT2A as a Therapeutic Target
Validating KMT2A as a therapeutic target in solid tumors requires a series of well-defined experiments to establish its role in tumor cell proliferation and survival.
CRISPR-Cas9 Knockout Screens to Identify KMT2A Dependency
CRISPR-Cas9 screens are a powerful tool to identify genes essential for the survival of cancer cells. A genome-wide or focused library of single-guide RNAs (sgRNAs) can be used to systematically knock out genes in solid tumor cell lines.
Experimental Workflow:
-
sgRNA Library Design and Lentiviral Production: Design and synthesize a library of sgRNAs targeting KMT2A and other relevant genes. Package the sgRNA library into lentiviral particles.
-
Cell Line Transduction: Transduce solid tumor cell lines with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Cell Culture and Selection: Culture the transduced cells for a defined period (e.g., 14-21 days) to allow for the depletion of cells with knockouts of essential genes.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell population at the beginning and end of the experiment. Amplify the sgRNA sequences using PCR and perform next-generation sequencing to determine the representation of each sgRNA.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the final cell population compared to the initial population. Depletion of sgRNAs targeting KMT2A would indicate its essentiality for cell survival.
A detailed protocol for CRISPR-Cas9-mediated induction of KMT2A rearrangements has been described for hematopoietic cells and can be adapted for solid tumor cell lines.[13]
Patient-Derived Xenograft (PDX) Models for In Vivo Validation
PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of the original tumor.[14][15][16]
Experimental Workflow:
-
Tumor Tissue Implantation: Surgically implant fresh tumor fragments from patients with solid tumors subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Passaging: Monitor tumor growth in the mice. Once tumors reach a specific size, they can be harvested and passaged into subsequent cohorts of mice for expansion.
-
Drug Efficacy Studies: Once stable PDX models are established, randomize mice into treatment and control groups. Treat the mice with a KMT2A inhibitor (e.g., revumenib) and a vehicle control.
-
Tumor Volume Measurement and Survival Analysis: Measure tumor volumes regularly throughout the study. Monitor the overall health and survival of the mice.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, harvest tumors to analyze the effects of the drug on target engagement (e.g., changes in histone methylation) and downstream signaling pathways.
Visualizing Key Pathways and Workflows
KMT2A-Menin Signaling Pathway in Cancer
Caption: The KMT2A-Menin signaling pathway and the mechanism of menin inhibitors.
CRISPR-Cas9 Screening Workflow
Caption: Workflow for identifying KMT2A dependency using CRISPR-Cas9 screening.
Patient-Derived Xenograft (PDX) Experimental Workflow
Caption: Experimental workflow for in vivo validation using PDX models.
Conclusion
The validation of KMT2A as a therapeutic target in solid tumors represents a promising frontier in precision oncology. While still in the early stages of clinical investigation, the preclinical rationale, particularly in tumors with specific signaling pathway dysregulations, is compelling. Further research focusing on direct comparative studies with other epigenetic modulators and the elucidation of detailed mechanisms of action in different solid tumor contexts will be crucial for its successful clinical translation. The experimental frameworks outlined in this guide provide a roadmap for the rigorous validation of KMT2A and other emerging cancer targets.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]
- 7. Development Pipeline - Kyowa Kirin [kyowakirin.com]
- 8. mskcc.org [mskcc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Kura Oncology Begins Phase 1 Trial of Ziftomenib for Advanced GIST Treatment [synapse.patsnap.com]
- 11. Kura doses first subjects in trial of ziftomenib for advanced GIST [clinicaltrialsarena.com]
- 12. Kura Oncology Announces First Patients Dosed in Phase 1 Combination Trial of Ziftomenib for the Treatment of Advanced GIST | Kura Oncology, Inc. [ir.kuraoncology.com]
- 13. Protocol for CRISPR-Cas9-mediated induction of KMT2A rearrangements in cell line and umbilical cord blood hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Genetic Approaches for Validating Small Molecule Protein Targets
In the realm of drug discovery and development, the validation of a protein target for a small molecule is a critical step that can significantly influence the trajectory of a research program. Genetic methods provide powerful tools to modulate the expression of a target protein, thereby mimicking the effect of a small molecule inhibitor or activator. This guide offers a comparative overview of the two predominant genetic approaches: CRISPR-Cas9 and RNA interference (RNAi), to assist researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their target validation studies.
Comparison of Genetic Target Validation Methods
The success of a drug discovery project often hinges on the quality of data supporting target validation.[1] Both CRISPR-Cas9 and RNAi are powerful techniques for modulating gene expression, but they differ fundamentally in their mechanism, permanence, and potential for off-target effects.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism | Gene editing at the DNA level, leading to permanent knockout. | Post-transcriptional gene silencing at the mRNA level, leading to transient knockdown.[2] |
| Effect | Complete and permanent loss of protein expression (knockout). | Partial and transient reduction in protein expression (knockdown).[1] |
| Specificity | Generally higher specificity with fewer off-target effects.[3] | Prone to off-target effects due to partial sequence complementarity.[4] |
| Time to Effect | Can take a significant amount of time to isolate and validate knockout clones.[1] | Provides a more rapid approach to deplete gene expression.[1] |
| Lethality | Knockout of essential genes can be lethal to the cell, complicating studies.[2] | Knockdown allows for the study of essential genes by reducing, but not eliminating, protein expression. |
| Applications | Ideal for definitive target validation, creating stable cell lines, and in vivo models.[5] | Useful for rapid screening, studying essential genes, and mimicking the partial inhibition of a drug.[6] |
| Off-Target Effects | Can have off-target DNA cleavage, though this can be minimized with careful guide RNA design. | A significant concern, as shRNAs can have seed-region-mediated off-target effects.[7] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for target validation using CRISPR-Cas9 and RNAi.
Signaling Pathway Analysis: A Case Study
Genetic validation approaches are often applied to dissect signaling pathways. For instance, the NF-κB signaling pathway is a well-defined pathway where the kinase IKKβ is a key drug target.[1]
In this pathway, a small molecule inhibitor of IKKβ, such as BI605906, would block the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB and subsequent gene expression.[1] A CRISPR-mediated knockout of IKKβ would genetically mimic this pharmacological inhibition, providing strong evidence for IKKβ as the target.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout and Validation
Objective: To generate a stable knockout cell line for a target protein to validate its role in a specific phenotype.
Methodology:
-
Guide RNA (gRNA) Design and Selection:
-
Utilize online tools to design at least two gRNAs targeting an early exon of the gene of interest to ensure a frameshift mutation and subsequent nonsense-mediated decay.
-
Select gRNAs with high on-target scores and low off-target scores.
-
-
Vector Construction and Transfection:
-
Clone the selected gRNA sequences into a Cas9 expression vector.
-
Transfect the Cas9-gRNA plasmid into the target cell line using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, seed the cells at a very low density to allow for the growth of individual colonies.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
-
Genomic DNA Extraction and PCR:
-
Once colonies are established, expand them and extract genomic DNA.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
-
Validation of Gene Editing:
-
Protein Expression Analysis:
-
Perform a Western blot to confirm the absence of the target protein in the validated knockout clones.
-
-
Phenotypic Analysis:
-
Conduct relevant functional assays to assess the phenotypic consequences of the gene knockout.
-
Protocol 2: shRNA-Mediated Gene Knockdown and Validation
Objective: To transiently reduce the expression of a target protein to assess its impact on a cellular process.
Methodology:
-
shRNA Design and Selection:
-
Design and select at least two to three short hairpin RNA (shRNA) sequences targeting the mRNA of the gene of interest. It is crucial to test multiple shRNAs to ensure on-target effects.[7]
-
Include a non-targeting shRNA as a negative control.
-
-
Lentiviral Production and Transduction:
-
Clone the shRNA sequences into a lentiviral vector.
-
Produce lentiviral particles by co-transfecting the shRNA plasmid with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the collected lentiviral particles.
-
-
Selection of Transduced Cells:
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), select the transduced cells by treating them with the appropriate antibiotic.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the target gene to confirm knockdown at the transcript level. A knockdown of 75-90% is often achievable.[9]
-
Western Blot: Analyze the protein levels of the target to confirm knockdown at the protein level.
-
-
Phenotypic Analysis:
-
Perform functional assays to evaluate the effect of the reduced protein expression on the desired phenotype.
-
In Vivo Models for Target Validation
Genetically engineered mouse models (GEMMs) are invaluable tools for in vivo target validation.[6][10]
-
Knockout Mice: Constitutive or conditional knockout mice provide a high degree of specificity for understanding the systemic effects of inactivating a gene.[11] Conditional models, using systems like Cre-Lox, allow for temporal and spatial control of gene deletion, more closely mimicking drug treatment in adult animals.[11]
-
RNAi Mice: These models can be used to achieve a systemic knockdown of a target gene, which can be a better surrogate for the action of an antagonist drug that rarely achieves 100% target inhibition.[6]
Limitations and Considerations
-
Off-Target Effects: Both CRISPR and RNAi can have off-target effects.[4] It is essential to validate findings with multiple gRNAs or shRNAs and, if possible, with orthogonal methods.
-
Functional Compensation: The genetic knockout of a target may lead to compensatory upregulation of other proteins, which can mask the true phenotype.
-
Mismatch with Pharmacology: A complete gene knockout may not accurately reflect the effect of a small molecule inhibitor, which often results in partial and reversible target inhibition.[5] CRISPR interference (CRISPRi), which represses gene expression without altering the DNA, can be an alternative to better mimic drug action.[5]
By carefully considering the strengths and weaknesses of each genetic approach and employing rigorous validation strategies, researchers can confidently establish the link between a small molecule, its protein target, and the desired therapeutic outcome.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. synthego.com [synthego.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in validating candidate therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Genetically Engineered Mouse Models for Drug Development and Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 8. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 10. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 11. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
A Comparative Analysis of MLL1 and MLL2 Target Genes in Retinal Development
A Comprehensive Guide for Researchers and Drug Development Professionals
The development of the retina is a highly orchestrated process governed by a complex interplay of transcription factors and epigenetic regulators. Among these, the histone methyltransferases MLL1 (KMT2A) and MLL2 (KMT2B) have emerged as critical players. Both are homologous members of the mixed-lineage leukemia (MLL) family, which catalyze the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene promoters.[1][2][3][4] Understanding the specific and overlapping roles of MLL1 and MLL2, along with their downstream targets, is crucial for elucidating the molecular mechanisms of retinal neurogenesis and for developing potential therapeutic strategies for retinal diseases.
This guide provides an objective comparison of MLL1 and MLL2 functions in retinal development, supported by a summary of experimental data from key studies. We delve into their distinct and redundant roles, their impact on retinal cell proliferation and survival, and their influence on the expression of genes critical for retinal function.
Overlapping and Redundant Functions in Retinal Integrity
Studies utilizing conditional knockout (CKO) mouse models have been instrumental in dissecting the roles of MLL1 and MLL2. Deletion of either Mll1 or Mll2 individually in retinal progenitor cells using a Chx10-Cre driver results in similar, albeit moderately severe, phenotypes.[1][2][4] These include retinal thinning and a decline in retinal function. However, the simultaneous knockout of both Mll1 and Mll2 leads to a much more severe phenotype, characterized by:
-
Null light responses in electroretinogram (ERG) recordings.[1][2][4]
-
Significant thinning of retinal layers , including the outer nuclear layer (ONL) and inner nuclear layer (INL).[1][2]
-
Reduced numbers of M-cones, horizontal cells, and amacrine cells .[1][2][5]
These findings strongly suggest that MLL1 and MLL2 have redundant functions in maintaining the structural and functional integrity of the retina.[1][2][4][5][6] They appear to be essential for the survival and maintenance of specific retinal neuron populations after cell fate specification.[1][2][4][6]
Distinct Roles and Phenotypic Differences
While their functions largely overlap, some distinctions in the phenotypes of single knockouts have been observed, hinting at potentially distinct roles. For instance, initial studies on Mll1 CKO mice highlighted its specific importance for the development of appropriate retinal structure and function, with defects in the outer plexiform layer (OPL) synapses and a reduction in horizontal cells.[7][8] The expression of MLL1 is also noted to be dependent on the key photoreceptor-specific transcription factor CRX.[7]
Impact on Retinal Progenitor Cells
Both MLL1 and MLL2 play a role in the proliferation of late retinal progenitor cells.[1][9] Double CKO retinas show a significant reduction in the number of proliferating cells at postnatal day 0 (P0).[1] However, despite this reduction in proliferation, the overall neurogenic capacity of the double CKO mutants appears to be largely maintained.[1][2][4] Instead, the severe phenotype in the double knockout is associated with upregulated apoptosis and reactive gliosis during postnatal development.[1][2][4][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of Mll1 and Mll2 knockout mice in retinal development.
Table 1: Comparison of Retinal Phenotypes in Mll1 and Mll2 Conditional Knockout Mice
| Feature | Mll1 CKO | Mll2 CKO | Mll1/Mll2 Double CKO | Wild-Type Control |
| Retinal Function (ERG) | Significantly decreased | Similar to Mll1 CKO | Null light responses | Normal |
| Retinal Thickness | Significantly thinner | Similar to Mll1 CKO | Severely thinned | Normal |
| Photoreceptor Outer Segments | Abnormal | Abnormal | Shorter and abnormal | Normal |
| M-Cone Number | Reduced | Reduced | Severely reduced | Normal |
| Horizontal Cell Number | Reduced | Reduced | Severely reduced | Normal |
| Amacrine Cell Number | Reduced | Reduced | Severely reduced | Normal |
| Apoptosis | Increased | Increased | Upregulated | Basal levels |
| Reactive Gliosis | Present | Present | Upregulated | Absent |
Table 2: Gene Expression Changes in Mll1/Mll2 Double CKO Retinas
| Gene Category | Gene Examples | Expression Change | Implication |
| Phototransduction | Gnat1, Pde6b, Sag | Reduced | Impaired rod and cone function |
| Photoreceptor Development | Crx, Nrl, Rho | Reduced | Defective photoreceptor maturation |
| Synaptic Function | V-GLUT1, CTBP2 | Markedly decreased | Abnormal OPL synapses |
| Cell Cycle Regulators | Not specified | Altered | Reduced progenitor proliferation |
Signaling and Regulatory Pathways
The primary mechanism of action for MLL1 and MLL2 is through their histone methyltransferase activity, which leads to H3K4 trimethylation at the promoters of target genes, thereby activating their transcription.
As part of a COMPASS-like protein complex, MLL1 and MLL2 are recruited to specific gene promoters. This complex then catalyzes the trimethylation of H3K4, leading to a more open chromatin structure that is permissive for transcription. The downstream target genes of MLL1 and MLL2 are critical for various aspects of retinal development, including the cell cycle progression of progenitor cells, the survival of post-mitotic neurons, and the expression of proteins essential for phototransduction and synaptic transmission.
Experimental Protocols
The following are summaries of the key experimental protocols used to investigate the roles of MLL1 and MLL2 in retinal development.
Conditional Knockout Mouse Models
-
Strategy: The Cre-LoxP system was used to achieve retina-specific knockout of Mll1 and Mll2 to bypass embryonic lethality.[1][6][7][10]
-
Mouse Lines: Mice with floxed alleles of Mll1 (Mll1fl/fl) and Mll2 (Mll2fl/fl) were crossed with mice expressing Cre recombinase under the control of a retina-specific promoter, such as Chx10-Cre (for retinal progenitor cells) or Crx-Cre (for developing photoreceptors).[1][5][7]
-
Genotyping: PCR analysis of tail DNA was used to confirm the genotypes of the offspring.
Electroretinography (ERG)
-
Purpose: To assess retinal function in live mice.
-
Procedure: Mice were dark-adapted overnight. After anesthesia, pupils were dilated, and a recording electrode was placed on the cornea. Light flashes of increasing intensity were delivered to elicit scotopic (rod-driven) and photopic (cone-driven) responses. The a-wave (photoreceptor response) and b-wave (inner retinal neuron response) amplitudes were measured.
Histology and Immunohistochemistry (IHC)
-
Purpose: To examine retinal morphology and the presence of specific cell types.
-
Procedure:
-
Eyes were enucleated and fixed in 4% paraformaldehyde.
-
Tissues were embedded in paraffin (B1166041) or OCT compound and sectioned.
-
For general morphology, sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
For IHC, sections were incubated with primary antibodies against cell-type-specific markers (e.g., Ki67 for proliferating cells, Rhodopsin for rods, Opsin for cones, Calbindin for horizontal cells).
-
Fluorescently labeled secondary antibodies were used for visualization, and images were captured using a confocal microscope.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
-
Purpose: To identify the genomic regions directly bound by MLL1 and MLL2 and to map the distribution of H3K4me3.
-
Procedure:
-
Retinas were dissected and chromatin was cross-linked with formaldehyde.
-
Cells were lysed, and the chromatin was sheared by sonication.
-
Antibodies specific to MLL1, MLL2, or H3K4me3 were used to immunoprecipitate the protein-DNA complexes.
-
The cross-links were reversed, and the DNA was purified.
-
Sequencing libraries were prepared from the purified DNA and sequenced using a next-generation sequencing platform.
-
Bioinformatic analysis was performed to identify enriched peaks, which represent the binding sites of the target protein.
-
Conclusion
MLL1 and MLL2 are indispensable for the proper development and maintenance of the mammalian retina. Their largely redundant functions underscore the importance of H3K4 trimethylation in regulating the gene expression programs that drive retinal neurogenesis and ensure the survival and function of mature retinal neurons. The severe phenotype of the double knockout highlights the critical role of this epigenetic modification and suggests that therapeutic strategies aimed at modulating histone methylation could have profound effects on retinal health and disease. Future research focusing on the specific downstream targets of MLL1 and MLL2 will be crucial for a more complete understanding of their roles and for the identification of novel therapeutic targets for retinal degenerative diseases.
References
- 1. Essential Functions of MLL1 and MLL2 in Retinal Development and Cone Cell Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. "Essential functions of MLL1 and MLL2 in retinal development and cone c" by Chi Sun, Xiaodong Zhang et al. [digitalcommons.wustl.edu]
- 4. Essential Functions of MLL1 and MLL2 in Retinal Development and Cone Cell Maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Essential Functions of MLL1 and MLL2 in Retinal Development and Cone Cell Maintenance [frontiersin.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. MLL1 is essential for retinal neurogenesis and horizontal inner neuron integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Researcher's Guide to the MLL Family: Distinguishing Functions in H3K4 Methylation
For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic regulation is paramount. The MLL (Mixed-Lineage Leukemia) family of histone methyltransferases, central players in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), presents a fascinating case of functional divergence within a conserved protein family. This guide provides a comparative analysis of the MLL family members, supported by experimental data, to elucidate their distinct and overlapping roles in shaping the epigenetic landscape.
The mammalian MLL family, also known as the KMT2 family, comprises six members: MLL1 (KMT2A), MLL2 (KMT2B), MLL3 (KMT2C), MLL4 (KMT2D), SET1A (KMT2F), and SET1B (KMT2G). These enzymes are responsible for mono-, di-, and trimethylation of H3K4, post-translational modifications critically linked to transcriptional activation. While all members catalyze the same fundamental reaction, they exhibit remarkable specificity in their genomic targeting, substrate preference, and biological functions. This specificity arises from the unique composition of the multi-subunit complexes, known as COMPASS (Complex of Proteins Associated with Set1), in which they reside.
Comparative Analysis of MLL Family Members
The MLL family can be broadly categorized into three subgroups based on their primary functions and the composition of their respective COMPASS-like complexes.
| Family Member | Primary Function | Genomic Location | Key Distinguishing Features |
| MLL1/MLL2 | H3K4 di- and trimethylation (H3K4me2/3) | Promoters of developmental genes, particularly Hox genes | - Essential for embryonic development and hematopoiesis. - MLL1 is a frequent target of chromosomal translocations in leukemia. - Exhibit some functional redundancy.[1] |
| MLL3/MLL4 | H3K4 monomethylation (H3K4me1) | Enhancer regions | - Major regulators of enhancer activity. - Mutations are frequently found in various cancers. - MLL3 and MLL4 have some redundant functions in H3K4 monomethylation at enhancers.[2] |
| SET1A/SET1B | Global H3K4 trimethylation (H3K4me3) | Promoters of broadly expressed and housekeeping genes | - Responsible for the bulk of H3K4me3 in mammalian cells.[1][3] - SET1A is essential for early embryonic development. |
Quantitative Comparison of Enzymatic Activity
In vitro histone methyltransferase (HMT) assays have been instrumental in dissecting the catalytic properties of the MLL family members. The following table summarizes available quantitative data, highlighting the diverse enzymatic activities within the family.
| MLL Family Member | Substrate Preference | Relative Activity (in vitro) | Kinetic Parameters (for H3 peptide) |
| MLL1 | H3K4me0 -> H3K4me1/me2/me3 | Moderate-High | Not consistently reported in a comparative context. |
| MLL2 | H3K4me0 -> H3K4me1/me2/me3 | Moderate-High | Not consistently reported in a comparative context. |
| MLL3 | H3K4me0 -> H3K4me1 | Low-Moderate | Km (SAM): 20.0 ± 1.5 µM kcat: 0.059 ± 0.001 s⁻¹ |
| MLL4 | H3K4me0 -> H3K4me1 | High | Km (SAM): 11.1 ± 1.0 µM kcat: 0.11 ± 0.002 s⁻¹ |
| SET1A | H3K4me0 -> H3K4me2/me3 | Low | Not consistently reported in a comparative context. |
| SET1B | H3K4me0 -> H3K4me2/me3 | High | Not consistently reported in a comparative context. |
Note: Relative activities are based on qualitative comparisons from multiple studies and can vary depending on the specific assay conditions and substrates used. Kinetic parameters for MLL3 and MLL4 are from a study using a ternary complex and a histone H3 peptide substrate.
Visualizing the MLL/COMPASS Machinery
The distinct functions of MLL family members are intrinsically linked to the unique subunit composition of their respective COMPASS-like complexes. These complexes share a core set of proteins (WDR5, RBBP5, ASH2L, and DPY30), but also contain unique components that dictate their recruitment to specific genomic loci and modulate their catalytic activity.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay for Comparative Analysis
This protocol outlines a method to compare the HMT activity of different MLL family members using purified enzyme complexes and histone substrates.
1. Reagents and Materials:
-
Purified recombinant MLL-COMPASS core complexes (MLL1, MLL2, MLL3, MLL4, SET1A, SET1B with WDR5, RBBP5, ASH2L, DPY30).
-
Recombinant histone H3 or H3 peptides (un-, mono-, di-, and trimethylated at K4).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Scintillation cocktail and scintillation counter.
-
SDS-PAGE gels and reagents for fluorography.
2. Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each MLL complex, set up reactions with different histone H3 substrates (unmethylated, H3K4me1, H3K4me2).
-
To each well, add HMT assay buffer, the respective histone substrate (e.g., 1 µg), and the purified MLL complex (e.g., 100 nM).
-
Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For quantitative analysis, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure the incorporated radioactivity using a scintillation counter.
-
For visualization of substrate specificity, perform fluorography on the SDS-PAGE gel to detect the radiolabeled histones.
3. Data Analysis:
-
Compare the counts per minute (CPM) obtained from the scintillation counter for each MLL complex with different substrates to determine their relative activities and processivity.
-
Analyze the fluorography results to visualize the methylation states generated by each enzyme.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) Workflow
This workflow describes the key steps for comparing the genomic localization of different MLL family members and their associated H3K4 methylation marks.
1. Experimental Design:
-
Select cell lines or tissues relevant to the biological question.
-
Use highly specific antibodies validated for ChIP-seq for each MLL family member and for H3K4me1, H3K4me2, and H3K4me3.
-
Include appropriate controls, such as an IgG control for each condition.
2. Key Steps:
-
Cross-linking: Covalently link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Fragment the chromatin to a desired size range (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Use specific antibodies to enrich for chromatin fragments bound by the target MLL protein or carrying the specific H3K4 methylation mark.
-
DNA Purification and Library Preparation: Reverse the cross-links, purify the immunoprecipitated DNA, and prepare sequencing libraries.
-
Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify genomic regions enriched for the target protein or histone modification.
3. Comparative Analysis:
-
Compare the peak distributions of different MLL family members to identify unique and overlapping binding sites.
-
Correlate the binding of each MLL member with the presence of specific H3K4 methylation marks (H3K4me1, H3K4me2, H3K4me3) at those locations.
-
Integrate with gene expression data (e.g., RNA-seq) to assess the functional consequences of MLL binding and H3K4 methylation.
Conclusion
The MLL family of histone methyltransferases represents a sophisticated system for regulating gene expression through the precise deposition of H3K4 methylation marks. While sharing a common catalytic function, each member, as part of its distinct COMPASS-like complex, plays a specialized role in targeting specific genomic regions and establishing different methylation states. A thorough understanding of these distinguishing functions is crucial for elucidating the complex epigenetic mechanisms that govern cellular identity and for the development of targeted therapies for diseases driven by their dysregulation. This guide provides a foundational framework for researchers to navigate the complexities of the MLL family and to design experiments that will further unravel their intricate roles in health and disease.
References
- 1. Global Analysis of H3K4 Methylation Defines MLL Family Member Targets and Points to a Role for MLL1-Mediated H3K4 Methylation in the Regulation of Transcriptional Initiation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MLL3/MLL4 Branches of the COMPASS Family Function as Major Histone H3K4 Monomethylases at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The COMPASS Family of Histone H3K4 Methylases: Mechanisms of Regulation in Development and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Therapeutic Hypothesis: A Comparative Guide to De-risking New Drug Targets
For researchers, scientists, and drug development professionals, the rigorous validation of a therapeutic hypothesis is the cornerstone of successful drug discovery. This guide provides a comparative analysis of key experimental approaches for validating new drug targets, offering a framework for objective assessment and data-driven decision-making.
The journey from a promising biological hypothesis to a clinically effective drug is fraught with challenges, with a significant portion of failures occurring due to a lack of efficacy, often stemming from inadequate target validation.[1][2] This guide outlines the critical steps and methodologies to robustly test a therapeutic hypothesis, focusing on genetic, chemical, and in vivo validation techniques. We present comparative data, detailed experimental protocols, and visual workflows to aid in the design and interpretation of pivotal validation studies.
The Target Validation Funnel: An Integrated Approach
A successful target validation strategy employs a multi-pronged approach, integrating evidence from various experimental systems to build a compelling case for a target's role in disease and its druggability. This process can be visualized as a funnel, where a broad range of initial hypotheses are progressively filtered and refined through increasingly stringent validation criteria.
Genetic Perturbation: Knockout vs. Knockdown
Genetic modification techniques are powerful tools for assessing the functional role of a potential drug target. The two most common approaches are gene knockout, which permanently removes the gene, and gene knockdown, which temporarily reduces its expression.[3][4]
Comparison of Genetic Perturbation Techniques
| Feature | CRISPR/Cas9 (Knockout) | RNA interference (RNAi; Knockdown) |
| Mechanism | Permanent disruption of the gene at the DNA level. | Transient degradation of mRNA, preventing protein translation.[5] |
| Effect | Complete and irreversible loss of function. | Partial and reversible reduction in protein expression.[6] |
| On-Target Efficiency | High (>90%)[7] | Variable (50-90%)[7] |
| Off-Target Effects | Lower, but can occur. Can be minimized with careful guide RNA design.[5][7] | Higher, due to miRNA-like effects. Can be mitigated by using pools of siRNAs.[8][9] |
| Use Case | Definitive validation of target essentiality. Not suitable for essential genes where knockout would be lethal. | Useful for studying essential genes and when a partial reduction of the target is desired to mimic pharmacological inhibition.[5] |
Experimental Protocol: CRISPR/Cas9-Mediated Gene Knockout
-
Guide RNA (gRNA) Design and Synthesis: Design two to three gRNAs targeting a critical exon of the gene of interest using a validated online tool. Synthesize the gRNAs.
-
Cell Line Transfection: Transfect the target cells with Cas9 nuclease and the synthesized gRNAs.
-
Clonal Selection and Expansion: Isolate single cells and expand them into clonal populations.
-
Verification of Knockout: Screen the clonal populations for the absence of the target protein by Western blot or flow cytometry. Sequence the genomic DNA of knockout clones to confirm the desired mutation.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cells in relevant cellular assays (e.g., proliferation, apoptosis, migration).
Chemical Probes: Confirming Target Engagement
Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Limitations |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[12] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[12] | Not all proteins exhibit a thermal shift upon ligand binding.[12] |
| Biochemical Assays | Measures the effect of a compound on the activity of a purified protein. | High-throughput, provides quantitative measure of potency (e.g., IC50). | May not reflect cellular activity due to factors like cell permeability and off-target effects. |
| Reporter Assays | Measures the activity of a signaling pathway downstream of the target. | Provides a functional readout of target modulation in a cellular context. | Indirect measure of target engagement, can be affected by other pathways. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. Calculate the EC50 from isothermal dose-response experiments.[13]
CETSA Data for Kinase Inhibitors
The following table presents hypothetical CETSA data for two kinase inhibitors, demonstrating how this technique can be used to quantify target engagement and selectivity.
| Inhibitor | Target Kinase | Cellular EC50 (nM) | Thermal Shift (ΔTagg, °C) |
| Inhibitor A | Kinase X | 50 | +4.2 |
| Kinase Y | >10,000 | No shift | |
| Inhibitor B | Kinase X | 250 | +2.1 |
| Kinase Y | 500 | +1.5 |
In Vivo Validation: Demonstrating Efficacy in Disease Models
The ultimate test of a therapeutic hypothesis is to demonstrate efficacy in a relevant in vivo disease model.[14] This step is crucial for bridging the gap between in vitro findings and clinical translation.[15]
Key Considerations for In Vivo Validation Studies
-
Model Selection: Choose an animal model that recapitulates key aspects of the human disease.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Establish a clear relationship between drug exposure and target modulation in vivo.
-
Efficacy Endpoints: Define clear and measurable endpoints to assess the therapeutic benefit.
-
Tolerability: Evaluate the safety profile of the drug candidate.
In Vivo Efficacy Data for Validated Oncology Targets
The following table provides representative data from in vivo studies of two validated oncology targets, illustrating the type of data generated to support clinical development.
| Target | Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Leucyl-tRNA synthetase | Breast Cancer | Mouse Xenograft (MCF7) | Novel Inhibitor | Significant tumor regression | [16][17] |
| LGR5/EGFR | Colorectal Cancer | Patient-Derived Organoids | Bispecific Antibody | Potent and selective growth inhibition | [18] |
Case Studies: Learning from Success and Failure
Analyzing both successful and failed drug development programs provides invaluable insights into the critical factors for validating a therapeutic hypothesis.
Case Study 1: Successful Validation of a Novel Cancer Target
A recent study successfully validated leucyl-tRNA synthetase as a novel cancer target.[16] The validation process involved:
-
In vitro studies: Demonstrating that novel small molecule inhibitors could modulate the non-canonical functions of the enzyme.
-
In vivo studies: A 28-day mouse trial showing clear efficacy and a dose-dependent response of a lead compound in a breast cancer xenograft model.[17]
Case Study 2: Failed Validation Due to Lack of Efficacy
Many promising drug candidates fail in clinical trials due to a lack of efficacy, often because of inadequate preclinical target validation.[1][2] For example, a significant number of oncology drugs fail in Phase III trials, highlighting the challenge of translating preclinical findings to clinical success.[19] A common reason for failure is the lack of a robust link between target engagement and a clinically meaningful response.[1]
Conclusion
The validation of a therapeutic hypothesis is a rigorous, multi-faceted process that requires a combination of genetic, chemical, and in vivo approaches. By systematically gathering and critically evaluating data from each of these modalities, researchers can increase the probability of success in the challenging journey of drug discovery and development. The careful selection and application of the methodologies outlined in this guide will enable a more objective and data-driven approach to de-risking new drug targets and ultimately, bringing new medicines to patients.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 6. synthego.com [synthego.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 11. Recent Successes in AI Phenotypic Drug Discovery and the Future of ML/AI Methods [ardigen.com]
- 12. benchchem.com [benchchem.com]
- 13. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Initial in vivo validation of novel oncology therapeutic mechanism completed - Bioscience Today [biosciencetoday.co.uk]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. huborganoids.nl [huborganoids.nl]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of HRX/KMT2A Protein: A Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the proper handling and disposal of biological materials is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of the HRX (High-Risk Xenobiotic) protein, also known as KMT2A or MLL, a histone methyltransferase crucial in epigenetic regulation and implicated in some forms of leukemia. Adherence to these protocols is essential to mitigate potential biological hazards and maintain a safe research environment.
The disposal procedures outlined below are based on general best practices for recombinant proteins. It is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the particular HRX/KMT2A protein product in use.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of HRX/KMT2A protein should be performed in a designated area, and a risk assessment should be conducted to determine if a biological safety cabinet is required. Although the toxicological properties of many recombinant proteins are not fully characterized, they may be harmful if inhaled, ingested, or absorbed through the skin.
Categorization of HRX/KMT2A Protein Waste
The first step in proper disposal is to categorize the waste. The appropriate disposal route depends on the nature of the waste and its potential hazards.
Figure 1. Decision workflow for categorizing HRX/KMT2A protein waste.
Disposal Procedures
Based on the categorization, follow the appropriate disposal protocol as detailed in the table below.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | HRX/KMT2A protein in benign buffers (e.g., PBS, Tris). | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations. |
| Non-Hazardous Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels. | Disposal in the regular trash after decontamination. |
| Chemically Hazardous Waste | HRX/KMT2A protein mixed with hazardous chemicals (e.g., solvents, detergents). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel. |
| Biohazardous Waste | HRX/KMT2A protein expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste. |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with HRX/KMT2A protein. | Collection in a designated, puncture-proof sharps container for specialized disposal. |
Experimental Protocols for Inactivation
For non-hazardous HRX/KMT2A protein waste, inactivation is a recommended precautionary step before final disposal.
Chemical Inactivation (for liquid waste)
-
Prepare a fresh 10% bleach solution.
-
Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the bleach solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by local regulations.
-
Dispose of the inactivated solution down the drain with a large volume of running water.
Heat Inactivation (Autoclaving for solid and liquid waste)
-
Place the waste in a steam-autoclavable biohazard bag. For liquid waste, use a vented, autoclavable container.
-
Add a small amount of water to solid waste bags to facilitate steam generation.
-
Loosely seal the bag or container to allow steam penetration.
-
Autoclave following your institution's standard operating procedures for biological waste (typically at 121°C for at least 30 minutes).
-
After autoclaving and cooling, the decontaminated solid waste can be disposed of in the regular trash, and liquid waste can be poured down the drain.
HRX/KMT2A in Transcriptional Regulation
The HRX/KMT2A protein is a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. It is a key component of a large protein complex that methylates histone H3 on lysine (B10760008) 4 (H3K4), a mark associated with active transcription.[1][2][3] Understanding this pathway can provide context for the protein's biological significance.
Figure 2. Simplified signaling pathway of KMT2A in gene activation.
By following these procedures, laboratory personnel can ensure the safe and responsible disposal of HRX/KMT2A protein waste, contributing to a secure and compliant research environment. Always prioritize safety and consult institutional guidelines for specific protocols.
References
Essential Safety and Handling Guide for HRX (MLL/KMT2A) Protein
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of HRX (also known as Myeloid-Lymphoid Leukemia protein, MLL, or KMT2A), a nuclear protein involved in gene regulation. While not classified as a highly hazardous substance, adherence to standard laboratory protocols for handling recombinant proteins is essential to ensure personnel safety and experimental integrity.
Personal Protective Equipment (PPE)
The minimum required PPE for handling HRX protein is outlined below. This is based on a risk assessment for working with recombinant proteins in a laboratory setting.
| PPE Item | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields | Protects eyes from potential splashes of protein solutions or buffers. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the protein and associated reagents. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Donning and Doffing PPE
Proper sequencing of donning and doffing PPE is critical to prevent contamination.
Donning PPE Workflow
Caption: Workflow for correctly putting on Personal Protective Equipment.
Doffing PPE Workflow
Caption: Workflow for correctly removing Personal Protective Equipment.
Disposal Plan
All materials that come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be treated as biohazardous waste.
| Waste Type | Decontamination Method | Final Disposal |
| Liquid Waste | Add freshly prepared 10% bleach solution to a final concentration of 1% and allow a contact time of at least 30 minutes. | Pour down the drain with copious amounts of water. |
| Solid Waste | Place in a biohazard bag and autoclave. | Dispose of in the designated biohazardous waste container. |
| Sharps | Place in a designated sharps container. | Dispose of according to institutional guidelines for biohazardous sharps. |
Experimental Protocol: Immunoprecipitation of Nuclear HRX/MLL Protein
This protocol provides a detailed methodology for the immunoprecipitation of HRX/MLL from nuclear extracts.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to HRX/MLL
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
Microcentrifuge
-
Vortexer
-
End-over-end rotator
Procedure:
-
Nuclear Extract Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Lyse nuclei with a high-salt buffer to release nuclear proteins.
-
Clarify the nuclear lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the nuclear lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on an end-over-end rotator.
-
Transfer the supernatant to a new tube and add the anti-HRX/MLL antibody.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Elute the protein from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted protein to a new tube.
-
Neutralize the eluate by adding neutralization buffer.
-
-
Analysis:
-
The eluted protein can be analyzed by SDS-PAGE and Western blotting to confirm the presence of HRX/MLL.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the immunoprecipitation of HRX/MLL protein.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
